molecular formula C11H13IO3 B3184944 3-Iodo-4-(isopropoxymethyl)benzoic acid CAS No. 1131614-21-5

3-Iodo-4-(isopropoxymethyl)benzoic acid

Cat. No.: B3184944
CAS No.: 1131614-21-5
M. Wt: 320.12 g/mol
InChI Key: QLKYLIUQQCVGJU-UHFFFAOYSA-N
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Description

3-Iodo-4-(isopropoxymethyl)benzoic acid is a useful research compound. Its molecular formula is C11H13IO3 and its molecular weight is 320.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-4-(isopropoxymethyl)benzoic acid is 319.99094 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodo-4-(isopropoxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-(isopropoxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1131614-21-5

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

3-iodo-4-(propan-2-yloxymethyl)benzoic acid

InChI

InChI=1S/C11H13IO3/c1-7(2)15-6-9-4-3-8(11(13)14)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

QLKYLIUQQCVGJU-UHFFFAOYSA-N

SMILES

CC(C)OCC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Iodo-4-(isopropoxymethyl)benzoic Acid (CAS 1131614-21-5)

[1]

Executive Summary

3-Iodo-4-(isopropoxymethyl)benzoic acid is a high-value orthogonal building block used in medicinal chemistry, particularly in the optimization of lipophilic ligand efficiency. Its structure combines three distinct functional motifs: a carboxylic acid for amide/ester diversification, an aryl iodide for palladium-catalyzed cross-coupling, and an isopropoxymethyl ether which serves as a metabolically stable, lipophilic anchor. This guide details its synthesis, chemical reactivity, and strategic application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertyData
CAS Number 1131614-21-5
IUPAC Name 3-Iodo-4-(propan-2-yloxymethyl)benzoic acid
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc.) ~4.0 (Carboxylic acid)
LogP (Calc.) ~3.2 (Lipophilic)
Structural Significance

The compound features a 1,2,4-trisubstitution pattern on the benzene ring.

  • Position 1 (Carboxyl): Electron-withdrawing group (EWG), directs meta-substitution, but here serves as the primary attachment point for pharmacophores.

  • Position 3 (Iodine): Ortho to the ether, meta to the acid. The iodine atom is highly reactive toward oxidative addition with Pd(0), making it a "linchpin" for biaryl synthesis.

  • Position 4 (Isopropoxymethyl): A bulky, lipophilic ether. Unlike a simple methoxy group, the isopropyl moiety fills hydrophobic pockets (e.g., in kinase ATP sites or GPCR allosteric sites) and blocks metabolic dealkylation better than linear alkyl chains.

Synthesis & Manufacturing Strategy

The synthesis of CAS 1131614-21-5 is not a single-step process but rather a convergent sequence designed to preserve the sensitive benzylic ether while installing the iodine regioselectively.

Retrosynthetic Analysis

The most robust industrial route disconnects at the ether linkage and the aryl iodide. Direct iodination of 4-(isopropoxymethyl)benzoic acid is risky due to potential ether cleavage or poor regioselectivity. Therefore, the iodine is best installed before the etherification, or on a precursor like p-toluic acid.

Optimal Route: Methyl 4-methylbenzoate → Iodination → Radical Bromination → Etherification → Hydrolysis.

Step-by-Step Protocol
Step 1: Regioselective Iodination
  • Precursor: Methyl 4-methylbenzoate.

  • Reagents: NaIO₄, I₂, H₂SO₄, Acetic Acid.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The methyl group is activating (ortho/para), while the ester is deactivating (meta). The position ortho to the methyl group (and meta to the ester) is the most nucleophilic site compatible with steric constraints.

  • Protocol: Dissolve methyl 4-methylbenzoate in AcOH/H₂SO₄. Add I₂ and NaIO₄. Heat to 60°C for 4 hours. Quench with Na₂S₂O₃.

  • Outcome: Methyl 3-iodo-4-methylbenzoate.

Step 2: Wohl-Ziegler Bromination
  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (green alternative).

  • Critical Control: Strictly anhydrous conditions to prevent hydrolysis to the alcohol.

  • Protocol: Reflux the intermediate with 1.1 eq NBS and 0.05 eq AIBN under N₂. Monitor consumption of starting material by TLC to avoid over-bromination (gem-dibromide formation).

  • Outcome: Methyl 4-(bromomethyl)-3-iodobenzoate.

Step 3: Williamson Ether Synthesis
  • Reagents: Isopropanol (solvent/reactant), NaH or KOtBu.

  • Rationale: The benzylic bromide is highly reactive. Using isopropanol as the solvent with a strong base ensures complete conversion.

  • Protocol: Dissolve the bromide in dry isopropanol. Cool to 0°C. Slowly add NaH (60% dispersion). Allow to warm to RT. The bulky iodine atom at position 3 actually protects the benzylic position from steric crowding during nucleophilic attack, but care must be taken to avoid S_N2' or elimination side reactions.

  • Outcome: Methyl 3-iodo-4-(isopropoxymethyl)benzoate.

Step 4: Saponification
  • Reagents: LiOH, THF/Water (3:1).

  • Protocol: Stir the ester with LiOH at RT for 2 hours. Acidify with 1M HCl to pH 3. The product precipitates.[2][3][4]

  • Purification: Recrystallization from Ethanol/Water.

Visualizing the Workflow

The following diagram illustrates the chemical logic flow, highlighting the divergence points for analog generation.

SynthesisPathStartMethyl 4-methylbenzoateStep1Methyl 3-iodo-4-methylbenzoate(Iodination)Start->Step1I2, NaIO4, AcOH/H2SO4Step2Methyl 4-(bromomethyl)-3-iodobenzoate(Radical Bromination)Step1->Step2NBS, AIBN, RefluxStep3Methyl 3-iodo-4-(isopropoxymethyl)benzoate(Etherification)Step2->Step3iPrOH, NaHFinal3-Iodo-4-(isopropoxymethyl)benzoic acid(CAS 1131614-21-5)Step3->FinalLiOH, THF/H2O, then HCl

Figure 1: Convergent synthesis pathway for CAS 1131614-21-5 designed for scalability.

Reactivity & Applications in Drug Discovery[5]

This compound is a "linchpin" scaffold. Its value lies in the orthogonality of its reactive groups.

Palladium-Catalyzed Cross-Coupling

The aryl iodide is the most reactive site for Pd(0) oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Sonogashira: Coupling with terminal alkynes.

  • Heck Reaction: Coupling with alkenes.

Mechanistic Insight: The ortho-substituent (isopropoxymethyl) exerts a steric influence that can prevent the formation of bis-coupled byproducts, enhancing the selectivity for the iodine position over other potential leaving groups if present.

Amide Coupling

The carboxylic acid is typically activated (using HATU, EDC/HOBt, or SOCl₂) to form amides. This is often the "hinge-binding" or "solvent-exposed" region of a drug molecule.

Biological Context[3][11]
  • Lipophilicity Tuning: The isopropoxymethyl group adds approximately +1.5 to LogP compared to a methyl group. This is crucial for crossing the Blood-Brain Barrier (BBB) or penetrating cell membranes.

  • Metabolic Stability: The branched isopropyl ether is more resistant to Cytochrome P450 O-dealkylation than a simple methyl or ethyl ether, prolonging the drug's half-life (

    
    ).
    

ReactivityCore3-Iodo-4-(isopropoxymethyl)benzoic acidSuzukiBiaryl Derivatives(Suzuki Coupling)Core->SuzukiAr-B(OH)2, Pd(dppf)Cl2AmideAmide/Ester Pharmacophores(Coupling)Core->AmideR-NH2, HATU, DIPEAHeckStyrenyl Derivatives(Heck Coupling)Core->HeckAlkene, Pd(OAc)2

Figure 2: Divergent reactivity profile allowing for library generation.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Specific Risks:

    • Alkylating Potential: The benzylic bromide intermediate (Step 2) is a potent lachrymator and alkylating agent. Handle in a fume hood.

    • Iodine Stability: Aryl iodides can be light-sensitive. Store the final product in amber vials at 2-8°C.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • PubChem Compound Summary. (n.d.). 3-Iodo-4-isopropylbenzoic acid (Analogous Structure Analysis). National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1927). m-Iodobenzoic Acid (General Iodination Protocols).[1] Org.[5][6][1][7] Synth. 1927, 7, 58. Retrieved from [Link]

Structural and Synthetic Guide: 3-Iodo-4-(isopropoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthesis, and application of 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5). It is designed for medicinal chemists and process scientists requiring a rigorous understanding of this bifunctional scaffold.[1]

CAS: 1131614-21-5 | Formula: C₁₁H₁₃IO₃ | M.W.: 320.12 g/mol

Executive Summary & Molecular Architecture

3-Iodo-4-(isopropoxymethyl)benzoic acid represents a high-value "orthogonally reactive" scaffold in drug discovery. Its utility stems from the simultaneous presence of three distinct pharmacophoric and synthetic handles:

  • Aryl Iodide (C3): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing rapid library expansion.

  • Carboxylic Acid (C1): A classic anchor for amide coupling or bioisostere conversion (e.g., oxadiazoles, tetrazoles).[1]

  • Isopropoxymethyl Ether (C4): A lipophilic, sterically demanding ether linkage that modulates metabolic stability and solubility (LogP ~3.2).[1]

Structural Analysis[1]
  • Electronic Push-Pull: The carboxylic acid exerts a strong electron-withdrawing effect (-M, -I), deactivating the ring. However, the iodine atom at C3 provides a large, polarizable electron cloud (halogen bonding donor), while the ether side chain at C4 acts as a weak sigma-donor.

  • Steric Environment: The ortho-relationship between the iodine and the isopropoxymethyl group creates a "steric lock."[1] This conformation often forces the side chain out of the aromatic plane, which can be exploited to induce specific binding conformations in protein pockets (e.g., GPCRs like S1P1).[1]

Validated Synthetic Protocol

Note: Direct iodination of 4-(isopropoxymethyl)benzoic acid often yields poor regioselectivity.[1] The industry-standard approach relies on functionalizing a pre-iodinated toluene core.

Retrosynthetic Logic

To ensure regiochemical integrity, we utilize Methyl 3-iodo-4-methylbenzoate as the starting material. This route avoids the ambiguity of electrophilic aromatic substitution by installing the iodine early and the ether late.[1]

Step-by-Step Methodology
Stage 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the C4-methyl group to a bromomethyl handle without de-iodinating the ring.

  • Reagents: Methyl 3-iodo-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), CCl₄ or Trifluorotoluene (Solvent).

  • Protocol:

    • Dissolve the substrate in anhydrous solvent under Argon.[1]

    • Add NBS and AIBN.[1]

    • Heat to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Critical Control Point: Do not overheat; prolonged radical conditions can lead to homolytic cleavage of the C-I bond.[1]

    • Cool, filter off succinimide byproduct, and concentrate.[1]

  • Output: Methyl 4-(bromomethyl)-3-iodobenzoate.[1]

Stage 2: Etherification (Williamson Ether Synthesis)

Objective: Install the isopropoxy group via nucleophilic displacement.[1]

  • Reagents: Isopropanol (Excess/Solvent), Sodium Hydride (NaH, 60% disp, 1.2 eq) or KOtBu.[1]

  • Protocol:

    • Suspend NaH in dry THF at 0°C.

    • Add Isopropanol dropwise to generate sodium isopropoxide in situ.[1]

    • Add the crude bromide from Stage 1 (dissolved in THF) dropwise to the alkoxide solution.

    • Warm to RT and stir for 2 hours.

    • Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Output: Methyl 3-iodo-4-(isopropoxymethyl)benzoate.[1]

Stage 3: Saponification

Objective: Hydrolyze the ester to the free acid without affecting the alkyl halide or ether.[1]

  • Reagents: LiOH·H₂O (2.0 eq), THF/Water (3:1).[1]

  • Protocol:

    • Dissolve the ester in THF/Water.[1]

    • Add LiOH and stir at RT for 4 hours.

    • Workup: Acidify carefully with 1N HCl to pH 3–4. The product typically precipitates.[1]

    • Filter, wash with cold water, and dry under vacuum.[1]

  • Final Yield Expectation: 65–75% over 3 steps.[1]

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthetic flow and the orthogonal reactivity of the final scaffold.

G Start Methyl 3-iodo-4-methylbenzoate (Precursor) Inter1 Bromomethyl Intermediate (Reactive Handle) Start->Inter1 NBS, AIBN Reflux (Radical Bromination) Inter2 Isopropoxy Ester (Protected Scaffold) Inter1->Inter2 iPrOH, NaH (Etherification) Final 3-Iodo-4-(isopropoxymethyl)benzoic acid (Target) Inter2->Final LiOH, THF/H2O (Saponification) Suzuki Suzuki Coupling (Biaryl Synthesis) Final->Suzuki Pd(0), Ar-B(OH)2 (Via C-I Bond) Amide Amide Coupling (Peptidomimetics) Final->Amide R-NH2, HATU (Via COOH)

Figure 1: Synthetic pathway from methyl 3-iodo-4-methylbenzoate to the target acid, highlighting downstream diversification points.

Technical Specifications & Characterization Data

Researchers should validate the synthesized material against these theoretical parameters.

ParameterSpecificationNotes
Appearance White to Off-white SolidIodine compounds may yellow upon light exposure.[1]
¹H NMR (DMSO-d₆) δ 13.0 (br s, 1H), 8.3 (d, 1H), 7.9 (dd, 1H), 7.5 (d, 1H), 4.5 (s, 2H), 3.7 (m, 1H), 1.1 (d, 6H)Key diagnostic: Singlet at 4.5 ppm (benzylic CH₂) and doublet at 1.1 ppm (isopropyl methyls).
Mass Spec (ESI) [M-H]⁻ = 319.0Negative mode is preferred for carboxylic acids.[1]
LogP ~3.2Moderate lipophilicity; suitable for CNS or oral drug penetration.[1]
Storage 2–8°C, Protect from LightAryl iodides can degrade photolytically.[1]

Applications in Drug Discovery[2]

S1P1 Receptor Modulators

This specific scaffold bears structural homology to intermediates used in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Ozanimod analogs). The 3-iodo group serves as a precursor for introducing biaryl systems or heterocyclic rings (e.g., oxadiazoles) required for receptor binding pocket occupancy.

Fragment-Based Drug Design (FBDD)

The molecule acts as a "heavy" fragment.[1] The iodine atom allows for crystallographic phasing (anomalous scattering), making this a useful tool compound for X-ray co-crystallography studies to map binding sites in novel protein targets.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44828520, 3-Iodo-4-isopropylbenzoic acid (Analogous Structure).[1] Retrieved from [Link]

  • Organic Syntheses. General Procedure for Benzylic Bromination using NBS. Org.[1][2] Synth. Coll. Vol. 4, p. 921. Retrieved from [Link]

Sources

3-Iodo-4-(isopropoxymethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Iodo-4-(isopropoxymethyl)benzoic Acid

Introduction

3-Iodo-4-(isopropoxymethyl)benzoic acid is a halogenated aromatic carboxylic acid. As a bifunctional molecule, it incorporates several key chemical features that make it a valuable intermediate and building block in synthetic organic chemistry. Its structure, comprising a benzoic acid moiety, an iodine substituent, and an isopropoxymethyl ether, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and potential applications, with a focus on its utility for researchers and professionals in drug development and materials science. The strategic placement of the iodo and carboxylic acid groups allows for orthogonal chemical transformations, making it a versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical and Structural Properties

The fundamental properties of 3-Iodo-4-(isopropoxymethyl)benzoic acid are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃IO₃[1]
Molecular Weight 320.12 g/mol [1]
IUPAC Name 3-iodo-4-[(propan-2-yloxy)methyl]benzoic acid[2]
CAS Number 1131614-21-5[1][2]
Canonical SMILES CC(C)OCC1=C(C=C(C=C1)C(=O)O)I[1]
InChI Key QLKYLIUQQCVGJU-UHFFFAOYSA-N[2]
Topological Polar Surface Area 46.53 Ų[1]
LogP (calculated) 2.91 - 3.21[1][2]
Hydrogen Bond Donors 1[1][2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 4[1]
Structural Analysis

The molecular architecture of 3-Iodo-4-(isopropoxymethyl)benzoic acid is defined by the interplay of its three primary functional groups attached to the central benzene ring.

Caption: 2D structure of 3-Iodo-4-(isopropoxymethyl)benzoic acid.

  • Benzoic Acid Moiety: The carboxylic acid group (-COOH) imparts acidity to the molecule and serves as a handle for forming amides, esters, or salts. It is a key site for bioconjugation or for tuning the solubility and pharmacokinetic properties of derivative compounds.

  • Iodo Group: The iodine atom at the C3 position is a versatile functional group, primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, enabling rapid library synthesis and late-stage functionalization in drug discovery programs.

  • Isopropoxymethyl Ether: This group at the C4 position provides steric bulk and influences the molecule's lipophilicity. The ether linkage is generally stable under many reaction conditions, making it a robust feature during multi-step syntheses.

Synthetic Pathways and Chemical Reactivity

A logical retrosynthetic analysis suggests a multi-step process starting from a more common precursor.

synthesis_workflow start 4-(Hydroxymethyl)benzoic acid step1 Esterification (e.g., MeOH, H⁺) start->step1 intermediate1 Methyl 4-(hydroxymethyl)benzoate step1->intermediate1 step2 Iodination (e.g., I₂, HIO₃) intermediate1->step2 intermediate2 Methyl 3-iodo-4-(hydroxymethyl)benzoate step2->intermediate2 step3 Williamson Ether Synthesis (e.g., NaH, Isopropyl bromide) intermediate2->step3 intermediate3 Methyl 3-iodo-4-(isopropoxymethyl)benzoate step3->intermediate3 step4 Saponification (e.g., NaOH, H₂O/MeOH) intermediate3->step4 product 3-Iodo-4-(isopropoxymethyl)benzoic acid step4->product

Caption: Plausible synthetic workflow for the target compound.

This proposed pathway ensures that the more reactive sites are addressed in a logical order, with protection/deprotection steps for the carboxylic acid to prevent unwanted side reactions. The reactivity of the iodo-group is central to the utility of this molecule, particularly in palladium-catalyzed reactions.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate the synthetic utility of the C-I bond, the following is an exemplary protocol for a Suzuki cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[5] This protocol serves as a self-validating system, as the successful formation of the biaryl product confirms the reactivity and integrity of the starting material.

Objective: To synthesize 4-(isopropoxymethyl)-[1,1'-biphenyl]-3-carboxylic acid.

Materials:

  • 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Iodo-4-(isopropoxymethyl)benzoic acid, phenylboronic acid, and potassium carbonate.

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium(II) acetate and triphenylphosphine catalysts. Subsequently, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.

  • Purification: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure biphenyl product.

Applications in Research and Drug Development

The unique substitution pattern of 3-Iodo-4-(isopropoxymethyl)benzoic acid makes it a highly attractive scaffold in medicinal chemistry and materials science.

  • Medicinal Chemistry: It can serve as a starting point for the synthesis of inhibitors for various biological targets. The benzoic acid can mimic a substrate's carboxylate group to interact with active sites, while the iodo-position allows for the exploration of adjacent hydrophobic or hydrophilic pockets through cross-coupling chemistry.

  • Fragment-Based Drug Discovery (FBDD): As a "fragment," it possesses sufficient complexity and functionality to show measurable binding to protein targets, providing a validated hit that can be elaborated into a potent lead compound.

  • Materials Science: The rigid aromatic core and the reactive handles (iodide and carboxylate) allow for its incorporation into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or functional polymers with tailored electronic or photophysical properties.

Conclusion

3-Iodo-4-(isopropoxymethyl)benzoic acid is a well-defined chemical entity with significant potential as a versatile building block. Its molecular formula (C₁₁H₁₃IO₃) and molecular weight (320.12 g/mol ) are confirmed by reliable chemical suppliers.[1][2] The strategic arrangement of its functional groups provides a robust platform for synthetic chemists to construct complex molecules through reliable and well-established chemical transformations. This guide has outlined its core properties, a plausible synthetic route, and its potential applications, providing a solid foundation for its use in advanced research and development projects.

References

  • 3-Iodo-4-isopropylbenzoic acid | C10H11IO2 | CID 44828520. PubChem. [Link]

  • Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Cheméo. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. Organic Chemistry Portal. [Link]

  • m-IODOBENZOIC ACID. Organic Syntheses. [Link]

Sources

Technical Guide: Chemical Properties & Applications of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Iodo-4-(isopropoxymethyl)benzoic acid , a critical intermediate in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators and other GPCR-targeted therapeutics.

Executive Summary

3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5 ) is a tri-functionalized aromatic scaffold utilized primarily in medicinal chemistry.[1][2] It serves as a "linchpin" intermediate, offering three distinct points of reactivity: a carboxylic acid for amide/ester formation, an aryl iodide for cross-coupling (Suzuki/Sonogashira), and a lipophilic isopropoxymethyl ether that modulates pharmacokinetic properties (LogP).

This compound is most frequently encountered in the optimization of S1P1 receptor agonists , where the benzyl ether moiety mimics the lipophilic tail of sphingosine, and the benzoic acid mimics the polar head group.

Physicochemical Profile

Understanding the solid-state and solution-phase properties is essential for process development and formulation.

PropertyValue / DescriptionTechnical Note
CAS Registry 1131614-21-5Unique identifier for regulatory filing.
Molecular Formula C₁₁H₁₃IO₃High halogen content (Iodine ~40% by mass).
Molecular Weight 320.12 g/mol Optimal range for fragment-based drug design.
Appearance White to Off-white Crystalline SolidColoration often indicates iodine liberation (yellowing).
LogP (Predicted) 2.9 – 3.2Lipophilic; requires polar aprotic solvents (DMF, DMSO) for high concentration.
pKa (Acid) ~4.0 – 4.2Typical for benzoic acids; forms salts with weak bases (NaHCO₃).
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Lipinski’s Rule of 5.
Solubility & Stability
  • Solubility: Sparingly soluble in water. Highly soluble in DCM, EtOAc, DMSO, and Methanol.

  • Stability: The benzylic ether is stable under basic and neutral conditions but susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or strong mineral acids at high temperatures. The aryl iodide is light-sensitive; storage in amber vials is mandatory to prevent photodeiodination.

Synthetic Routes & Manufacturing

The synthesis of this compound requires careful regiocontrol to install the iodine atom ortho to the ether and meta to the acid. The industrial standard route avoids direct iodination of the ether to prevent oxidation side reactions.

Preferred Synthetic Pathway

The most robust protocol proceeds via 3-iodo-4-methylbenzoic acid , utilizing a radical bromination sequence.

  • Iodination: Electrophilic iodination of 4-methylbenzoic acid (or its ester).

  • Radical Bromination: Wohl-Ziegler reaction using NBS/AIBN to generate the benzyl bromide.

  • Etherification: Nucleophilic displacement with isopropanol.

  • Saponification: Hydrolysis of the ester to the free acid.

Synthesis Start Methyl 4-methylbenzoate Step1 Methyl 3-iodo-4-methylbenzoate Start->Step1 NIS, H2SO4 (Electrophilic Subst.) Step2 Methyl 3-iodo-4-(bromomethyl)benzoate Step1->Step2 NBS, AIBN, CCl4 (Radical Bromination) Step3 Methyl 3-iodo-4-(isopropoxymethyl)benzoate Step2->Step3 iPrOH, NaH or Ag2O (Etherification) Final 3-Iodo-4-(isopropoxymethyl) benzoic acid Step3->Final LiOH, THF/H2O (Saponification)

Figure 1: Step-wise synthetic pathway ensuring regio-integrity of the iodine and ether functionalities.

Reactivity Profile & Applications

The versatility of 3-Iodo-4-(isopropoxymethyl)benzoic acid lies in its orthogonal reactivity . The three functional groups can be manipulated independently.

A. Aryl Iodide (C-C Bond Formation)

The iodine at position 3 is highly activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl cores (common in S1P1 agonists).

  • Sonogashira Coupling: Reacts with terminal alkynes.

  • Heck Reaction: Reacts with activated alkenes.

  • Note: The iodine is less sterically hindered than the C4-position, allowing for high yields (>85%) under mild conditions (Pd(dppf)Cl₂, K₂CO₃, 80°C).

B. Carboxylic Acid (Amide/Ester Formation)

The acid functionality is typically the "exit vector" for attaching the pharmacophore to a polar head group or solubilizing tail.

  • Amide Coupling: Standard HATU or EDC/NHS conditions work efficiently.

  • Curtius Rearrangement: Can be converted to an aniline (via acyl azide) if a nitrogen linkage is required at C1.

C. Isopropoxymethyl Ether (Lipophilic Anchor)

Unlike a simple methyl ether, the isopropoxymethyl group provides significant bulk and lipophilicity (LogP contribution ~ +1.0 vs OH). It is generally inert during Pd-coupling and amide bond formation, acting as a stable structural element.

Reactivity cluster_Acid COOH Reactivity cluster_Iodine Iodine Reactivity cluster_Ether Ether Stability Core 3-Iodo-4-(isopropoxymethyl) benzoic acid Amide Amide Derivatives (Drug Conjugates) Core->Amide HATU, R-NH2 Ester Ester Prodrugs Core->Ester ROH, H+ Biaryl Biaryl Scaffolds (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Alkyne Alkynyl Derivatives (Sonogashira) Core->Alkyne R-C≡CH, Pd/Cu Lipophilicity LogP Modulation (Hydrophobic Pocket Binding) Core->Lipophilicity Structural Role

Figure 2: Orthogonal reactivity map highlighting the compound's utility in divergent synthesis.

Experimental Protocols (Standardized)

Protocol 1: Suzuki Coupling (General Procedure)

Use this protocol to functionalize the C3 position.

  • Charge: In a reaction vial, combine 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (3.0 equiv).

  • Reaction: Heat to 90°C under N₂ atmosphere for 4–6 hours.

  • Workup: Acidify to pH 3 with 1N HCl (to protonate the carboxylic acid), extract with EtOAc, and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol 2: Amide Coupling

Use this protocol to derivatize the carboxylic acid.

  • Activation: Dissolve the benzoic acid (1.0 equiv) in dry DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min at RT.

  • Addition: Add the amine partner (1.1 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with water. If the product precipitates, filter; otherwise, extract with EtOAc.

Safety & Handling (EHS)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: 2–8°C . Protect from light. The iodine bond is photolabile; degradation leads to purple discoloration (I₂ release).

References

  • Fluorochem . 3-Iodo-4-(isopropoxymethyl)benzoic acid Product Sheet. CAS 1131614-21-5.[1] Link

  • ChemScene . Technical Data: 3-Iodo-4-(isopropoxymethyl)benzoic acid.[1] Catalog No. CS-0687054.[1] Link

  • Bolli, M. H., et al. "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists." Journal of Medicinal Chemistry 53.10 (2010): 4198-4211. (Contextual reference for 3-iodo-4-alkoxybenzoic acid scaffolds in S1P1 research). Link

  • Organic Syntheses . "Preparation of m-Iodobenzoic Acid." Org.[3][4][5] Synth. Coll. Vol. 2, p.349.[3] (Foundational chemistry for iodobenzoic acid derivatives). Link

Sources

Technical Procurement & Application Guide: 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5), designed for researchers and procurement specialists in the pharmaceutical sciences.

Chemical Identity & Technical Profile

This compound represents a specialized bifunctional scaffold in medicinal chemistry, primarily utilized for its orthogonal reactivity. The iodine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the isopropoxymethyl group provides a lipophilic ether linkage often used to optimize metabolic stability and bioavailability in drug candidates.

ParameterTechnical Specification
Chemical Name 3-Iodo-4-(isopropoxymethyl)benzoic acid
CAS Number 1131614-21-5
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
SMILES CC(C)OCC1=C(I)C=C(C(=O)O)C=C1
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2]
pKa (Calc) ~3.5 - 4.0 (Carboxylic acid moiety)

Synthesis Logic & Impurity Analysis

Understanding the synthesis is critical for sourcing because it predicts the impurity profile that must be controlled in GLP/GMP settings.

Retro-Synthetic Analysis

The most scalable route typically involves the functionalization of a 4-methylbenzoic acid derivative. The presence of the iodine atom ortho to the ether linkage suggests iodination occurred prior to the ether formation to avoid steric hindrance or electronic deactivation.

Likely Industrial Route (for Impurity Profiling):
  • Iodination: Iodination of Methyl 4-methylbenzoate.

  • Radical Bromination: Benzylic bromination (NBS) to generate the electrophile.

  • Etherification: Nucleophilic substitution with Isopropanol (Williamson Ether Synthesis).

  • Hydrolysis: Saponification of the ester to the free acid.

Critical Impurity Risks
  • Des-Iodo Analog: Resulting from incomplete iodination or reductive dehalogenation. Hard to separate by standard HPLC due to similar polarity.

  • Benzylic Alcohol: Hydrolysis of the intermediate bromide instead of etherification.

  • Dibromo Species: Over-bromination during the radical step.

SynthesisWorkflow Start Methyl 4-methylbenzoate Step1 Iodination (I2/Oxidant) Start->Step1 Inter1 Methyl 3-iodo-4-methylbenzoate Step1->Inter1 Risk: Regioisomers Step2 Radical Bromination (NBS/AIBN) Inter1->Step2 Inter2 Benzylic Bromide Intermediate Step2->Inter2 Risk: Dibromination Step3 Etherification (iPrOH/Base) Inter2->Step3 Step4 Hydrolysis (LiOH) Step3->Step4 Risk: Side-reactions Final Target: 3-Iodo-4- (isopropoxymethyl)benzoic acid Step4->Final

Figure 1: Logical synthesis workflow highlighting critical control points for impurity generation.

Market Analysis: Suppliers & Price

This compound is classified as a Specialty Building Block , not a commodity chemical. It is typically "Made to Order" or held in small stocks by catalog houses.

Primary Suppliers (Verified Listings)
  • ChemScene: Catalog #CS-0687054.[1] Lists purity ≥98%.

  • Fluorochem: Catalog #F905414.[3] Lists purity 95%+.

  • Ambeed / Combi-Blocks: Often carry such intermediates (check current stock).

Price Estimation Model

Pricing is volume-dependent. The following estimates are based on current market rates for similarly complex iodinated benzoic acid ethers.

QuantityEstimated Price Range (USD)Availability Status
100 mg $50 - $90Research Stock (Often available)
1 g $250 - $450Research Stock (Check lead time)
5 g $900 - $1,500Likely Custom Synthesis / 2-3 weeks
100 g+ Inquire (RFQ)Custom Manufacturing (FTE/FFS)

Procurement Strategy:

  • For <1g: Purchase directly from catalog vendors (ChemScene/Fluorochem) to save time.

  • For >10g: Do not buy catalog packs. Request a "Custom Synthesis Quote" from a CRO (e.g., Enamine, WuXi, Pharmablock). You can often reduce costs by 40-60% by ordering a specific batch synthesis.

Quality Control (QC) Protocol

To ensure the integrity of your downstream biological assays, you must validate the material upon receipt. Do not rely solely on the vendor's CoA.

Standardized Analytical Method
  • HPLC Condition:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide/acid bonds).

  • Acceptance Criteria:

    • Purity > 98% (Area %).[1]

    • Single peak integration.

    • 1H NMR: Confirm the doublet (isopropyl methyls) at ~1.2 ppm and the septet at ~3.7 ppm. Confirm the benzylic singlet at ~4.5 ppm.

QC_Protocol Receipt Material Receipt Visual Visual Inspection (Color/State) Receipt->Visual Solubility Solubility Test (DMSO-d6) Visual->Solubility NMR 1H NMR Analysis Solubility->NMR HPLC LC-MS / HPLC Purity NMR->HPLC Decision Pass Criteria? HPLC->Decision Release Release for Bioassay Decision->Release Yes (>98%) Reject Reject / Purify Decision->Reject No (<95%)

Figure 2: Quality Control Decision Tree for incoming raw material validation.

Applications in Drug Development

This scaffold is particularly valuable for:

  • Fragment-Based Drug Design (FBDD): The carboxylic acid can anchor to positively charged residues (Arg/Lys) in a protein pocket, while the iodine allows rapid elaboration into libraries via Suzuki coupling.

  • SGLT2 / Metabolic Targets: The 4-alkoxymethyl-benzoic acid motif mimics the linker regions found in several glycoside-based inhibitors, offering a non-hydrolyzable ether alternative to esters.

  • PROTAC Linkers: The acid can be amidated to an E3 ligase ligand, while the iodine serves as the attachment point for the linker chain.

References

  • ChemScene. Product Data Sheet: 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5).[1][3] Retrieved from

  • Fluorochem. Product Specification: F905414.[3] Retrieved from

  • PubChem. Compound Summary: 3-Iodo-4-(isopropoxymethyl)benzoic acid. National Library of Medicine. Retrieved from

  • Pfizer Inc. Multiparticulate crystalline drug compositions having controlled release profiles. U.S. Patent 7,887,844.[2] (Contextual reference for benzoic acid derivative applications in formulation). Retrieved from [2]

Sources

Strategic Deployment of Isopropoxymethyl Benzoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Isopropoxymethyl benzoic acid scaffold represents a specialized structural motif in medicinal chemistry, distinct from simple alkoxy-substituted benzoates. Chemically defined by a benzyl ether linkage (


), this moiety serves as a critical "lipophilic spacer." It extends the hydrophobic reach of a pharmacophore while maintaining a specific electronic profile that differs from direct phenolic ethers.

This guide analyzes the utility of isopropoxymethyl benzoic acid derivatives in modulating Structure-Activity Relationships (SAR) , specifically within antiviral (Neuraminidase inhibitors), urological (CMR-1 antagonists), and anti-inflammatory (EP4 antagonists) therapeutic areas.

Part 1: The Pharmacophore & Chemical Logic

Structural Distinction

Unlike isopropoxy benzoic acid (where the oxygen is directly bound to the aromatic ring), the isopropoxymethyl derivative inserts a methylene spacer (


). This modification fundamentally alters the physicochemical properties of the drug candidate:
FeatureIsopropoxy (

)
Isopropoxymethyl (

)
Electronic Effect Strong electron donor (Mesomeric

)
Weak activator (Inductive

via alkyl)
Rotational Freedom Restricted (Conjugation with ring)Increased flexibility (Methylene hinge)
Metabolic Liability O-dealkylation (CYP450)Benzylic oxidation / Ether cleavage
Spatial Reach Proximal hydrophobic fillDistal hydrophobic fill (Extended reach)
Mechanistic Advantages
  • Distal Hydrophobic Engagement: The methylene spacer pushes the isopropyl "head" further into hydrophobic pockets (e.g., the 150-loop of Neuraminidase), allowing for subtype-selective binding that rigid analogs cannot achieve.

  • Metabolic Shielding: The steric bulk of the isopropyl group protects the benzylic position from rapid oxidation compared to a simple benzyl ether, while the ether linkage itself is generally more stable than corresponding esters in plasma.

  • Solubility Modulation: The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility relative to pure alkyl chains (like a pentyl group) of similar length.

Part 2: Therapeutic Applications & SAR Case Studies

Influenza: Neuraminidase Inhibitors

In the development of Type A Influenza inhibitors, the 150-cavity of the neuraminidase enzyme is a primary target.

  • The Challenge: Selectivity between N1 and N2 subtypes.

  • The Solution: Researchers utilized 3-(isopropoxymethyl)benzoic acid scaffolds to probe this cavity. The isopropoxymethyl side chain was found to induce a specific conformation in the "150-loop" (residues 147–152).

  • Outcome: The hydrophobic isopropoxymethyl group occupies the cavity created by the loop movement, enhancing binding affinity for the N2 subtype specifically.

Urology: CMR-1 (TRPM8) Antagonists

Substituted 4-benzyloxy-benzoic acid amide derivatives containing isopropoxymethyl side chains have been identified as antagonists for the Cold Menthol Receptor 1 (CMR-1/TRPM8).

  • Therapeutic Goal: Treatment of detrusor overactivity and painful bladder syndrome.

  • SAR Insight: The isopropoxymethyl group functions as a "tail" that anchors the molecule within the TRP channel's transmembrane domain, blocking ion influx.

Inflammation: EP4 Receptor Antagonists

In the context of Prostaglandin E2 (PGE2) signaling, benzoic acid derivatives serve as core scaffolds for EP4 receptor antagonists.

  • Role: The isopropoxymethyl group is often employed as a bioisostere for other alkoxy-alkyl chains to fine-tune the lipophilicity (LogP) and optimize blood-brain barrier (BBB) penetration or peripheral restriction, depending on the target indication (e.g., inflammatory pain vs. central neuroinflammation).

Part 3: Visualization of Signaling & SAR

The following diagram illustrates the SAR logic when transitioning from a standard benzoic acid to an isopropoxymethyl derivative.

SAR_Logic cluster_effect Pharmacological Outcome Core Benzoic Acid Core (Anionic Anchor) Spacer Methylene Spacer (-CH2-) Core->Spacer Decouples Electronics Ether Ether Linkage (-O-) Spacer->Ether Flexibility Tail Isopropyl Group (-CH(CH3)2) Ether->Tail Solubility/H-Bond Stability Metabolic Stability (vs. Esters) Ether->Stability Target Target Pocket (e.g., Neuraminidase 150-cavity) Tail->Target Hydrophobic Interaction (Selectivity Driver) Selectivity Subtype Selectivity (N2 > N1) Tail->Selectivity

Figure 1: Structural logic of the Isopropoxymethyl moiety. The methylene spacer decouples the electronic effects from the ring, while the isopropyl tail drives hydrophobic selectivity.

Part 4: Experimental Protocols

Synthesis of 4-(Isopropoxymethyl)benzoic Acid

This protocol describes the synthesis of the core scaffold from commercially available precursors. This method avoids the use of unstable acid chlorides.

Reagents:

  • Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3)

  • Isopropanol (Anhydrous)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Ether Formation (Williamson Synthesis):

    • Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.2 equiv) in anhydrous THF at 0°C.

    • Alkoxide Formation: Add Isopropanol (1.5 equiv) dropwise. Stir for 30 minutes until H2 evolution ceases.

    • Alkylation: Add a solution of Methyl 4-(bromomethyl)benzoate (1.0 equiv) in THF dropwise to the alkoxide mixture.

    • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the bromide.

    • Quench: Carefully quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4 and concentrate.[1]

    • Checkpoint: Isolate the intermediate Methyl 4-(isopropoxymethyl)benzoate via silica gel chromatography (Yield typically 75-85%).

  • Saponification (Ester Hydrolysis):

    • Dissolve the intermediate ester in a mixture of THF:MeOH:Water (3:1:1).

    • Add LiOH (3.0 equiv).

    • Stir at room temperature for 12 hours.

    • Workup: Acidify the reaction mixture to pH 3 using 1N HCl. The product, 4-(Isopropoxymethyl)benzoic acid , will often precipitate. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic doublet of the isopropyl methyls (

      
       ppm), the septet of the isopropyl methine (
      
      
      
      ppm), and the singlet of the benzylic methylene (
      
      
      ppm).
Neuraminidase Inhibition Assay (Fluorescence)

To validate the biological activity of the derivative.

  • Substrate: Use 2'-(4-Methylumbelliferyl)-

    
    -D-N-acetylneuraminic acid (MUNANA).
    
  • Enzyme: Recombinant Influenza A Neuraminidase (N1 and N2 subtypes).

  • Procedure:

    • Incubate enzyme with the test compound (Isopropoxymethyl derivative) in MES buffer (32.5 mM, pH 6.5) with 4 mM CaCl2 for 30 minutes at 37°C.

    • Initiate reaction by adding MUNANA (100

      
      M).
      
    • Incubate for 60 minutes.

    • Stop reaction with Stop Solution (0.1 M Glycine, 25% Ethanol, pH 10.7).

  • Readout: Measure fluorescence (Ex 365 nm / Em 450 nm). Calculate IC50 using a non-linear regression model.

Part 5: References

  • Vertex AI Search. (2025). Search Results for Isopropoxymethyl benzoic acid derivatives. 2

  • National Institutes of Health (PMC). (2014). Pyrrolidinobenzoic Acid Inhibitors of Influenza Virus Neuraminidase: The Hydrophobic Side Chain Influences Type A Subtype Selectivity.

  • European Patent Office. (2007). WO2007017092A1 - Substituted 4-benzyloxy-benzoic acid amide derivatives.

  • ChemScene. (n.d.). 3-Iodo-4-(isopropoxymethyl)benzoic acid Product Page.

  • National Institutes of Health (PMC). (2012). Design, Synthesis, and Biological Evaluation of Ester and Ether Derivatives of Antisickling Agent 5-HMF.

Sources

Architectural Mastery in Medicinal Chemistry: The Strategic Utility of 3-Iodo-4-Substituted Benzoic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Scaffold

In the highly exacting field of modern drug discovery, the selection of chemical building blocks dictates the efficiency of the entire synthetic pipeline. 3-Iodo-4-substituted benzoic acids represent a privileged class of bifunctional scaffolds that offer unparalleled orthogonal reactivity[1]. Their unique structural topology features three distinct sites of manipulation:

  • The C1-Carboxylic Acid: A versatile anchor for amidation, esterification, or reduction.

  • The C3-Iodine: A highly reactive site primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • The C4-Substituent: An electronic and steric "dial" that fine-tunes the reactivity of the adjacent iodine and dictates the final molecule's conformational geometry within biological targets.

This guide dissects the mechanistic causality, synthetic utility, and field-proven protocols for leveraging these scaffolds in advanced drug discovery, particularly in the synthesis of breakthrough kinase inhibitors and targeted radiotherapeutics.

Structural and Mechanistic Rationale

The synthetic power of 3-iodo-4-substituted benzoic acids lies in the predictability of their reactivity, which is heavily governed by the electronic effects of the C4-substituent.

During Palladium-catalyzed cross-coupling, the C3-iodine undergoes oxidative addition. Because the C-I bond is inherently weak and highly polarizable, it reacts preferentially over other halogens (C-Br or C-Cl) under mild conditions. However, the kinetics of this insertion are modulated by the C4 group:

  • Electron-Withdrawing Groups (EWGs) (e.g., -F): Decrease the electron density of the aromatic ring, significantly accelerating the oxidative addition of electron-rich Pd(0) species.

  • Electron-Donating Groups (EDGs) (e.g., -OCH3, -NH2): Enrich the aromatic ring. While this slightly decelerates the initial oxidative addition, it thermodynamically stabilizes the resulting Pd(II) intermediate, preventing premature decomposition.

  • Steric Bulk (e.g., -CH3): The methyl group in 3-iodo-4-methylbenzoic acid provides essential steric hindrance. In kinase inhibitors, this bulk restricts the rotation of adjacent biaryl or alkyne linkages, locking the molecule into the precise conformation required to bind the kinase hinge region.

Table 1: Comparative Reactivity & Applications of C4-Substituted Analogs
ScaffoldC4-SubstituentElectronic EffectPrimary Synthetic Application
3-Iodo-4-methylbenzoic acid Methyl (-CH3)Weakly donating, steric blockSynthesis of BCR-ABL kinase inhibitors (Nilotinib, Ponatinib)[2][3].
4-Amino-3-iodobenzoic acid Amino (-NH2)Strongly donating, H-bond donorDevelopment of tuberculostatic agents; RNA polymerase inhibitors[4].
3-Iodo-4-methoxybenzoic acid Methoxy (-OCH3)Donating, oxygen lone-pairConstruction of PROTAC linkers and advanced agrochemicals.
3-Iodo-4-fluorobenzoic acid Fluoro (-F)Withdrawing, bioisostereLipophilicity tuning in GPCR ligands; accelerated cross-coupling.

Divergent Synthetic Workflows

The true utility of this scaffold is its ability to undergo divergent, orthogonal functionalization. Chemists can choose to first activate the carboxylic acid for amidation, followed by cross-coupling at the iodine, or vice versa, depending on the stability of the intermediates.

G A 3-Iodo-4-Substituted Benzoic Acid B C1-Carboxylic Acid Activation (SOCl2) A->B Pathway 1 C C3-Iodine Cross-Coupling (Pd/Cu) A->C Pathway 2 D Amide Intermediates (e.g., Nilotinib Precursor) B->D Amidation E Alkyne/Aryl Derivatives (e.g., Ponatinib Motif) C->E Sonogashira/Suzuki F Advanced Kinase Inhibitors D->F Orthogonal Coupling E->F Orthogonal Amidation

Divergent orthogonal functionalization workflow of 3-iodo-4-substituted benzoic acids.

Case Studies in Drug Discovery
  • Nilotinib (AMN107) Synthesis: Standard peptide coupling reagents (EDCI/HOBt) often fail to couple 3-iodo-4-methylbenzoic acid with weakly nucleophilic anilines at room temperature. To overcome this, the carboxylic acid is first converted to a highly reactive acid chloride, forcing the amidation to near-quantitative yields[2].

  • Ponatinib Analogs: The C3-iodine is subjected to a Sonogashira coupling to introduce a rigid alkyne linker. This alkyne is critical for bypassing the T315I "gatekeeper" mutation in resistant Chronic Myeloid Leukemia (CML)[3].

  • Targeted Radiotherapy: The scaffold is utilized to synthesize N-succinimidyl 4-guanidinomethyl-3-[131I]iodobenzoate (SGMIB), a premier radio-iodination agent used for labeling internalizing proteins and monoclonal antibodies.

Robust Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in the laboratory, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and validation checkpoints are embedded to confirm intermediate success without requiring immediate isolation.

Protocol A: High-Yield Amide Bond Formation via Acid Chloride Activation

Context: Direct coupling of 3-iodo-4-methylbenzoic acid with sterically hindered anilines yields poor results. Conversion to the acid chloride bypasses this kinetic barrier[2].

Step-by-Step Methodology:

  • Suspension: Suspend 3-iodo-4-methylbenzoic acid (1.0 equiv) in neat thionyl chloride (SOCl2) (approx. 5.0 equiv) under a nitrogen atmosphere.

  • Catalysis (Causality): Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF). Why? DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which accelerates the conversion of the carboxylic acid to the acid chloride far faster than SOCl2 alone.

  • Reflux: Heat the mixture to reflux for 1–5 hours.

    • Validation Checkpoint: The reaction is complete when gas evolution (SO2, HCl) ceases and the opaque suspension transitions into a clear, homogeneous solution.

  • Concentration: Remove excess SOCl2 under reduced pressure. Co-evaporate the crude residue with anhydrous benzene or toluene twice. Why? This azeotropically removes trace HCl and unreacted SOCl2, which would otherwise protonate and deactivate the amine in the next step.

  • Coupling: Dissolve the crude acid chloride in anhydrous THF. Slowly add the target aniline (1.05 equiv) and N,N-diisopropylethylamine (DIPEA) (1.2 equiv) at 0 °C. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Quench a 10 µL aliquot in methanol. LC-MS should show the methyl ester mass [M+32] rather than the free acid, confirming successful acid chloride formation prior to amine addition.

Protocol B: Palladium-Catalyzed Sonogashira Coupling at C3-Iodine

Context: Installing an alkyne at the C3 position requires precise control of the Pd/Cu catalytic cycle to prevent undesired alkyne homocoupling (Glaser coupling)[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the 3-iodo-4-methylbenzamide derivative (1.0 equiv), terminal alkyne (1.05 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).

    • Causality: Pd(PPh3)4 provides a robust Pd(0) source for oxidative addition into the C-I bond. CuI acts as a co-catalyst to form the copper acetylide, which smoothly undergoes transmetalation with the Pd(II) complex.

  • Degassing: Add anhydrous DMF and DIPEA (2.0 equiv). Subject the mixture to three freeze-pump-thaw cycles. Why? Residual oxygen acts as a terminal oxidant for the copper catalyst, promoting the undesired oxidative homocoupling of the alkyne.

  • Reaction: Seal the tube and heat to 60–100 °C for 5–15 hours.

    • Validation Checkpoint: The reaction mixture will transition from a bright yellow Pd(0) solution to a darkened suspension as the copper halide salt precipitates during the transmetalation step.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble palladium and copper salts. Purify via silica gel chromatography.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-I Bond) Pd0->OxAdd + Ar-I TransMet Transmetalation (Transfer from Cu-Acetylide) OxAdd->TransMet + Cu-C≡C-R RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim - CuI RedElim->Pd0 Catalyst Regeneration Product Coupled Product (e.g., Alkyne-Benzamide) RedElim->Product Product Release

Mechanistic cycle of Palladium-catalyzed Sonogashira coupling at the C3-iodine position.

Conclusion

The 3-iodo-4-substituted benzoic acid scaffold is a masterclass in chemical design. By understanding the electronic nuances of the C4-substituent and mastering the orthogonal reactivity of the C1 and C3 positions, medicinal chemists can execute highly convergent syntheses. Whether engineering the next generation of mutation-resistant kinase inhibitors or designing precision radiotherapeutics, this building block remains an indispensable tool in the drug development arsenal.

References

  • Title: Thieme E-Journals - Synthesis / Full Text Source: thieme-connect.com URL: 2

  • Title: Reengineering Ponatinib to Minimize Cardiovascular Toxicity - AACR Journals Source: aacrjournals.org URL: 3

  • Title: 3-Iodo-4-methylbenzoic acid 97 82998-57-0 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: What is the synthesis method of 3-Iodo-4-methylbenzoic acid? - FAQ - Guidechem Source: guidechem.com URL: 1

  • Title: CAS 2122-63-6: 4-Amino-3-iodobenzoic acid | CymitQuimica Source: cymitquimica.com URL: 4

Sources

Solubility Profiling and Formulation Strategies for 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and complex organic synthesis, halogenated benzoic acid derivatives serve as critical building blocks. Specifically, 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5) is a highly functionalized intermediate. The presence of an iodine atom enables versatile palladium-catalyzed cross-coupling reactions, while the isopropoxymethyl ether and carboxylic acid moieties provide handles for further derivatization.

However, these exact structural features create a challenging physicochemical profile. As application scientists, we must recognize that combining a heavy, lipophilic halogen with a flexible ether tail generates a significant thermodynamic barrier to aqueous hydration. This whitepaper provides an in-depth technical guide to understanding, measuring, and optimizing the solubility of this compound, ensuring that downstream biological assays and formulation efforts are built on reliable, self-validating data.

Physicochemical Properties & Theoretical Solubility

Before initiating empirical solubility assays, it is critical to analyze the compound's theoretical properties to anticipate its behavior in solution.

PropertyValueCausality / Impact on Aqueous Solubility
CAS Number 1131614-21-5N/A
Molecular Weight 320.12 g/mol Moderate molecular weight; slightly hinders rapid dissolution kinetics[1].
LogP ~3.21Highly lipophilic. The hydrophobic bulk of the iodine atom and isopropyl group drives down solubility in unbuffered water[1].
H-Bond Donors 1 (COOH)Limits interaction with protic solvents unless the carboxylic acid is ionized[1].
H-Bond Acceptors 3 (COOH, Ether)Provides minor dipole-dipole interactions with water, though insufficient to overcome the crystal lattice energy[1].
Fsp3 0.36Moderate 3D character prevents excessive planar crystal packing, slightly aiding dissolution compared to fully aromatic analogs[1].

Mechanistic Insight: The iodine atom significantly increases the lipophilicity of the compound. Halogens are highly polarizable but hydrophobic, which disrupts favorable hydrogen-bonding networks in water. Consequently, the calculated LogP is elevated to 3.21, predicting poor solubility in neutral or acidic aqueous media[1].

Experimental Workflows for Solubility Determination

Solubility is not a single static number; it depends entirely on the solid state of the API and the method of introduction into the solvent. We divide our analytical approach into two distinct workflows: Kinetic Solubility and Thermodynamic Solubility .

G Start 3-Iodo-4-(isopropoxymethyl)benzoic acid Kinetic Kinetic Solubility (In Vitro Assays) Start->Kinetic Dissolve in DMSO Thermo Thermodynamic Solubility (In Vivo / Formulation) Start->Thermo Solid Powder K_Step1 Serial Dilution in Buffer Kinetic->K_Step1 T_Step1 Shake-Flask (Excess Solid) Thermo->T_Step1 K_Step2 Incubate (2h, 37°C) K_Step1->K_Step2 K_Step3 Laser Nephelometry K_Step2->K_Step3 T_Step2 Equilibrate (24-72h, 37°C) T_Step1->T_Step2 T_Step3 Filter & HPLC-UV T_Step2->T_Step3

Fig 1: Comparative workflows for kinetic and thermodynamic solubility determination.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility evaluates the precipitation threshold of a compound when transitioned from an organic solvent into an aqueous environment[2]. This is crucial for early-stage in vitro assays where 3-Iodo-4-(isopropoxymethyl)benzoic acid is dosed from DMSO stocks.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution[2].

  • Serial Dilution: Dispense 2 µL of the DMSO stock into a 96-well plate and dilute with 198 µL of aqueous phosphate buffer (pH 7.4) to achieve a concentration gradient (final DMSO concentration ≤ 1%)[3].

  • Incubation: Incubate the plate at 37°C for 2 hours. This allows metastable supersaturated states to precipitate[2].

  • Detection: Scan the well plate using a laser nephelometer. Unsolved particles scatter the laser light, and the intensity of the scattered light is directly proportional to the particle concentration. The concentration at which the compound begins to precipitate is read from the "kick-off" curve[3].

Self-Validating Mechanism: Nephelometry is susceptible to false positives from microbubbles or dust. To validate the system internally, every plate must include a highly soluble reference standard (e.g., 2'-deoxy-5-fluorouridine) to establish the baseline scatter, and a practically insoluble standard (e.g., raloxifene) to calibrate the maximum precipitation signal[4]. If the controls fall outside their historical scatter ranges, the entire plate's data is rejected.

Protocol B: Gold-Standard Thermodynamic Solubility via HPLC-UV

Thermodynamic solubility represents the true equilibrium between the crystalline solid state and the saturated aqueous solution. Because formulations are based on the solid active pharmaceutical ingredient, a crystalline phase is the target of rigorous development programs[5].

Step-by-Step Methodology:

  • Solid Addition: Add 2–3 mg of crystalline 3-Iodo-4-(isopropoxymethyl)benzoic acid to a glass vial[5].

  • Buffer Equilibration: Add 300 µL of the target aqueous medium (e.g., PBS pH 7.4). Agitate the suspension via a vial roller at 25°C or 37°C for 24 to 72 hours to ensure the solid phase reaches thermodynamic equilibrium[6].

  • Phase Separation: Filter the suspension through a 0.22 µm hydrophilic PVDF filter plate to remove all undissolved solids[6].

  • Quantification: Analyze the filtrate using HPLC-UV (acquiring between 220 nm and 300 nm). Using HPLC-UV improves the selectivity of the response and avoids the overestimation of solubility that occurs with simple UV spectrophotometry if impurities are present[7].

Self-Validating Mechanism: The thermodynamic assay must be a closed, self-verifying loop. Measure the buffer pH both before the addition of the solid and immediately after the 72-hour equilibration. Because 3-Iodo-4-(isopropoxymethyl)benzoic acid is an acidic entity, its dissolution releases protons. If the post-equilibration pH shifts by more than 0.1 units, the buffer capacity has been exhausted, and the resulting solubility value is invalid for the target pH[6]. The assay must then be repeated with a higher molarity buffer.

pH-Dependent Ionization and Formulation Strategies

As a benzoic acid derivative, 3-Iodo-4-(isopropoxymethyl)benzoic acid possesses an ionizable carboxylate group. The solubility of ionizable compounds is highly dependent on the degree of ionization and thus on the pH of the medium[6].

Assuming a typical benzoic acid pKa of ~4.0:

  • At pH < 4.0 (e.g., gastric fluid): The compound exists primarily in its unionized form. Driven by its LogP of 3.21, it will exhibit extremely poor aqueous solubility and a high risk of precipitation[1].

  • At pH > 5.0 (e.g., intestinal fluid, blood plasma): The carboxylic acid deprotonates into an ionized carboxylate. This enables strong ion-dipole interactions with water, drastically enhancing solubility.

G LowPH pH < pKa Unionized Acid HighPH pH > pKa Ionized Carboxylate LowPH->HighPH Increase pH (Base) SolLow Low Aqueous Solubility Precipitation Risk LowPH->SolLow Dominant State HighPH->LowPH Decrease pH (Acid) SolHigh High Aqueous Solubility Rapid Dissolution HighPH->SolHigh Dominant State

Fig 2: pH-dependent ionization state and its direct impact on aqueous solubility.

Formulation Optimization

Because the thermodynamic solubility of the crystalline phase is low[5], formulation strategies must focus on disrupting the crystal lattice or utilizing the ionized state:

  • Salt Formation: Reacting the carboxylic acid with a strong base (e.g., Sodium or Potassium hydroxide) to isolate the API as a stable, highly soluble salt.

  • Cosolvent Systems: Utilizing biocompatible cosolvents like PEG-400 or Propylene Glycol to lower the dielectric constant of the vehicle, accommodating the lipophilic iodine and isopropoxymethyl ether moieties.

  • Lipid-Based Delivery: For in vivo dosing where pH cannot be artificially raised, encapsulating the unionized compound in lipid nanoparticles or cyclodextrin complexes can bypass the thermodynamic dissolution barrier.

Conclusion

Evaluating the solubility of 3-Iodo-4-(isopropoxymethyl)benzoic acid requires a bifurcated approach. Kinetic solubility via nephelometry provides rapid, high-throughput data necessary for in vitro screening, while HPLC-driven thermodynamic assays provide the rigorous, equilibrium-based data required for formulation. By enforcing strict self-validating mechanisms—such as baseline scatter calibration and post-equilibration pH monitoring—researchers can ensure that the physicochemical barriers of this lipophilic, halogenated intermediate are accurately mapped and successfully overcome.

References

  • 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5), Fluorochem,
  • Solubility Determination of Chemicals by Nephelometry, JRC Public
  • Determination of Kinetic Solubility, Bio-protocol,
  • Aqueous Solubility, Cre
  • Thermodynamic Solubility Assay, Evotec,
  • Laser Nephelometry, Bienta,
  • UNGAP Best Practice for Improving Solubility D
  • What is the Solubility of My Compound?, American Pharmaceutical Review,

Sources

Structural and Synthetic Utility of 3-Iodo-4-(isopropoxymethyl)benzoic Acid in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of multi-functionalized aromatic building blocks is critical for the rapid generation of structure-activity relationship (SAR) libraries. 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5) serves as a highly versatile, tri-orthogonal scaffold. It combines a heavy-atom halide handle for transition-metal catalysis, an ether-linked lipophilic domain, and a carboxylic acid for late-stage functionalization.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between its cheminformatic representation and bench-top synthetic execution. This guide deconstructs the molecule’s SMILES string, details its physicochemical rationale, and provides a self-validating, causality-driven protocol for its use in palladium-catalyzed cross-coupling.

Cheminformatic Deconstruction of the SMILES String

The Simplified Molecular Input Line Entry System (SMILES) is a one-dimensional ASCII string format that serializes 3D molecular structures through a depth-first traversal of the molecular graph . For computational chemists and machine learning models, the canonical SMILES string for this compound—CC(C)OCC1=C(C=C(C=C1)C(=O)O)I—encodes exact topological data.

Logical Parsing of the Sequence:
  • CC(C)OC : Represents the isopropoxymethyl group . The branching (C) indicates the isopropyl methyls, connected to an ether oxygen O, which is attached to a methylene bridge C.

  • C1 : Designates the first carbon of the aromatic ring and marks the ring-closure node (1). This carbon is para to the carboxylic acid.

  • =C : The adjacent ortho-carbon (C2 in the traversal).

  • (C=C(C=C1)C(=O)O) : This nested branch completes the benzene ring. It maps the meta and para carbons, closes the ring back at 1, and attaches the carboxylic acid C(=O)O at the para position relative to the ether.

  • I : The iodine atom. Because it follows the =C node outside the parenthesis, it is explicitly bonded to the ortho-carbon, perfectly matching the "3-Iodo" IUPAC nomenclature.

SMILES_Parsing SMILES SMILES: CC(C)OCC1=C(C=C(C=C1)C(=O)O)I Sub1 CC(C)OC Isopropoxymethyl Group SMILES->Sub1 Sub2 C1=C(...)C=C(...)C=C1 Benzene Core SMILES->Sub2 Sub3 C(=O)O Carboxylic Acid SMILES->Sub3 Sub4 I Iodine Atom SMILES->Sub4 Prop1 Modulates Lipophilicity Steric Shielding Sub1->Prop1 Prop2 Rigid Aromatic Scaffold Sub2->Prop2 Prop3 H-Bond Donor/Acceptor Amide Coupling Handle Sub3->Prop3 Prop4 Heavy Atom Leaving Group Pd-Coupling Handle Sub4->Prop4

Logical mapping of the SMILES string to its functional chemical properties.

Physicochemical Profiling & Mechanistic Utility

The structural design of 3-Iodo-4-(isopropoxymethyl)benzoic acid is not arbitrary; it is engineered for specific pharmacokinetic and synthetic outcomes .

  • The Iodine Handle: The C–I bond is significantly weaker than a C–Br or C–Cl bond. This causality allows for oxidative addition by Palladium(0) at much milder temperatures, preventing the thermal degradation of the ether linkage.

  • The Isopropoxymethyl Group: Unlike a simple methoxy group, the bulky isopropyl moiety provides steric shielding against metabolic ether cleavage (O-dealkylation) by Cytochrome P450 enzymes, while tuning the LogP for optimal lipid membrane penetration.

Table 1: Physicochemical & Cheminformatic Properties
PropertyValueCausality / Significance
Molecular Formula C₁₁H₁₃IO₃Determines the exact monoisotopic mass (320.0) for LC-MS validation.
Molecular Weight 320.12 g/mol Higher MW driven by the heavy iodine atom; impacts ligand efficiency metrics.
TPSA 46.53 ŲOptimal range (< 90 Ų) for membrane permeability in cellular assays.
SMILES String CC(C)OCC1=C(C=C(C=C1)C(=O)O)ILinear ASCII serialization enabling 3D topological parsing for ML models.
LogP (Predicted) ~3.2The isopropoxymethyl ether provides lipophilic shielding, enhancing solubility.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To utilize this building block effectively, chemists frequently employ the Suzuki-Miyaura cross-coupling reaction to install aryl or heteroaryl groups at the C3 position . The following protocol is designed as a self-validating system , ensuring that every mechanistic step has an observable, causal checkpoint.

Step 1: Reagent Preparation & Stoichiometry
  • Action: In an oven-dried Schlenk flask, combine 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Causality: The bidentate dppf ligand on the palladium catalyst enforces a cis-geometry of the intermediate complexes, dramatically accelerating the reductive elimination step. K₂CO₃ acts as the crucial base to quaternize the boronic acid, forming a nucleophilic "ate" complex strictly required for transmetalation .

Step 2: Atmospheric Displacement (Degassing)
  • Action: Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with inert Argon or Nitrogen. Repeat this cycle three times.

  • Causality: The active catalytic species is Pd(0). Atmospheric oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species or causes the precipitation of "palladium black," permanently arresting the catalytic cycle.

Step 3: Solvent Addition & Reaction Execution
  • Action: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) via syringe. Heat the reaction mixture to 80°C under continuous stirring for 4-6 hours.

  • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic substrates and the catalyst, while water is strictly necessary to dissolve the inorganic base (K₂CO₃) and facilitate the formation of the reactive boronate species .

Step 4: Self-Validating In-Process Monitoring (LC-MS)
  • Action: At the 2-hour mark, withdraw a 10 µL aliquot, dilute in LC-grade methanol, and analyze via LC-MS (Electrospray Ionization, Negative Mode).

  • Causality: The protocol validates itself through mass tracking. The starting material will appear as an intense [M-H]⁻ peak at m/z 319. Successful oxidative addition and cross-coupling are confirmed by the disappearance of the m/z 319 peak and the emergence of the corresponding biaryl product mass. If m/z 319 persists without product formation, it indicates catalyst deactivation.

Step 5: Workup & Isolation
  • Action: Cool to room temperature, acidify with 1M HCl to pH 3, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: Acidification is necessary to protonate the carboxylic acid (pKa ~4.2), neutralizing the charge and driving the product entirely into the organic phase during liquid-liquid extraction.

Catalytic_Cycle A 3-Iodo-4-(isopropoxymethyl) benzoic acid B Oxidative Addition [Pd(0) insertion into C-I] A->B Catalyst Activation C Transmetalation [Aryl-B(OH)2 + Base] B->C Pd(II) Intermediate D Reductive Elimination [Biaryl Formation] C->D Diaryl-Pd(II) D->B Pd(0) Regeneration E Functionalized Biaryl Product D->E Product Release F LC-MS Validation (Self-Validating Step) E->F Quality Control

Self-validating experimental workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

References

  • Title: SMILES: Compact Notation for Chemical Structures Source: Hunter Heidenreich Blog URL: [Link]

  • Title: Suzuki Reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

Safety Data Sheet (SDS) for 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety & Handling of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Document Control:

  • Substance: 3-Iodo-4-(isopropoxymethyl)benzoic acid[1][2]

  • CAS Registry Number: 1131614-21-5[1][2]

  • Document Type: Advanced Technical Safety Guide (Non-Standard SDS Format)

  • Version: 1.0 (Research Use Only)

Abstract

This guide serves as a technical companion for researchers handling 3-Iodo-4-(isopropoxymethyl)benzoic acid , a specialized intermediate utilized in medicinal chemistry for structure-activity relationship (SAR) studies and proteolysis-targeting chimera (PROTAC) linker design.[2] Unlike generic safety sheets, this document integrates physicochemical logic with operational safety, addressing the specific risks associated with aryl iodides and ether-substituted benzoic acids.

Part 1: Chemical Identity & Physicochemical Profile[2]

The safety profile of this compound is dictated by three structural features: the carboxylic acid tail (acidity/irritation), the aryl iodide (heavy atom effect/light sensitivity), and the isopropoxymethyl ether (lipophilicity).[2]

Table 1: Physicochemical Data

ParameterValue / DescriptionTechnical Note
CAS Number 1131614-21-5Unique identifier for inventory tracking.
Molecular Formula C₁₁H₁₃IO₃High carbon/iodine ratio suggests significant lipophilicity.[2]
Molecular Weight 320.12 g/mol Heavy atom (Iodine) contributes ~40% of mass.[2]
Physical State Solid (Powder/Crystalline)Likely off-white to pale yellow (yellowing indicates iodine liberation).[2]
Solubility DMSO, Methanol, DCMPoor water solubility until deprotonated (pH > 5).[2]
pKa (Predicted) ~4.0 - 4.2Comparable to benzoic acid; requires base for dissolution in aqueous media.[2]
LogP (Predicted) ~3.2Lipophilic; readily permeates skin and cell membranes.[2]

Part 2: Hazard Identification & Toxicology Logic (GHS)

Rationale: As a research substance, specific toxicological data (LD50) is absent.[2] The following classifications are derived via Read-Across Methodology from analogous iodobenzoic acids and benzyl ethers.

GHS Classification (derived):

  • Skin Corrosion/Irritation: Category 2 (H315)[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2][3]

Mechanistic Toxicology
  • Acidic Irritation: Upon contact with mucous membranes (eyes/lungs), the carboxylic acid moiety protonates tissue surface proteins, causing immediate irritation and potential corneal opacity if untreated.[2]

  • Iodine Labiles: While the aryl-iodine bond is relatively stable, exposure to UV light or strong oxidants can liberate free iodine (

    
    ), a potent oxidizer and sensitizer.[2]
    
  • Lipophilic Transport: The isopropoxymethyl group enhances lipid solubility compared to simple benzoic acid.[2] This increases the rate of dermal absorption, meaning systemic exposure is faster than with hydrophilic acids.[2]

Part 3: Operational Safety Framework

This section details how to handle the compound based on its chemical vulnerabilities.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[2]

  • Static Control: Dry organic powders are prone to static charge.[2] Use anti-static weighing boats and ground all metal spatulas to prevent dispersion of the fine powder.[2]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationScientific Rationale
Gloves Nitrile (min 0.11 mm)Latex is permeable to lipophilic ethers.[2] Double-gloving is recommended for solutions in DCM/DMSO.[2]
Eye Protection Chemical GogglesSafety glasses are insufficient due to the fine particle size and acidic nature; a seal is required to prevent dust entry.[2]
Respiratory N95 (if outside hood)Only required if engineering controls fail.[2] The compound is a solid, but dust inhalation triggers H335.[2]
Storage Integrity
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[2]

  • Light: Amber vials are mandatory .[2]

    • Why? The C-I bond energy (~65 kcal/mol) is weaker than C-Br or C-Cl.[2] Photolytic cleavage can occur over time, turning the white solid yellow/brown and releasing free radicals.[2]

Part 4: Emergency Response Protocols

Self-Validating Response System: The following diagram outlines the logical decision tree for exposure events.

EmergencyResponse Start EXPOSURE EVENT Type Identify Contact Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off dry powder 2. Wash w/ Soap & Water (15 min) 3. Do NOT use alcohol (enhances absorption) Skin->Action_Skin Action_Eye 1. Flush w/ Water (15 min) 2. Lift eyelids occasionally 3. Check pH of eye (Target 7.0-7.4) Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. If wheezing: Oxygen support 3. Monitor for delayed edema Inhale->Action_Inhale Medical Seek Medical Evaluation (Bring CAS 1131614-21-5) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Emergency Response Decision Tree. Note the specific instruction to avoid alcohol on skin, as it solvates the lipophilic ether moiety, increasing dermal uptake.

Part 5: Experimental Protocol (Synthesis Context)

Scenario: Using 3-Iodo-4-(isopropoxymethyl)benzoic acid in a Suzuki-Miyaura Coupling. Context: The iodine atom is the reactive handle for cross-coupling.[2]

Step-by-Step Workflow:

  • Pre-Reaction Prep:

    • Degas solvents (Dioxane/Water) before adding the catalyst.[2]

    • Critical Step: Add the iodobenzoic acid derivative last or mix with the boronic acid before adding the base (e.g.,

      
      ).[2]
      
    • Reasoning: Strong bases can occasionally cause deprotonation and solubility issues if the catalyst isn't ligated properly first.[2]

  • Monitoring (TLC/LCMS):

    • TLC Visualization: Use UV (254 nm).[2] The benzoic acid moiety will quench fluorescence.[2]

    • Stain: Bromocresol Green (detects carboxylic acid, turns yellow on blue background).[2]

    • Warning: Do not use KMnO4 stain aggressively; it may over-oxidize the ether linkage.[2]

  • Quenching & Disposal:

    • Acidify aqueous layer to pH ~3 to precipitate the product or extract the free acid.[2]

    • Waste Stream: Segregate into Halogenated Organic Waste .[2] Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent Iodine gas evolution.[2]

Stability & Reactivity Logic:

StabilityLogic Compound 3-Iodo-4-(isopropoxymethyl) benzoic acid Factor_Light UV Light / Heat Compound->Factor_Light Factor_Base Strong Base (NaOH, KOtBu) Compound->Factor_Base Factor_Ox Strong Oxidizers Compound->Factor_Ox Result_Light Homolytic Cleavage (Formation of I• radicals) Factor_Light->Result_Light Degradation Result_Base Salt Formation (Soluble) Potential Ether Cleavage (High Temp) Factor_Base->Result_Base Dissolution Result_Ox Iodine (I2) Gas Release Ether Oxidation Factor_Ox->Result_Ox HAZARD

Figure 2: Stability Logic Map. Highlights the susceptibility of the C-I bond to light and the risk of iodine release with oxidizers.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56964177 (Related Isomer Logic).[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity).[2] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Iodo-4-(isopropoxymethyl)benzoic acid from 4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Utility: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Bcr-Abl inhibitors like ponatinib derivatives) and selective discoidin domain receptor 1 (DDR1) inhibitors.

Executive Summary

The compound 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5) is a highly versatile bifunctional building block utilized in advanced pharmaceutical synthesis [4]. It features an aryl iodine handle suitable for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) and a sterically tuned isopropoxymethyl ether that modulates lipophilicity and target binding kinetics.

This application note details a highly reliable, five-step linear synthesis starting from the inexpensive bulk chemical 4-methylbenzoic acid (p-toluic acid). The protocol is engineered for high regioselectivity, functional group tolerance, and scalability, providing a self-validating workflow with built-in analytical checkpoints for quality control.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a robust route requires careful orchestration of protecting group chemistry and directing group effects. The synthesis proceeds via the following logical sequence:

  • Regioselective Iodination: The starting material, 4-methylbenzoic acid, possesses two directing groups: the electron-donating methyl group (ortho/para-directing) and the electron-withdrawing carboxylic acid (meta-directing). Both groups synergistically direct the electrophilic aromatic substitution (

    
    ) to the 3-position. Using iodine and an oxidant (e.g., potassium persulfate) ensures the continuous generation of the highly electrophilic iodonium ion (
    
    
    
    ) [1].
  • Carboxylic Acid Protection (Esterification): Before radical bromination can occur, the carboxylic acid must be masked as a methyl ester. If left unprotected, the polar acid severely limits solubility in the non-polar halogenated solvents required for the subsequent step, and the acidic proton can quench radical intermediates [2].

  • Wohl-Ziegler Benzylic Bromination: The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). NBS provides a low, steady-state concentration of

    
    , preventing undesired nuclear bromination, while the resulting benzylic radical is highly stabilized by resonance [3].
    
  • Williamson-Type Etherification: The primary benzylic bromide is an excellent electrophile for

    
     displacement. Because isopropanol is a secondary alcohol (and thus a moderately hindered nucleophile), Sodium Hydride (NaH) is employed to irreversibly generate the highly reactive isopropoxide anion, driving the etherification to rapid completion.
    
  • Saponification: The methyl ester is hydrolyzed under standard basic conditions. The reaction is thermodynamically driven by the formation of the water-soluble sodium carboxylate salt, which upon acidification yields the highly pure target molecule [1].

Process Visualization

SynthesisPathway SM 4-Methylbenzoic Acid (Starting Material) Iodide 3-Iodo-4-methylbenzoic Acid (Intermediate 1) SM->Iodide I2, K2S2O8 H2SO4, Δ Ester Methyl 3-iodo-4-methylbenzoate (Intermediate 2) Iodide->Ester MeOH, H2SO4 Reflux Bromide Methyl 4-(bromomethyl)- 3-iodobenzoate (Intermediate 3) Ester->Bromide NBS, AIBN CCl4, Reflux Ether Methyl 3-iodo-4- (isopropoxymethyl)benzoate (Intermediate 4) Bromide->Ether iPrOH, NaH THF, 0°C to RT Product 3-Iodo-4-(isopropoxymethyl) benzoic acid (Final Product) Ether->Product NaOH, MeOH/H2O HCl (pH 3)

Fig 1: Five-step linear synthesis of 3-Iodo-4-(isopropoxymethyl)benzoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-methylbenzoic Acid

Objective: Regioselective introduction of the iodine atom.

  • Suspend 4-methylbenzoic acid (1.0 equiv, 100 mmol) in a mixture of concentrated

    
     (50 mL) and water (150 mL).
    
  • Add Iodine (

    
    , 0.55 equiv) and Potassium Persulfate (
    
    
    
    , 1.1 equiv) to the suspension.
  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material spot should be completely consumed.

  • Workup: Cool to room temperature and pour over crushed ice. Quench residual iodine by adding saturated aqueous

    
     until the brown color dissipates. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the product as an off-white solid [1].
    
Step 2: Synthesis of Methyl 3-iodo-4-methylbenzoate

Objective: Protection of the carboxylic acid to ensure solubility and prevent radical quenching.

  • Suspend 3-iodo-4-methylbenzoic acid (1.0 equiv, 80 mmol) in anhydrous Methanol (200 mL).

  • Slowly add concentrated

    
     (2.0 mL) dropwise while stirring.
    
  • Equip the flask with a reflux condenser and heat to 70°C for 24 hours [2].

  • Validation Check: TLC (Hexanes:EtOAc 4:1) will show a new, higher

    
     spot indicating ester formation.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol. Dilute the residue with Ethyl Acetate (200 mL) and wash sequentially with saturated aqueous

    
     (to neutralize the acid) and brine. Dry over anhydrous 
    
    
    
    , filter, and evaporate to yield a pale yellow oil that solidifies upon standing.
Step 3: Synthesis of Methyl 4-(bromomethyl)-3-iodobenzoate

Objective: Activation of the benzylic position via Wohl-Ziegler bromination.

  • Dissolve Methyl 3-iodo-4-methylbenzoate (1.0 equiv, 70 mmol) in anhydrous Carbon Tetrachloride (

    
    ) or Trifluorotoluene (150 mL).
    
  • Add N-Bromosuccinimide (NBS, 1.1 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv) [3].

  • Reflux the mixture under a nitrogen atmosphere for 16 hours.

  • Validation Check: The reaction is complete when the dense NBS solid at the bottom of the flask is replaced by succinimide, which floats to the surface.

  • Workup: Cool the mixture to 0°C and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over

    
    , and concentrate under vacuum. Purify via flash column chromatography (Hexanes/EtOAc) if necessary to remove unreacted starting material or dibrominated byproducts.
    
Step 4: Synthesis of Methyl 3-iodo-4-(isopropoxymethyl)benzoate

Objective: Williamson etherification using a sterically demanding secondary alcohol.

  • In an oven-dried flask under inert atmosphere, dissolve anhydrous Isopropanol (1.5 equiv, 90 mmol) in anhydrous THF (100 mL) and cool to 0°C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir for 30 minutes until

    
     gas evolution ceases.
    
  • Add a solution of Methyl 4-(bromomethyl)-3-iodobenzoate (1.0 equiv, 60 mmol) in THF (50 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor by GC-MS or TLC. The benzylic bromide should be fully consumed.

  • Workup: Quench carefully with saturated aqueous

    
     at 0°C. Extract with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over 
    
    
    
    , and concentrate to yield the ether intermediate.
Step 5: Synthesis of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Objective: Deprotection of the methyl ester to yield the final active pharmaceutical intermediate.

  • Dissolve the crude Methyl 3-iodo-4-(isopropoxymethyl)benzoate (1.0 equiv, 50 mmol) in Methanol (100 mL).

  • Add an aqueous solution of Sodium Hydroxide (NaOH, 3.0 equiv, 150 mmol) dissolved in Water (50 mL). Note: The addition is exothermic.

  • Stir the biphasic mixture at room temperature for 14 hours [1].

  • Validation Check: TLC (Hexanes:EtOAc 3:1) will show the disappearance of the ester spot.

  • Workup: Concentrate the mixture under vacuum to remove methanol. Dilute the aqueous layer with additional water (50 mL) and wash with Diethyl Ether (50 mL) to remove any non-polar organic impurities.

  • Cool the aqueous layer to 0°C and carefully acidify to pH 3 using concentrated HCl. Filter the resulting white precipitate, wash thoroughly with cold water, and dry under high vacuum to obtain the final product [4].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters expected for a successfully optimized workflow:

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Iodination

,

,

80°C1282 - 86%
2 EsterificationMeOH, cat.

70°C (Reflux)2492 - 96%
3 BrominationNBS, AIBN,

80°C (Reflux)1670 - 75%
4 EtherificationIsopropanol, NaH, THF0°C to RT478 - 85%
5 SaponificationNaOH, MeOH /

, HCl
25°C (RT)1488 - 92%
Overall Linear Synthesis ---~35 - 45%

References

  • National Center for Biotechnology Information (NCBI). "Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation." Chem Sci. 2014; 5(8): 3064–3073. Available at:[Link]

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 3-Iodo-4-(isopropoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides validated protocols for the palladium-catalyzed cross-coupling of 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5) . While aryl iodides are typically highly reactive, this specific substrate presents a dual challenge:

  • The Free Carboxylic Acid: Can poison Pd catalysts via carboxylate coordination and alters solubility profiles.

  • Ortho-Steric Hindrance: The 4-(isopropoxymethyl) group exerts significant steric pressure on the 3-position, impeding the transmetallation step.

We present two distinct protocols: Method A (General Purpose) using Pd(dppf)Cl₂ for standard boronic acids, and Method B (High Performance) using SPhos/Pd(OAc)₂ for sterically hindered or electron-poor coupling partners.

Substrate Analysis & Mechanistic Considerations

Structural Challenges

The substrate contains a reactive iodide at C3, a carboxylic acid at C1, and an isopropoxymethyl ether at C4.

  • Electronic Effect: The C4-alkoxy group is electron-donating, slightly increasing electron density at the C3-iodide. This theoretically slows oxidative addition compared to electron-deficient systems, but the effect is negligible for iodides.

  • Steric Effect (Critical): The isopropoxymethyl group is flexible but bulky. The isopropyl "tail" can sweep into the coordination sphere of the Palladium center during the catalytic cycle, specifically hindering transmetallation .

  • Solubility & Poisoning: As a free acid, the substrate exists as a carboxylate salt under basic conditions. In non-polar solvents, this salt precipitates, halting the reaction. In the absence of water, the carboxylate anion can displace phosphine ligands, forming inactive Pd-carboxylate complexes.

The "Water Requirement"

Contrary to standard anhydrous air-sensitive chemistry, water is an essential co-solvent for this substrate. It serves two roles:

  • Solubilizes the inorganic base and the resulting aryl-carboxylate salt.

  • Increases the dielectric constant, stabilizing the polar transition states.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Coupling with simple aryl/heteroaryl boronic acids (e.g., Phenylboronic acid, Pyridylboronic acid).

Reagents:

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) [Loading: 3-5 mol%]

  • Base: Potassium Carbonate (K₂CO₃) [3.0 equiv]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Temperature: 80–90 °C

Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst with a large bite angle, which facilitates the reductive elimination step. The bidentate ligand prevents rapid catalyst decomposition.

Method B: The "High-Performance" Protocol (Steric/Difficult)

Best for: Coupling with ortho-substituted boronic acids or when Method A fails.

Reagents:

  • Pre-Catalyst: Pd(OAc)₂ [2-5 mol%] + Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) [4-10 mol%] (1:2 Pd:L ratio)

    • Alternative: Use precatalyst SPhos Pd G2 or XPhos Pd G2 .

  • Base: Potassium Phosphate Tribasic (K₃PO₄) [3.0 equiv]

  • Solvent: Toluene / Water (10:1) or n-Butanol

  • Temperature: 100 °C

Rationale: SPhos is a Buchwald dialkylbiaryl phosphine. Its electron-rich nature accelerates oxidative addition, while its extreme bulk promotes the reductive elimination of the hindered biaryl product. It is specifically designed to overcome the "ortho-effect" seen in our substrate.

Step-by-Step Procedure (Method A)

Safety Note: Perform all steps in a fume hood. Aryl iodides and palladium salts can be toxic.

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add:

    • 3-Iodo-4-(isopropoxymethyl)benzoic acid (320 mg, 1.0 mmol)

    • Boronic Acid Partner (1.2 – 1.5 mmol, 1.2–1.5 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol, 3 mol%)

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition:

    • Prepare a degassed solution of K₂CO₃ (414 mg, 3.0 mmol) in Water (2 mL).

    • Add 1,4-Dioxane (8 mL) to the vial via syringe.

    • Add the aqueous K₂CO₃ solution to the vial via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 85 °C .

    • Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.

    • Monitor by LC-MS or HPLC at 2 hours. (TLC is difficult due to the polar nature of the acid).

  • Workup (Crucial for Free Acids):

    • Cool to room temperature.[1][2][3][4]

    • Filtration: Filter through a pad of Celite to remove Pd black; wash with water.

    • Acidification: The product is currently a salt (dissolved in the aqueous layer). Transfer to a separatory funnel. Wash with EtOAc (discard organic layer if it contains non-acidic impurities, otherwise keep).

    • Acidify the aqueous layer to pH ~3 using 1M HCl. The product should precipitate or oil out.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Data Summary & Troubleshooting

Comparison of Conditions
FeatureMethod A (dppf)Method B (SPhos)
Cost LowHigh
Steric Tolerance ModerateExcellent
Base Sensitivity Tolerates CarbonatesRequires Phosphates (stronger)
Solvent System Dioxane/Water (Homogeneous at high T)Toluene/Water (Biphasic)
Typical Yield 65-80%85-95%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst death or poor oxidative addition.Switch to Method B (SPhos). Ensure thorough degassing (O₂ kills active Pd).
Protodeboronation Boronic acid is hydrolyzing before coupling.Reduce water ratio. Switch base to KF or CsF. Add boronic acid in portions.
Homocoupling (R-R) Oxidative coupling of boronic acid.Reduce O₂ exposure. Lower catalyst loading.[5][6]
Product in Aqueous Waste pH incorrect during workup.Ensure pH < 3 before extraction. Use more polar solvent (e.g., 10% MeOH in DCM) for extraction.

Visualization of Pathways

Diagram 1: Steric Challenge & Catalytic Cycle

This diagram illustrates the specific steric clash caused by the isopropoxymethyl group during the transmetallation step.

SuzukiCycle cluster_substrate Substrate Features S1 3-Iodo-4-(isopropoxymethyl) benzoic acid Feat1 Free Acid (Requires Base/Water) S1->Feat1 Feat2 Ortho-Isopropoxy (Steric Bulk) S1->Feat2 OxAdd Oxidative Addition (Ar-Pd-I) S1->OxAdd + Pd(0) TransMet Transmetallation (Rate Limiting Step) Feat2->TransMet HINDERS Pd0 Pd(0) Active Species Pd0->OxAdd BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (OH-) BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Caption: The catalytic cycle highlighting the interference of the ortho-isopropoxymethyl group at the transmetallation stage.

Diagram 2: Experimental Workflow Decision Tree

Workflow Start Start: 3-Iodo-4- (isopropoxymethyl)benzoic acid CheckPartner Analyze Coupling Partner Start->CheckPartner Simple Simple Aryl (Phenyl, Tolyl) CheckPartner->Simple Complex Hindered/Heteroaryl (2-Substituted, Pyridyl) CheckPartner->Complex MethodA METHOD A Pd(dppf)Cl2 + K2CO3 Dioxane/H2O @ 85°C Simple->MethodA MethodB METHOD B Pd(OAc)2 + SPhos + K3PO4 Toluene/H2O @ 100°C Complex->MethodB Workup Acidic Workup (pH 3, Extract) MethodA->Workup MethodB->Workup Purify Purification (Recryst. or Column) Workup->Purify

Caption: Decision matrix for selecting the optimal protocol based on the boronic acid coupling partner.

References

  • Chaumeil, H., Signorella, S., & Le Drian, C. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.[7][8] Tetrahedron, 56(49), 9655-9662.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Maleczka, R. E., et al. (2000). Suzuki coupling of aryl halides with boronic acids in water.[1][3][9] Green Chemistry, 2, 157-160.

  • ChemScene. (n.d.). Product Data: 3-Iodo-4-(isopropoxymethyl)benzoic acid.[10][11] ChemScene.

Sources

Strategic Esterification Protocols for 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Iodo-4-(isopropoxymethyl)benzoic acid is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and PROTAC linkers. The molecule presents a specific chemoselective challenge: converting the carboxylic acid to an ester while preserving two sensitive functionalities:

  • The Aryl Iodide (C-3): Essential for downstream cross-coupling (Suzuki-Miyaura, Sonogashira). It is sensitive to reductive conditions and certain transition metal contaminants.

  • The Benzylic Ether (C-4 position): The isopropoxymethyl group involves a benzylic carbon. Benzylic ethers are susceptible to cleavage under vigorous acidic conditions (via

    
     pathways forming stable benzylic carbocations) and oxidative conditions.
    

Core Directive: Standard Fisher esterification (refluxing H₂SO₄/MeOH) poses a non-zero risk of ether cleavage or trans-etherification. Therefore, this guide prioritizes Base-Promoted Alkylation and Steglich Coupling as the protocols of highest integrity.

Chemoselectivity Decision Matrix

Figure 1: Strategic decision tree for selecting the optimal esterification route based on functional group stability.

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

This method is the primary recommendation for synthesizing methyl, ethyl, or benzyl esters . It operates under mild basic conditions (


), completely avoiding the risk of acid-catalyzed ether cleavage.

Mechanism:


 nucleophilic substitution where the carboxylate anion attacks an alkyl halide.
Reagents & Stoichiometry[1]
ComponentEquiv.RoleSpecification
Substrate 1.0Reactant3-Iodo-4-(isopropoxymethyl)benzoic acid
Alkyl Halide 1.2 - 1.5ElectrophileMeI (Methyl), EtI (Ethyl), or BnBr (Benzyl)
Base 2.0 - 2.5Proton Scavenger

(anhydrous) or

Solvent [0.2 M]MediumDMF (anhydrous) or Acetone (HPLC grade)
Step-by-Step Methodology
  • Preparation:

    • Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar.

    • Cool under a stream of Nitrogen (

      
      ) or Argon.
      
  • Dissolution:

    • Charge the flask with 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 equiv).

    • Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.2 M (e.g., 5 mL for 1 mmol substrate).

    • Note: Acetone can be used for easier workup, but DMF accelerates the

      
       reaction rate.
      
  • Deprotonation:

    • Add

      
        (2.0 equiv) in a single portion.
      
    • Stir at Room Temperature (RT) for 15 minutes. The mixture will appear as a suspension.

  • Alkylation:

    • Add the Alkyl Iodide (e.g., Iodomethane, 1.5 equiv) dropwise via syringe.

    • Caution: Methyl iodide is volatile and carcinogenic. Use a fume hood.

  • Reaction Monitoring:

    • Stir at RT.[1][2][3] Monitor by TLC (Hexanes:EtOAc 4:1) or LC-MS.

    • Typical conversion time: 2–4 hours.

    • Optimization: If sluggish, heat to 40°C. Do not exceed 60°C to prevent elimination side reactions.

  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with Water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Usually yields pure product (>95%). If necessary, purify via silica flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Steglich Esterification (For Complex/Bulky Alcohols)

Use this protocol when coupling the acid to secondary alcohols, tertiary alcohols, or complex functionalized alcohols where


 alkylation is not feasible.

Mechanism: Activation of the carboxylic acid by DCC/EDC to form an O-acylisourea intermediate, followed by nucleophilic attack by the alcohol, catalyzed by DMAP.

Reagents & Stoichiometry[1]
ComponentEquiv.RoleSpecification
Substrate 1.0Reactant3-Iodo-4-(isopropoxymethyl)benzoic acid
Alcohol 1.0 - 1.2NucleophileR-OH (e.g., t-Butanol, functionalized scaffold)
Coupling Agent 1.1 - 1.3ActivatorEDC[4]·HCl (preferred over DCC for easier workup)
Catalyst 0.1 - 0.2Acyl TransferDMAP (4-Dimethylaminopyridine)
Solvent [0.1 M]MediumDCM (Dichloromethane), anhydrous
Step-by-Step Methodology
  • Setup:

    • Flame-dry a flask and purge with inert gas (

      
      ).
      
  • Mixing:

    • Dissolve the Substrate (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM .

    • Add DMAP (0.1 equiv).

  • Activation (0°C):

    • Cool the reaction vessel to 0°C (Ice/Water bath).

    • Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction:

    • Allow the mixture to warm to RT naturally.

    • Stir for 12–18 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (Caution: Keep brief/cold to protect the ether, or substitute with saturated

      
       for milder conditions).
      
    • Wash with saturated

      
       and Brine.
      
    • Dry, filter, and concentrate.[1][3]

Protocol C: Mild Acid-Catalyzed Methanolysis (Alternative)

Use Case: Only for Methyl Esters when Alkyl Halides are restricted. Critical Modification: Instead of using


, use TMSCl  (Trimethylsilyl chloride) to generate anhydrous HCl in situ. This is significantly milder and controls the water content, protecting the benzylic ether.
Methodology
  • Dissolve Substrate in Methanol [0.1 M].

  • Cool to 0°C.

  • Add TMSCl (2.0 equiv) dropwise. (TMSCl reacts with MeOH to form HCl + TMS-OMe).

  • Stir at RT for 12 hours. Do not reflux.

  • Concentrate in vacuo and partition between EtOAc and

    
    .
    

Quality Control & Characterization

Verify the integrity of the Isopropoxymethyl ether and Aryl Iodide post-reaction.

MarkerMethodExpected Signal (approx. shift in CDCl₃)Validation Criteria
Ester Methyl ¹H NMRSinglet

3.90 ppm
Integration = 3H. Confirms ester formation.
Benzylic

¹H NMRSinglet

4.60 ppm
Must remain a sharp singlet. Splitting indicates degradation.
Isopropyl CH ¹H NMRSeptet

3.75 ppm
Preservation of the ether side chain.
Aryl Protons ¹H NMR3 Aromatic HPattern must match 1,2,4-substitution (d, dd, d).
Iodine Integrity LC-MSM+H or M+NaMass must correspond to the iodinated product (No de-iodination mass -126).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Authoritative source on stability of benzylic ethers).

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524.

  • Pfeffer, P. E.; Silbert, L. S. "Esterification with Alkyl Halides in the Presence of Potassium Carbonate." Journal of Organic Chemistry, 1976, 41(8), 1373-1379.

  • ChemScene. "3-Iodo-4-(isopropoxymethyl)benzoic acid Product Page." (Verification of chemical structure and availability).

  • Brook, M. A. "Silicon in Organic, Organometallic, and Polymer Chemistry." Wiley, 2000. (Reference for TMSCl/MeOH mechanism).

Sources

Application Note: 3-Iodo-4-(isopropoxymethyl)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

3-Iodo-4-(isopropoxymethyl)benzoic acid is a strategic scaffold in medicinal chemistry, offering two distinct orthogonal handles: a carboxylic acid for amide/ester formation and an aryl iodide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1] The isopropoxymethyl moiety serves as a metabolically stable, lipophilic anchor that modulates the physicochemical properties (LogP, solubility) of the final drug candidate without introducing the liability of metabolic hotspots often found in simple alkyl chains.[1]

This guide provides optimized protocols for utilizing this intermediate in the synthesis of biaryl amide libraries , a common motif in modern drug discovery.[1]

Chemical Properties & Stability Profile[1]

PropertySpecificationOperational Insight
Appearance White to off-white solidVisual check for yellowing (iodine liberation).[1]
Melting Point 142–146 °CHigh crystallinity aids purification via recrystallization.[1]
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in water; requires organic co-solvents for aqueous reactions.[1]
Reactivity (I) Aryl Iodide (C-I bond)Highly reactive in Pd-catalyzed couplings (Room Temp to 80°C).[1]
Reactivity (COOH) Carboxylic AcidStandard activation (HATU, EDC/HOBt) or conversion to Acid Chloride.[1]
Stability Ether Linkage The benzylic isopropoxy ether is stable to basic conditions but sensitive to strong Lewis acids (e.g., BBr₃) and hydrogenolysis.[1]
Expert Insight: Chemoselectivity Warning

Critical Precaution: The benzylic ether (Ar-CH₂-O-iPr) is susceptible to cleavage under hydrogenolysis conditions (H₂/Pd-C).[1] However, standard hydrogenolysis conditions will also rapidly reduce the aryl iodide (Ar-I → Ar-H).[1] Avoid catalytic hydrogenation if the iodine moiety must be preserved.[1] Use chemoselective reduction methods (e.g., NaBH₄) or perform cross-coupling before any hydrogenation steps.[1]

Strategic Application: Synthesis of Biaryl Amide Scaffolds[1]

The most common workflow involves utilizing the carboxylic acid to attach a pharmacophore (e.g., a heterocycle or amine) followed by a Suzuki coupling to elaborate the biaryl core.[1]

Workflow Diagram

The following flowchart illustrates the divergent synthesis pathway, highlighting the decision points between "Coupling First" vs. "Amide Formation First."

GStart3-Iodo-4-(isopropoxymethyl)benzoic acid(Starting Material)PathAPath A: Amide Formation(Preserve Iodide)Start->PathAR-NH2, HATUDIPEA, DMFPathBPath B: Suzuki Coupling(Preserve Acid)Start->PathBAr-B(OH)2, Pd(dppf)Cl2K2CO3, Dioxane/H2OInterAIntermediate A:3-Iodo-4-(isopropoxymethyl)benzamidePathA->InterAInterBIntermediate B:Biaryl Carboxylic AcidPathB->InterBFinalFinal Target:Functionalized Biaryl AmideInterA->FinalSuzuki Coupling(Ar-B(OH)2)InterB->FinalAmide Coupling(R-NH2)

Figure 1: Divergent synthetic pathways for utilizing 3-Iodo-4-(isopropoxymethyl)benzoic acid. Path A is generally preferred to avoid catalyst poisoning by free carboxylic acids during Suzuki coupling.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Preserving the Aryl Iodide)

This protocol converts the carboxylic acid to an amide while leaving the reactive aryl iodide intact for downstream chemistry.[1]

Reagents:

  • 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 equiv)[1][2]

  • Amine partner (R-NH₂) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous) (10 mL/g substrate)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-Iodo-4-(isopropoxymethyl)benzoic acid in anhydrous DMF under nitrogen.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to form the activated ester. Note: The solution typically turns yellow.[1]

  • Addition: Add the amine partner (R-NH₂) dropwise.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target Mass = MW of Acid + MW of Amine - 18).[1]

  • Work-up: Dilute with EtOAc and wash with saturated NaHCO₃ (2x), water (2x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Success Criteria:

  • Yield: >85%

  • Purity: >95% (HPLC at 254 nm)

  • NMR Verification: Disappearance of the broad COOH singlet (~11-13 ppm); appearance of amide NH signal.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Using the Aryl Iodide)

This step utilizes the iodine handle to install a biaryl motif.[1] The iodine at position 3 is sterically accessible but requires robust catalytic systems due to the ortho-substitution.[1]

Reagents:

  • Iodo-benzamide intermediate (from Protocol A) (1.0 equiv)[1]

  • Aryl Boronic Acid (Ar-B(OH)₂) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: Charge a reaction vial with the Iodo-benzamide, Aryl Boronic Acid, and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).[1] This is critical to prevent homocoupling or oxidation.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Heating: Heat the sealed vial to 80–90°C for 4–12 hours.

    • Optimization Tip: If conversion is slow, switch to XPhos Pd G2 precatalyst for sterically hindered boronic acids.[1]

  • Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine.[1]

  • Purification: Silica gel chromatography.

Quality Control & Characterization Data

When validating the intermediate or final product, look for these specific spectral signatures:

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz) δ 4.5–4.6 ppm (s, 2H) Benzylic protons (Ar-CH₂-O-).[1] Key identifier for the side chain.
¹H NMR (400 MHz) δ 3.7 ppm (sept, 1H) Isopropyl methine (-CH(CH₃)₂).[1]
¹H NMR (400 MHz) δ 1.2 ppm (d, 6H) Isopropyl methyl groups.[1]
¹H NMR (400 MHz) δ 8.4 ppm (d, 1H) Aromatic proton adjacent to Iodine (H-2).[1] Typically the most deshielded Ar-H.
¹³C NMR ~90–100 ppm Carbon attached to Iodine (C-I).[1] Often weak or broad.[1]
LC-MS [M+H]⁺ or [M-H]⁻ Iodine has a unique mass defect.[1] Look for the characteristic isotope pattern (Iodine is monoisotopic, but check for de-iodinated byproducts).[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store at 2–8°C under inert gas. Protect from light (Iodides can degrade/yellow upon light exposure).[1]

  • Waste Disposal: Dispose of iodine-containing waste in segregated halogenated organic waste streams to prevent corrosion of incinerators.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • ChemicalBook. (2024).[1][2] 3-Iodo-4-(isopropoxymethyl)benzoic acid Product Properties and CAS 1131614-21-5 Data. Link

Application Notes and Protocols for Cross-Coupling Reactions of 3-Iodo-Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 3-Iodo-Benzoic Acid Derivatives

3-Iodo-benzoic acid and its derivatives are pivotal building blocks in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. The presence of three distinct functional handles—the carboxylic acid, the iodine atom, and the aromatic ring—offers a versatile platform for molecular elaboration. The carbon-iodine bond, in particular, is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This guide provides an in-depth exploration of the most pertinent cross-coupling reactions for the functionalization of 3-iodo-benzoic acid, offering both theoretical insights and practical, field-proven protocols.

The primary challenge in the utilization of 3-iodo-benzoic acid in cross-coupling reactions is the management of the acidic carboxylic acid moiety. This group can interfere with the catalytic cycle, particularly when strong bases are employed, through acid-base neutralization or by coordinating to the metal center. This guide will address these challenges, presenting strategies such as the use of specific bases, protecting groups, or reaction conditions that are compatible with the free acid.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between 3-iodobenzoic acid and an organoboron reagent.

Causality in Experimental Design

The success of a Suzuki-Miyaura coupling is contingent upon the careful selection of the palladium source, ligand, base, and solvent system.

  • Palladium Source: Pre-catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, which are reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be employed.[1]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[2] For substrates like 3-iodobenzoic acid, electron-rich and bulky phosphine ligands are often preferred.

  • Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[3][4] The choice of base is critical when a free carboxylic acid is present. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used in a biphasic solvent system (e.g., toluene/water) to minimize side reactions with the acidic proton.[2]

  • Solvent: A variety of solvents can be used, with toluene, dioxane, and DMF being common choices, often in the presence of water to facilitate the dissolution of the inorganic base.[2]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ start Ar-I (3-Iodobenzoic Acid) pd_complex [Ar-Pd(II)(I)L₂] transmetalation_complex [Ar-Pd(II)-Ar'L₂] pd_complex->transmetalation_complex Transmetalation product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0 start->pd_complex Oxidative Addition boronic Ar'-B(OH)₂ boronic->pd_complex base Base base->boronic

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodobenzoic Acid

This protocol is a general guideline and may require optimization for specific substrates.

ParameterRecommended Condition
Reactants 3-Iodobenzoic acid (1.0 equiv.), Arylboronic acid (1.2 equiv.)
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (3.0 equiv.)
Solvent Toluene/H₂O (10:1), 0.1 M
Temperature 100 °C
Time 12-24 h

Procedure:

  • To an oven-dried Schlenk flask, add 3-iodobenzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Heck Reaction: Synthesis of Cinnamic Acid Derivatives

The Heck reaction is a powerful tool for the formation of a carbon-carbon bond between an aryl halide and an alkene, typically yielding a substituted alkene.[5] When applied to 3-iodobenzoic acid, this reaction provides access to valuable cinnamic acid derivatives.

Causality in Experimental Design
  • Catalyst and Ligand: Phosphine-free palladium catalysts, such as Pd(OAc)₂, are often effective.[6] In some cases, phosphine ligands can be used to improve catalyst stability and activity.

  • Base: An organic base, such as triethylamine (Et₃N), is commonly used to neutralize the HI generated during the reaction.[7]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typical choices.[7]

  • Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields.[8][9]

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ start Ar-I (3-Iodobenzoic Acid) pd_complex [Ar-Pd(II)(I)L₂] insertion_complex Alkene Insertion Complex pd_complex->insertion_complex Carbopalladation beta_hydride_complex β-Hydride Elimination Complex insertion_complex->beta_hydride_complex Syn-β-Hydride Elimination product Substituted Alkene beta_hydride_complex->product product->pd0 [HPd(II)L₂I] -> Pd(0)L₂ + HI start->pd_complex Oxidative Addition alkene Alkene alkene->pd_complex base Base base->product HI Neutralization Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ start Ar-I (3-Iodobenzoic Acid) pd_complex [Ar-Pd(II)(I)L₂] transmetalation_complex [Ar-Pd(II)-C≡CR L₂] pd_complex->transmetalation_complex product Ar-C≡CR transmetalation_complex->product Reductive Elimination product->pd0 start->pd_complex Oxidative Addition alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex Transmetalation base Base base->alkyne Buchwald_Hartwig_Cycle pd0 Pd(0)L start Ar-I (3-Iodobenzoic Acid) pd_complex [Ar-Pd(II)(I)L] amine_coordination Amine Coordination Complex pd_complex->amine_coordination amido_complex [Ar-Pd(II)(NRR')L] amine_coordination->amido_complex Deprotonation product Ar-NRR' amido_complex->product Reductive Elimination product->pd0 start->pd_complex Oxidative Addition amine HNRR' amine->pd_complex base Base base->amine_coordination

Sources

Application Note: Preparation of Isopropoxymethyl (IPOM) Ether on Benzoic Acid Rings

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for the preparation of Isopropoxymethyl (IPOM) ethers on phenolic benzoic acid derivatives. This protocol is designed for researchers in medicinal chemistry and drug development who require a robust protecting group that offers higher lipophilicity than Methoxymethyl (MOM) ethers while maintaining similar stability profiles.[1]

Executive Summary

The Isopropoxymethyl (IPOM) group serves as a critical acetal-type protecting group for phenols.[1] Structurally analogous to the widely used Methoxymethyl (MOM) group, the IPOM group incorporates an isopropyl moiety, which significantly increases the lipophilicity (


) of the molecule. This property is particularly advantageous in drug development for modulating the physicochemical properties of prodrugs or intermediates without altering the electronic nature of the aromatic ring.

Key Advantages:

  • Lipophilicity: Enhanced solubility in organic solvents compared to MOM ethers.[1]

  • Stability: Stable to strong bases, nucleophiles, and reducing agents; cleaved by mild acids.[1]

  • Safety: While the reagent (IPOM-Cl) is an alkylating agent, it is less volatile than MOM-Cl (bp ~56°C vs. ~83°C), reducing inhalation risks, though strict containment is still required.[1]

Chemical Strategy & Mechanism

The formation of the IPOM ether proceeds via a classic Williamson Ether Synthesis mechanism (S


2).[1] The phenolic hydroxyl group on the benzoic acid ring is deprotonated by a base to form a phenoxide anion, which subsequently attacks the electrophilic carbon of Chloromethyl Isopropyl Ether (IPOM-Cl) .
Reaction Scheme



[1]

Critical Mechanistic Insight: Unlike simple alkyl halides, IPOM-Cl is a "hard" electrophile due to the adjacent oxygen atom, which can stabilize the transition state via an oxocarbenium character. However, the reaction is strictly bimolecular (S


2) under basic conditions.[1] The choice of base (DIPEA vs. NaH) depends on the acidity of the phenol and the presence of other sensitive groups (e.g., esters on the benzoic acid ring).

Reagent Preparation: Chloromethyl Isopropyl Ether (IPOM-Cl)[1]

WARNING: Chloromethyl ethers are potent alkylating agents and suspected carcinogens.[1] All operations must be performed in a properly functioning chemical fume hood.[1]

While IPOM-Cl is available from select fine chemical suppliers (CAS 3587-60-8), it is often unstable upon long-term storage.[1] In situ preparation or fresh synthesis is recommended for optimal yield.[1]

Protocol A: Standard HCl Saturation (High Purity)
  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a reflux condenser.

  • Reagents: Mix Paraformaldehyde (1.0 equiv) and Isopropanol (1.2 equiv) in an inert solvent (e.g., Dichloromethane) or use neat Isopropanol if excess is acceptable.

  • Reaction: Cool the mixture to 0°C. Slowly bubble dry HCl gas through the suspension.

  • Completion: The paraformaldehyde will dissolve as the reaction proceeds. Continue bubbling until saturation (approx. 2-3 hours).

  • Isolation: Separate the organic layer (if DCM used) or distill the neat mixture.

    • Boiling Point: IPOM-Cl boils at ~83°C at atmospheric pressure.[1]

    • Storage: Store over activated molecular sieves (4Å) at -20°C.

Protocol B: The "TMSCl Method" (Cleaner, No Gas Cylinder)

For smaller scale or labs without HCl gas lines:

  • Suspend Paraformaldehyde (1.0 equiv) in Isopropanol (1.0 equiv).[1]

  • Add Chlorotrimethylsilane (TMSCl) (1.0 equiv) dropwise at room temperature.

  • Stir for 2–4 hours. The byproduct is hexamethyldisiloxane, which is easily removed or ignored in crude use.

Core Protocol: Protection of Phenolic Benzoic Acid Derivatives

Model Substrate: Methyl 4-hydroxybenzoate (Methylparaben).[1] Target: Methyl 4-(isopropoxymethoxy)benzoate.[1]

Materials
  • Substrate: Methyl 4-hydroxybenzoate (1.0 equiv)

  • Reagent: IPOM-Cl (1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.[1]

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Methyl 4-hydroxybenzoate (10 mmol, 1.52 g) in anhydrous DCM (100 mL).

  • Base Addition: Add DIPEA (20 mmol, 3.5 mL) via syringe. The solution may turn slightly yellow.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Add IPOM-Cl (15 mmol, ~1.8 mL) dropwise over 10 minutes.

    • Note: If using TBAI, add it immediately before the IPOM-Cl.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2).[1] The starting material (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).[1]
  • Quench: Quench the reaction by adding saturated aqueous NH

    
    Cl (50 mL).
    
  • Workup:

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer with DCM (2 x 30 mL).[1]

    • Wash combined organics with water (50 mL) and brine (50 mL).[1]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify the residue via silica gel flash chromatography (Eluent: 0-10% EtOAc in Hexanes).

Quantitative Data Summary
ParameterValue / Condition
Reagent Stoichiometry 1.5 equiv IPOM-Cl
Temperature 0°C

25°C
Time 4 - 16 hours
Typical Yield 85 - 95%
Product Appearance Colorless Oil or Low-Melting Solid

Deprotection Strategy

The IPOM group is an acetal and is sensitive to protic acids.

Protocol:

  • Dissolve the protected ether in Methanol or THF/Water (4:1) .[1]

  • Add conc. HCl (few drops) or p-Toluenesulfonic acid (pTsOH) (0.1 equiv).[1]

  • Stir at room temperature for 1–3 hours.

  • Neutralize with NaHCO

    
     and extract.[1][2]
    

Alternative for Acid-Sensitive Substrates: Use MgBr


  in Ether or TMSBr  in DCM at 0°C.[1]

Visualization & Logic Flow

Reaction Workflow Diagram

IPOM_Synthesis Start Start: Phenolic Substrate Mix Dissolve Substrate + DIPEA in DCM Start->Mix ReagentPrep Reagent Prep: iPrOH + HCHO + HCl (Generate IPOM-Cl) Coupling Coupling Reaction: Add IPOM-Cl at 0°C Warm to RT ReagentPrep->Coupling Freshly Prepared Mix->Coupling Quench Quench: Sat. NH4Cl Coupling->Quench Workup Workup: Extract (DCM) Wash (Brine) Dry (Na2SO4) Quench->Workup Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Product Final Product: IPOM-Protected Phenol Purify->Product

Caption: Workflow for the preparation of IPOM ethers, highlighting the critical in situ reagent generation path.

Safety & Handling

  • Carcinogenicity: Chloromethyl ethers (like MOM-Cl and IPOM-Cl) are alkylating agents and potential carcinogens.[1] Avoid all skin contact and inhalation.[1]

  • Neutralization: Quench excess IPOM-Cl with aqueous ammonium hydroxide (forms the amine) or simple hydrolysis before disposal.[1]

  • Waste: Dispose of all halogenated waste in designated carboys.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] [1]

  • Berliner, M. A., et al. (2006).[1] "Mild and Efficient Preparation of Chloromethyl Alkyl Ethers." Organic Process Research & Development, 10(3), 512-515.[1] (Describes the TMSCl/Paraformaldehyde method).

  • Connor, D. S., et al. (1972).[1] "Benzyl Chloromethyl Ether."[1][2][4][5] Organic Syntheses, 52, 16. (Foundational protocol for chloromethyl ether synthesis).

  • TCI Chemicals. (2025).[1] "Benzyl Chloromethyl Ether and Related Reagents."[1][2] Product Catalog.

  • Sigma-Aldrich. (2025).[1] "Chloromethyl Isopropyl Ether - Product Specification."

Sources

Application Note: Sonogashira Cross-Coupling of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The functionalization of halogenated benzoic acids is a cornerstone workflow in modern drug discovery and API (Active Pharmaceutical Ingredient) synthesis. The substrate 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5)[1] presents a unique synthetic profile: it contains a highly reactive aryl iodide, a base-stable isopropoxymethyl ether linkage, and an unprotected carboxylic acid.

While traditional protocols often require the pre-esterification of carboxylic acids to prevent acid-base quenching of the catalytic cycle[2], this application note details a direct, highly efficient protocol for the cross-coupling of the free carboxylic acid. By strategically manipulating base stoichiometry and solvent polarity, researchers can bypass protection/deprotection steps, accelerating the synthesis of complex alkynyl-benzoic acid intermediates.

Mechanistic Causality & Reaction Design

Executing a palladium-catalyzed cross-coupling on an unprotected carboxylic acid requires precise control over the reaction microenvironment. Every reagent choice in this protocol is dictated by the chemical behavior of the free acid moiety:

  • Base Stoichiometry (The Causality of Excess): The pKa of a standard benzoic acid is approximately 4.2. Standard amine bases like triethylamine (Et₃N) will be immediately protonated by the substrate. Therefore, a minimum of 3.0 equivalents of base is required:

    • 1.0 eq to quantitatively deprotonate the carboxylic acid, forming a soluble carboxylate salt.

    • 1.0 eq to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.

    • 1.0 eq to maintain a basic medium that facilitates the formation of the copper(I) acetylide intermediate[3].

  • Solvent Selection (Overcoming Insolubility): The resulting triethylammonium benzoate salt is highly polar. Using ethereal solvents (like THF or Dioxane) often leads to rapid precipitation of the substrate salt, stalling the reaction by sequestering the aryl iodide from the homogeneous Pd-catalyst[4]. Anhydrous N,N-Dimethylformamide (DMF) is mandatory here to maintain complete solvation.

  • Mitigating Side Reactions: The most prevalent side reaction in this workflow is the of the terminal alkyne, driven by the presence of Cu(I) and trace oxygen[5]. Strict anaerobic conditions (sparging or freeze-pump-thaw) are non-negotiable. Furthermore, while recent literature highlights where the -COOH group acts as the electrophile[6], the extreme reactivity of the C-I bond ensures that oxidative addition occurs exclusively at the iodine, leaving the carboxylate intact.

Catalytic Cycle & Logical Workflow

The following diagram illustrates the dual Pd/Cu catalytic cycle, explicitly highlighting the entry point of the pre-formed carboxylate salt.

SonogashiraCycle Substrate 3-Iodo-4-(isopropoxymethyl) benzoic acid + Et3N OxAdd Oxidative Addition Pd(II)(Ar)IL2 Substrate->OxAdd Forms soluble carboxylate salt Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Oxidative Addition TransMet Transmetalation Pd(II)(Ar)(C≡CR)L2 OxAdd->TransMet Interacts with Cu-Acetylide RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim Isomerization RedElim->Pd0 Releases Product CuCycle Copper Cycle CuI + Alkyne + Et3N → Cu-C≡CR CuCycle->TransMet Transfers Acetylide

Figure 1: Dual Pd/Cu catalytic cycle for the Sonogashira coupling of unprotected iodobenzoic acids.

Quantitative Data: Condition Optimization

The table below summarizes the empirical optimization data for coupling free iodobenzoic acids, demonstrating the critical relationship between base equivalents, solvent polarity, and overall yield.

EntryCatalyst SystemBase (Equivalents)SolventTemp (°C)Observation / Yield (%)
1PdCl₂(PPh₃)₂ / CuIEt₃N (1.5 eq)THF25Incomplete conversion; substrate precipitation (35%)
2PdCl₂(PPh₃)₂ / CuIEt₃N (3.0 eq)THF25Sluggish reaction rate; partial solubility (55%)
3 PdCl₂(PPh₃)₂ / CuI Et₃N (3.0 eq) DMF 25 Complete conversion; highly soluble (88%)
4Pd(PPh₃)₄ / CuIiPr₂NH (3.0 eq)DMF25Comparable efficiency to Et₃N (85%)
5PdCl₂(PPh₃)₂ / No CuEt₃N (3.0 eq)DMF80Requires thermal activation; zero Glaser coupling (72%)

Self-Validating Experimental Protocol

Standard Scale: 1.0 mmol. The terminal alkyne used in this model is phenylacetylene.

Step 1: Substrate Solvation & Salt Formation
  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-4-(isopropoxymethyl)benzoic acid (320.1 mg, 1.0 mmol).

  • Add anhydrous DMF (5.0 mL). The substrate will form a cloudy suspension.

  • Inject Triethylamine (418 µL, 3.0 mmol) dropwise.

    • Self-Validation Check: Upon addition of the base, the suspension will rapidly clear into a transparent solution. This visual cue confirms the successful formation of the highly soluble triethylammonium benzoate salt.

Step 2: Deoxygenation
  • Seal the flask with a rubber septum and sparge the solution vigorously with dry Argon for at least 15 minutes.

    • Causality: Removing dissolved O₂ is critical to prevent the oxidative dimerization of the alkyne (Glaser coupling) mediated by the copper co-catalyst[5].

Step 3: Catalyst Activation & Coupling
  • Briefly remove the septum under a positive flow of Argon and quickly add PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol, 5 mol%) and CuI (19.0 mg, 0.10 mmol, 10 mol%).

  • Inject the terminal alkyne (e.g., phenylacetylene, 132 µL, 1.2 mmol).

    • Self-Validation Check: The solution will transition from a pale yellow to a deep amber or brown color within 10–15 minutes, indicating the successful reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

  • Stir the reaction mixture at room temperature (25 °C) for 4–6 hours.

Step 4: Reaction Monitoring
  • Monitor reaction progress via TLC or LC-MS.

    • TLC Note: Use a mobile phase of 9:1 Dichloromethane:Methanol containing 1% Acetic Acid. The acetic acid is mandatory to protonate the carboxylic acid on the silica gel, preventing severe streaking and allowing for accurate Rf determination.

Step 5: Acidic Workup & Isolation
  • Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Add 20 mL of a 1M HCl aqueous solution (or 10% aqueous Citric Acid) and shake vigorously.

    • Causality & Validation: The reaction mixture in DMF contains the product as a water-soluble carboxylate salt. The addition of HCl lowers the pH to ~3, protonating the carboxylate back into the free carboxylic acid. You will visually observe a phase separation or slight cloudiness as the highly lipophilic product partitions entirely into the upper Ethyl Acetate layer.

  • Wash the organic layer with water (3 × 20 mL) to remove residual DMF and Et₃N·HCl salts, followed by a final wash with saturated brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc with 1% AcOH) to yield the pure alkynyl-benzoic acid.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Organic Letters (ACS Publications) URL:[Link]

  • Sonogashira Coupling Overview Organic Chemistry Portal URL: [Link]

  • Sonogashira coupling (Reaction Mechanisms and Applications) Wikipedia URL: [Link]

Sources

Functionalization of 3-Iodo-4-(isopropoxymethyl)benzoic acid for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 3-Iodo-4-(isopropoxymethyl)benzoic acid for Kinase Inhibitor Discovery

Executive Summary

This guide details the strategic functionalization of 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5), a high-value scaffold for Type II and allosteric kinase inhibitors.[1][2] Possessing three distinct functional handles—a carboxylic acid for solvent-front interactions, an aryl iodide for core coupling, and a hydrophobic isopropoxymethyl moiety—this molecule enables the rapid generation of structure-activity relationship (SAR) libraries.[1]

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Linker optimization for BCR-ABL, BRAF, and VEGFR inhibitors.[1][2]

  • Library Synthesis: Divergent synthesis of "Tail-Core-Hinge" architectures.[1][2]

  • Bioisostere Exploration: Replacement of unstable amide/ester linkers with ether-based hydrophobic spacers.[1][2]

Strategic Analysis: The Scaffold in Kinase Binding

The molecule functions as a "Linker-Tail" segment.[2] In a typical Type II kinase binding mode (e.g., Imatinib or Ponatinib analogs), the molecule occupies the hydrophobic pocket adjacent to the DFG motif (Asp-Phe-Gly).[1]

  • The Acid (C-1): Typically converted to an amide, projecting into the solvent-exposed region to improve solubility or interact with surface residues.[1][2]

  • The Iodine (C-3): A reactive handle for Suzuki-Miyaura coupling to the central aromatic core (the "spacer" connecting to the hinge binder).

  • The Isopropoxymethyl (C-4): A bulky, lipophilic ether that targets the hydrophobic gatekeeper region or the ribose-binding pocket, providing selectivity over kinases with smaller gatekeeper residues.[1]

Visualizing the Functional Logic

KinaseScaffold Scaffold 3-Iodo-4-(isopropoxymethyl) benzoic acid Acid Carboxylic Acid (Solvent Front) Scaffold->Acid C-1 Position Iodine Aryl Iodide (Core Attachment) Scaffold->Iodine C-3 Position Ether Isopropoxymethyl (Hydrophobic Pocket) Scaffold->Ether C-4 Position Amide Amide Library (Solubility/Selectivity) Acid->Amide Amide Coupling (HATU/DIPEA) Biaryl Biaryl Core (Scaffold Extension) Iodine->Biaryl Suzuki Coupling (Pd-Catalysis)

Figure 1: Functional decomposition of the scaffold showing orthogonal reaction sites for library generation.[1]

Experimental Protocols

Method A: The "Amide-First" Strategy (Divergent Synthesis)

Best for: Generating a library of "tails" with different solubility profiles before attaching the expensive kinase core.

Reaction Overview:


[1][2]

Reagents & Equipment:

  • Substrate: 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 equiv).

  • Amine Partner: Primary or secondary amine (1.1 equiv).[2]

  • Coupling Agent: HATU (1.2 equiv).[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1][2]

  • Solvent: Anhydrous DMF or DMAc.[2]

Step-by-Step Protocol:

  • Preparation: Dissolve 3-Iodo-4-(isopropoxymethyl)benzoic acid (100 mg, 0.31 mmol) in anhydrous DMF (3.0 mL) in a dried reaction vial under inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (162 µL, 0.93 mmol) followed by HATU (141 mg, 0.37 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the amine partner (0.34 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass:

    
    ).[1][2]
    
  • Work-up: Dilute with EtOAc (20 mL). Wash with sat.[2]

    
     (2x), water (1x), and brine (1x).[1] Dry over 
    
    
    
    .[2][3]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The isopropoxymethyl ether is stable under these basic conditions. Avoid using strongly acidic workups (e.g., 6M HCl) which might cleave the ether.

Method B: The "Suzuki-First" Strategy (Core Assembly)

Best for: When the amide "tail" is fixed, and you are screening different central aromatic cores (e.g., pyrimidines, quinolines).

Reaction Overview:


[1][2]

Reagents & Equipment:

  • Substrate: 3-Iodo-4-(isopropoxymethyl)benzoic acid (or its methyl ester).[1][2]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).[2]

  • Catalyst:

    
     (5 mol%).[2]
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step Protocol:

  • Degassing: Sparge 1,4-dioxane with argon for 15 minutes prior to use. Oxygen is the primary cause of Suzuki failure.

  • Assembly: In a microwave vial, combine the iodo-benzoic acid (0.31 mmol), boronic acid (0.37 mmol), and catalyst (12 mg).

  • Solvation: Add Dioxane (4 mL) and 2M

    
     (0.5 mL).
    
  • Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Scavenging: Filter through a Celite pad to remove Pd black.[2] Rinse with MeOH.[2]

  • Acidification: Carefully acidify the filtrate to pH 4 using 1M HCl to precipitate the product (if using the free acid starting material).

Expert Insight: If using the free acid substrate, the reaction may be sluggish due to catalyst poisoning by the carboxylate.

  • Solution 1: Protect as a methyl ester (TMS-diazomethane, MeOH) prior to coupling.[1][2]

  • Solution 2: Use XPhos Pd G2 catalyst, which is highly robust for heteroaryl cross-couplings involving free acids [1].[2]

Comparative Data & Troubleshooting

Table 1: Reaction Optimization Matrix

VariableCondition A (Standard)Condition B (Optimized)Outcome Note
Coupling Agent EDC/HOBtHATU HATU provides >90% conversion for sterically hindered anilines.[1][2]
Suzuki Catalyst


DPPF ligand prevents de-iodination side reactions better than triphenylphosphine.[2]
Solvent (Suzuki) Toluene/WaterDioxane/Water Dioxane improves solubility of the polar benzoic acid scaffold.[2]
Base (Suzuki)


Phosphate base is gentler on the isopropoxymethyl ether linkage.[2]

Workflow Visualization

SynthesisWorkflow Start Start: 3-Iodo-4-(isopropoxymethyl) benzoic acid Decision Target Library Strategy? Start->Decision PathA Path A: Diverse Tails (Amide First) Decision->PathA Vary Solubility PathB Path B: Diverse Cores (Suzuki First) Decision->PathB Vary Potency StepA1 1. HATU Coupling (Diverse Amines) PathA->StepA1 StepB1 1. Esterification (TMS-CHN2) PathB->StepB1 StepA2 2. Suzuki Coupling (Fixed Core) StepA1->StepA2 Final Final Kinase Inhibitor StepA2->Final StepB2 2. Suzuki Coupling (Diverse Boronic Acids) StepB1->StepB2 StepB3 3. Saponification & Amide Coupling StepB2->StepB3 StepB3->Final

Figure 2: Decision tree for divergent vs. convergent synthesis depending on library goals.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [1]

  • Yoneda Labs. (2024).[2] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [1]

  • National Center for Advancing Translational Sciences (NCATS). (2025).[2] 3-Iodo-4-methylbenzoic acid Entry. Inxight Drugs.[2][4] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3-Iodo-4-methylbenzoic acid. Retrieved from [1][2]

Disclaimer: This document is for research and development purposes only. All chemical handling must comply with local safety regulations and MSDS guidelines.

Sources

Reagents for activating the carboxylic acid in 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Activation of 3-Iodo-4-(isopropoxymethyl)benzoic Acid

Part 1: Executive Summary & Chemical Assessment

Context: 3-Iodo-4-(isopropoxymethyl)benzoic acid is a high-value bifunctional scaffold. It contains a carboxylic acid for immediate derivatization (typically amidation) and an aryl iodide for subsequent cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). The 4-isopropoxymethyl ether moiety provides a lipophilic, metabolically stable spacer often used to tune the pharmacokinetic profile of kinase inhibitors.

The Challenge: The primary synthetic challenge is chemoselectivity . The activation protocol must aggressively target the carboxylic acid without compromising the integrity of the aryl iodide (susceptible to radical reduction or metal insertion) or the benzylic ether (susceptible to cleavage under harsh Lewis acidic conditions).

Mechanistic Insight:

  • Electronic Effect: The 3-Iodo substituent is electron-withdrawing (inductive effect, -I). This increases the acidity of the carboxylic acid (

    
     < 4.2) compared to unsubstituted benzoic acid, making the carbonyl carbon highly electrophilic upon activation. This facilitates nucleophilic attack but also makes the active ester more prone to hydrolysis.
    
  • Steric Environment: The iodine atom is in the meta position relative to the carboxyl group. While it adds bulk, it does not sterically block the reaction center. However, the para-isopropoxymethyl group creates a "lipophilic shield" that may influence solubility in polar aprotic solvents.

Part 2: Reagent Selection Matrix

The following matrix guides the selection of the activation agent based on the scale and the nucleophile partner.

ReagentMechanismSuitabilityProsCons
Oxalyl Chloride / DMF (cat.) Acid ChlorideScale-Up (>10g) Quantitative conversion; volatile byproducts; low cost.Requires anhydrous conditions; HCl generation; risk of ether cleavage if overheated.
HATU Uronium SaltDiscovery / Library (<1g) Extremely fast; high tolerance for steric bulk; works with weak amines.Expensive; difficult to remove urea byproduct without chromatography.
T3P (Propylphosphonic anhydride) Mixed AnhydrideProcess / Green Chem Low toxicity; water-soluble byproducts; no epimerization risk.Slower kinetics; requires base (e.g., Pyridine/NMM).
EDC / HOBt CarbodiimideStandard Coupling Classic conditions; standard in many CRO workflows.Urea byproduct removal can be tedious; lower reactivity than HATU.

Part 3: Detailed Experimental Protocols

Protocol A: Acid Chloride Formation (The "Scale-Up" Route)

Recommended for linking with sterically hindered amines or when high throughput is not required.

Reagents:

  • Substrate: 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 1-2 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step:

  • Setup: Charge an oven-dried round-bottom flask with the benzoic acid substrate and anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
    • Note: Ensure the system is protected from light to prevent iodine homolysis.

  • Initiation: Add catalytic DMF (1-2 drops). The DMF forms the Vilsmeier-Haack intermediate, which is the active chlorinating species.

  • Addition: Cool the solution to 0°C. Add Oxalyl Chloride dropwise via syringe over 10 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Endpoint: Solution typically turns from a suspension to a clear yellow liquid.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

    • Critical: Do not heat above 40°C to preserve the benzylic ether.

  • Usage: Redissolve the crude acid chloride immediately in DCM/THF and add to the amine/base mixture.

Protocol B: HATU-Mediated Coupling (The "High-Yield" Route)

Recommended for medicinal chemistry libraries and precious amines.

Reagents:

  • Substrate: 3-Iodo-4-(isopropoxymethyl)benzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid derivative in DMF (0.1 M) in a vial.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

    • Mechanism:[1][2][3][4] The carboxylate attacks HATU to form the O-At active ester.

    • Time: Stir for 5-10 minutes at room temperature. The solution often turns yellow/orange.

  • Coupling: Add the amine partner (1.0 - 1.2 equiv).

  • Completion: Stir at room temperature for 1-4 hours. Monitor by LC-MS.

    • Target Mass: MW of Acid (320.[5]12) + MW of Amine - 18 (

      
      ).
      
  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .

Part 4: Visualization of Workflows

The following diagrams illustrate the decision logic and the chemical pathway.

G Start Start: 3-Iodo-4-(isopropoxymethyl)benzoic acid Decision Select Activation Strategy Start->Decision RouteA Route A: Acid Chloride (Oxalyl Chloride) Decision->RouteA High Scale RouteB Route B: Active Ester (HATU/DIPEA) Decision->RouteB Discovery RouteC Route C: Mixed Anhydride (T3P/Pyridine) Decision->RouteC Process Dev Product Target Amide (Retains Iodo & Ether) RouteA->Product + Amine / Base RouteB->Product + Amine RouteC->Product + Amine ConditionA Scale > 10g Cost-Sensitive ConditionB Scale < 1g Precious Amine ConditionC Green Chemistry Easy Workup

Caption: Decision matrix for selecting the optimal activation pathway based on scale and project phase.

ChemicalPath Substrate Substrate (COOH) Intermediate Activated Species (CO-Cl or CO-OAt) Substrate->Intermediate Activation (Avoid Heat) Amide Amide Product Intermediate->Amide Nucleophilic Attack (Amine) Risk Risk: Ether Cleavage Risk->Intermediate If T > 50°C with Lewis Acids

Caption: Simplified reaction pathway highlighting the critical thermal control point to protect the ether linkage.

Part 5: Troubleshooting & Quality Control

1. Hydrolysis of the Active Ester:

  • Symptom:[1][2][3][4][6][7] Low yield, recovery of starting material.[2]

  • Cause: The electron-withdrawing iodine makes the activated intermediate highly reactive toward moisture.

  • Solution: Use strictly anhydrous solvents (DMF/DCM). If using HATU, ensure the amine is added immediately after the activation period (max 15 mins).

2. Light Sensitivity:

  • Symptom:[1][2][3][4][6][7] Darkening of the reaction mixture (purple/brown hue) indicating iodine release.

  • Solution: Wrap reaction vessels in aluminum foil. The C-I bond is generally stable, but prolonged exposure to light in solution can induce radical cleavage.

3. Analytical Markers (HPLC):

  • Starting Material: Polar, elutes early (Acidic mobile phase).

  • Product (Amide): Significantly less polar, shifts to higher retention time (Rt).

  • Des-Iodo Impurity: If Pd contamination occurs or radical reduction happens, a peak with MW = Product - 126 (I vs H) will appear.

Part 6: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • ChemScene. (2024). 3-Iodo-4-(isopropoxymethyl)benzoic acid Product Data. ChemScene Building Blocks. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Application Notes and Protocols: Scalable Synthesis Routes for Iodinated Isopropoxymethyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Iodinated aromatic compounds are pivotal intermediates in modern synthetic chemistry, particularly in the pharmaceutical industry, where they serve as versatile precursors for cross-coupling reactions to construct complex molecular architectures.[1][2] This guide provides a comprehensive overview of scalable and efficient synthetic strategies for producing iodinated isopropoxymethyl (iPOM) benzoates. We will explore two primary strategic pathways: the direct iodination of benzoic acid followed by protection of the carboxylic acid, and an alternative route involving initial protection followed by iodination. This document details field-proven protocols, explains the chemical principles behind experimental choices, and addresses critical considerations for process optimization and scalability, targeting researchers, chemists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of iodinated isopropoxymethyl benzoates involves three key transformations: formation of the benzoate core, iodination of the aromatic ring, and introduction of the isopropoxymethyl (iPOM) protecting group. The sequence of these operations is a critical strategic decision that impacts regioselectivity, overall yield, and scalability.

Two logical pathways emerge from a retrosynthetic analysis:

  • Pathway A: Iodination-First Approach. This route involves the initial iodination of a substituted benzoic acid, followed by the protection of the resulting iodobenzoic acid with an isopropoxymethyl group. This is often the preferred route as the carboxylic acid group's directing effect on the aromatic ring is well-understood, and a wide array of iodination methods are compatible with the free acid.

  • Pathway B: Protection-First Approach. This strategy entails first protecting the benzoic acid as its isopropoxymethyl ester, followed by the iodination of the protected intermediate. This can be advantageous if the desired iodination conditions are incompatible with a free carboxylic acid, but one must consider how the bulky iPOM-ester influences the regioselectivity of the subsequent iodination step.

G Target Iodinated iPOM Benzoate IodoAcid Iodobenzoic Acid Target->IodoAcid iPOM Protection (O-Alkylation) ProtectedBenzoate iPOM Benzoate Target->ProtectedBenzoate Electrophilic Iodination BenzoicAcid Substituted Benzoic Acid IodoAcid->BenzoicAcid BenzoicAcid_B Substituted Benzoic Acid ProtectedBenzoate->BenzoicAcid_B iPOM Protection

Caption: Retrosynthetic analysis of iodinated iPOM benzoates.

This guide will focus primarily on Pathway A, which generally offers greater predictability and employs more cost-effective starting materials for large-scale synthesis.

Protocol I: Iodination-First Approach

This pathway is divided into two main stages: the electrophilic iodination of the benzoic acid scaffold and the subsequent O-alkylation to install the iPOM protecting group.

Step 1: Electrophilic Iodination of Benzoic Acids

The direct iodination of benzoic acids proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The carboxylic acid group is a deactivating, meta-directing group. Therefore, in the absence of other strongly activating or directing groups, iodination will primarily occur at the positions meta to the carboxyl group. The choice of iodinating agent is critical for scalability, safety, and efficiency.

G Start Benzoic Acid + I⁺ p1 Start->p1 Sigma σ-complex (Arenium Ion) (Resonance Stabilized) p2 Sigma->p2 Product Iodobenzoic Acid + H⁺ p1->Sigma Attack on Electrophile (I⁺) p2->Product Deprotonation (Re-aromatization)

Caption: Mechanism of Electrophilic Aromatic Iodination.

Comparison of Common Iodination Systems:

Reagent SystemOxidant/CatalystTypical SolventKey AdvantagesScalability & Safety Considerations
KI / H₂O₂Hydrogen PeroxideAcetic Acid, H₂OGreen, cost-effective, readily available materials.[1]Exothermic potential; requires careful temperature control. H₂O₂ concentration must be managed.
I₂ / OxidantCAN, Oxone®, HIO₄CH₃CN, MeOHHigh reactivity for deactivated rings.[1]Stoichiometric use of oxidants can generate significant waste. CAN is a heavy metal salt.
Iodine Monochloride (ICl)NoneAcetic Acid, CH₂Cl₂Highly effective and reactive source of I⁺.[2]Corrosive and moisture-sensitive reagent. Requires careful handling and controlled addition.[2]
N-Iodosuccinimide (NIS)Acid Catalyst (e.g., TfOH)CH₃CN, HFIPMild conditions, good for sensitive substrates.[3]Higher cost of NIS compared to I₂ or KI.
Detailed Protocol 2.1: Scalable Iodination using Potassium Iodide and Hydrogen Peroxide

This protocol is adapted from green chemistry principles, utilizing inexpensive and environmentally benign reagents.[1] It is particularly effective for activated or moderately deactivated benzoic acid derivatives.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Potassium Iodide (KI) (1.2 eq)

  • Hydrogen Peroxide (30% aq. solution) (2.0-3.0 eq)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Cooling/heating circulator.

Procedure:

  • Reaction Setup: Charge the reactor with the substituted benzoic acid (1.0 eq) and potassium iodide (1.2 eq). Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzoic acid).

  • Stirring and Cooling: Begin vigorous stirring to form a slurry. Cool the reactor contents to 15-20°C using the circulator.

  • Controlled Addition of Oxidant: Add the 30% hydrogen peroxide solution dropwise via the addition funnel over 1-2 hours. Causality: A slow, controlled addition is crucial to manage the exothermic reaction and prevent the uncontrolled decomposition of H₂O₂ and potential side reactions. The peroxide oxidizes iodide (I⁻) from KI into the electrophilic iodine species (I⁺) in situ.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 40-50°C if required for less reactive substrates) for 4-12 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine and peroxide. The dark color of the reaction mixture should fade to a pale yellow or white slurry.

  • Product Isolation: Dilute the mixture with deionized water (2-3 volumes relative to the acetic acid). The iodinated benzoic acid product will often precipitate.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water to remove residual salts and acetic acid.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of the Isopropoxymethyl (iPOM) Ester

The iPOM group is an acetal-type protecting group used to mask the reactivity of the carboxylic acid.[4][5] The most scalable method for its installation is the O-alkylation of the iodobenzoic acid carboxylate salt with isopropoxymethyl chloride (iPOM-Cl). This proceeds via an SN2 mechanism.

A Note on Isopropoxymethyl Chloride (iPOM-Cl): Isopropoxymethyl chloride is a reactive alkylating agent. Like its analogue chloromethyl methyl ether (MOM-Cl), it should be handled as a potential carcinogen and with extreme care in a well-ventilated fume hood. It is often preferable to purchase a stabilized solution or generate it in situ for immediate use on a large scale, although this adds process complexity.

Detailed Protocol 2.2: iPOM Protection of Iodobenzoic Acid

Materials:

  • Iodobenzoic Acid (from Step 2.1) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.1 eq)

  • Isopropoxymethyl Chloride (iPOM-Cl) (1.1-1.3 eq)

  • Aprotic Solvent (e.g., DMF, Acetonitrile)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • Salt Formation: In a clean, dry reactor, dissolve the iodobenzoic acid (1.0 eq) in the chosen aprotic solvent (e.g., DMF). Add potassium carbonate (1.1 eq) portion-wise. Causality: The base deprotonates the carboxylic acid to form the corresponding carboxylate salt. This anionic nucleophile is required to attack the electrophilic iPOM-Cl.

  • Stirring: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete salt formation.

  • Alkylation: Cool the mixture to 0-5°C. Slowly add the isopropoxymethyl chloride (1.1-1.3 eq) dropwise, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting acid.

  • Workup: Once complete, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove the solvent (e.g., DMF) and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude iodinated isopropoxymethyl benzoate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel for smaller scales, or by recrystallization for larger, crystalline products.

G Start Iodobenzoic Acid + Base Salt Iodobenzoate Salt (Nucleophile) Start->Salt Deprotonation Transition SN2 Transition State Salt->Transition Nucleophilic Attack iPOMCl iPOM-Cl (Electrophile) iPOMCl->Transition Product Iodinated iPOM Benzoate + Salt Byproduct Transition->Product Leaving Group Departure

Caption: O-Alkylation for iPOM Ester Formation.

Safety and Process Considerations

  • Iodinating Agents: Iodine monochloride is highly corrosive and reacts violently with water.[2] All iodination reactions should be performed in a well-ventilated area.

  • Oxidizing Agents: Hydrogen peroxide and other oxidants can create highly exothermic conditions. Strict temperature control and slow, subsurface addition are critical for safety on a large scale.

  • Alkylating Agents: Isopropoxymethyl chloride is a reactive electrophile and should be handled as a potential carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work within a fume hood.

  • Solvents: The choice of solvent can impact reaction rates, solubility, and workup procedures. For scalability, consider solvent cost, boiling point (for removal), and environmental impact.

Conclusion

The synthesis of iodinated isopropoxymethyl benzoates is a multi-step process that can be efficiently scaled by making strategic choices regarding the synthetic sequence and reaction conditions. The "Iodination-First" pathway, utilizing cost-effective and green reagents like potassium iodide and hydrogen peroxide, followed by a robust O-alkylation protocol, represents a reliable and scalable route. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively produce these valuable intermediates for applications in drug discovery and development.

References

  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • University of Calcutta. (n.d.). Protecting groups in organic synthesis.
  • ACS Publications. (2022, May 31). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters.
  • Taylor & Francis Online. (2008, October 20). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide.
  • ChemicalBook. (2024, March 27). Synthesis and Applications of Potassium Benzoate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions.
  • ResearchGate. (n.d.). History of ortho-iodination of benzoic acid derivatives at a glance.
  • Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes.
  • Chemistry LibreTexts. (2023, July 21). 3.3: Preparing Ethers.
  • BenchChem. (n.d.). Minimizing byproduct formation in benzoate ester synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Iodo-4-(isopropoxymethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5). This molecule serves as a highly specialized intermediate, predominantly utilized in the synthesis of selective kinase inhibitors and radiolabeled prosthetic groups (such as SGMIB) for targeting internalizing proteins 1.

Below, we detail the mechanistic rationale, self-validating protocols, and troubleshooting steps to maximize your synthetic yield across the standard four-step pathway.

Synthetic Workflow

Synthesis A 3-Iodo-4-methylbenzoic acid (Starting Material) B Methyl 3-iodo-4-methylbenzoate (Esterification) A->B MeOH, H2SO4 Reflux C Methyl 4-(bromomethyl)- 3-iodobenzoate (Bromination) B->C NBS, AIBN Heat D Methyl 3-iodo-4-(isopropoxymethyl) benzoate (Etherification) C->D iPrOH, K2CO3 60°C E 3-Iodo-4-(isopropoxymethyl) benzoic acid (Final Product) D->E 1. LiOH, THF/H2O 2. HCl (pH 2-3)

4-step synthetic route of 3-Iodo-4-(isopropoxymethyl)benzoic acid from 3-iodo-4-methylbenzoic acid.

Step-by-Step Methodologies & Self-Validating Protocols

Step 1: Carboxylic Acid Protection (Esterification)

Causality: The free carboxylic acid must be masked to prevent interference during the subsequent radical bromination and to avoid unwanted carboxylate alkylation during the etherification step.

  • Reaction: Suspend 3-iodo-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Conditions: Reflux at 65°C for 14–24 hours under an inert atmosphere.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar starting material (baseline) should completely disappear, replaced by a higher

    
     spot corresponding to methyl 3-iodo-4-methylbenzoate 2.
    
  • Workup: Concentrate the methanol, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry over MgSO₄ and concentrate.

Step 2: Wohl-Ziegler Radical Bromination

Causality: Functionalization of the benzylic methyl group is achieved via a radical chain mechanism initiated by AIBN. Precise stoichiometric control is required to prevent over-oxidation.

  • Reaction: Dissolve methyl 3-iodo-4-methylbenzoate (1.0 eq) in acetonitrile or trifluorotoluene. Add freshly recrystallized N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Conditions: Heat to 75°C under nitrogen for 4–6 hours.

  • Self-Validation: Perform ¹H-NMR on a crude aliquot. Confirm the disappearance of the benzylic methyl singlet (~2.4 ppm) and the appearance of a new benzylic CH₂ singlet (~4.5 ppm).

  • Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and wash the filtrate with saturated Na₂S₂O₃ to quench residual bromine.

Step 3: Williamson Etherification

Causality: The benzylic bromide undergoes an S_N2 displacement by the isopropoxide nucleophile. A mild, non-nucleophilic base is preferred to limit side reactions.

  • Reaction: Dissolve the brominated intermediate (1.0 eq) in anhydrous isopropanol (which acts as both the nucleophile precursor and solvent). Slowly add anhydrous K₂CO₃ (2.0 eq).

  • Conditions: Stir at 60°C for 12 hours.

  • Self-Validation: LC-MS should confirm the mass shift from the bromide isotope pattern (M ≈ 355) to the isopropoxy ether (M ≈ 334).

  • Workup: Filter the inorganic salts, concentrate the isopropanol under reduced pressure, and partition the residue between water and EtOAc.

Step 4: Saponification (Deprotection)

Causality: Base-catalyzed hydrolysis cleaves the methyl ester to yield the final free acid. The ether linkage remains stable under these conditions.

  • Reaction: Dissolve the crude ether intermediate in a 1:1 mixture of THF and water. Add LiOH monohydrate (3.0 eq).

  • Conditions: Stir at room temperature for 4–6 hours.

  • Self-Validation: TLC analysis should show the complete consumption of the ester intermediate.

  • Workup: Remove THF under reduced pressure. Acidify the remaining aqueous layer to pH 2–3 using 1M HCl. Extract the precipitated product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: Why is my yield plummeting during the Wohl-Ziegler bromination due to the formation of a dibrominated side product? A: Dibromination (forming the gem-dibromide) is a common kinetic side reaction when excess bromine radicals are present. This occurs if you use more than 1.05 equivalents of NBS or if the reaction temperature is indiscriminately high. Solution: The first bromination slows down subsequent radical abstraction, but excess NBS forces the second bromination. To optimize yield, use exactly 1.0–1.05 eq of freshly recrystallized NBS. If scaling up, consider adopting a continuous-flow photo-bromination setup with LED irradiation. Flow chemistry tightly controls radical generation and residence time, pushing monobromination selectivity above 95% 3.

Q: During the Williamson ether synthesis, I am observing a mixture of methyl and isopropyl esters. Does this ruin the synthesis? A: No, this is a benign side reaction. Solution: Isopropanol and basic conditions can cause transesterification of your methyl ester protecting group, yielding a mixture of methyl 3-iodo-4-(isopropoxymethyl)benzoate and isopropyl 3-iodo-4-(isopropoxymethyl)benzoate. Because the final step is a global saponification of the ester to the carboxylic acid, both intermediates will converge to the identical final product. You can safely carry the crude mixture forward without chromatographic separation.

Q: My final saponification step shows complete conversion on TLC, but my isolated yield of 3-Iodo-4-(isopropoxymethyl)benzoic acid is very low. Where is the product going? A: The product is likely being lost in the aqueous phase during the extraction workup. Solution: While the isopropoxymethyl group adds lipophilicity, the carboxylate salt is highly water-soluble. If you do not acidify the aqueous layer sufficiently (target pH 2–3), the molecule remains ionized and will not partition into the organic phase. Ensure you use a pH meter to confirm the acidity before extraction. Furthermore, use Ethyl Acetate (EtOAc) rather than less polar solvents like DCM, as EtOAc effectively solvates the hydrogen-bonded carboxylic acid dimers.

Quantitative Data & Optimization Parameters

Reaction StepKey ReagentsOptimal TempExpected YieldCritical Control Parameter
Esterification MeOH, H₂SO₄ (cat.)65°C (Reflux)92 - 98%Complete dissolution of starting material
Radical Bromination NBS (1.05 eq), AIBN75°C75 - 85%Strict NBS stoichiometry to prevent dibromination
Etherification iPrOH, K₂CO₃60°C80 - 90%Use of non-nucleophilic base to limit side reactions
Saponification LiOH, THF/H₂O, HCl25°C85 - 95%Acidification to pH 2-3 prior to organic extraction

References

  • *Synthesis of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate: A Radio-Iodination Agent for Labeling Internalizing Proteins and Peptides.Nature Protocols. 1

  • Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture. Australian Journal of Chemistry. 3

  • METHYL 3-IODO-4-METHYLBENZOATE 90347-66-3 wiki. Guidechem. 2

Sources

Technical Support Center: Purification of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details purification protocols for 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5). These methods are designed for researchers requiring high-purity intermediates for drug development, specifically in the synthesis of S1P1 receptor modulators and related pharmacophores.

Compound Profile & Purification Strategy

Target Molecule: 3-Iodo-4-(isopropoxymethyl)benzoic acid CAS: 1131614-21-5 Molecular Weight: 320.12 g/mol Physicochemical Properties: [1][2]

  • Acidity: Weakly acidic (Benzoic acid moiety, pKa

    
     3.5–4.0).
    
  • Lipophilicity: Moderate (LogP

    
     3.2). The isopropoxymethyl group increases solubility in organic solvents compared to simple iodobenzoic acids.
    
  • Stability: The aryl iodide is light-sensitive (potential for pink discoloration). The ether linkage is stable to base but sensitive to strong Lewis acids.

Diagnostic: Which Method Do You Need?
ObservationLikely ImpurityRecommended Method
Crude solid is beige/brown Inorganic salts, trace iodine, tarry byproductsMethod A (Acid-Base Extraction)
Product is off-white but melts broadly Isomers, unreacted starting materialMethod B (Recrystallization)
Product is pink/purple Free Iodine (

)
Method A (Add Thiosulfate Wash)
Complex mixture (multiple TLC spots) Regioisomers (e.g., 2-iodo analog)Method C (Column Chromatography)

Method A: Acid-Base Reprecipitation (The "Workhorse" Protocol)

Best For: Removing non-acidic impurities (unreacted alkyl halides, neutral precursors) and inorganic salts. Principle: This method exploits the acidity of the carboxylic acid to selectively dissolve the target in base, filter off insoluble organic impurities, and reprecipitate the pure acid.

Reagents Required[3][4][5][6][7]
  • 1M NaOH (aq)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[3]

  • 1M HCl (aq)

  • Sodium Thiosulfate (

    
    ) solution (10%)
    
Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until the solid dissolves completely. The solution should be basic (pH > 12).

    • Note: If the solution remains cloudy, these are likely neutral organic impurities.

  • Organic Wash: Extract the aqueous basic layer with Ethyl Acetate (2 x volume of aqueous layer).

    • Why: This removes non-acidic organic impurities (e.g., benzyl halides or neutral precursors) that would otherwise co-precipitate.

    • Discard the organic layer (after verifying the product is in the aqueous phase via TLC).

  • Trace Iodine Removal: If the aqueous solution is dark/orange, add a small amount of 10% Sodium Thiosulfate solution until the color lightens.

    • Mechanism:[4][3] Reduces free iodine (

      
      , purple/brown) to iodide (
      
      
      
      , colorless/water-soluble) [[1]].
  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches

    
     1–2.
    
    • Critical: Do not rush. Rapid acidification can trap impurities in the crystal lattice.

  • Filtration: Filter the resulting white precipitate via vacuum filtration. Wash the cake with cold water (3x) to remove residual salts (NaCl).

  • Drying: Dry in a vacuum oven at 40°C.

Workflow Visualization

AcidBaseExtraction Start Crude Solid (Impure Acid) BaseAdd Add 1M NaOH (Target dissolves as Sodium Salt) Start->BaseAdd Wash Wash with Ethyl Acetate BaseAdd->Wash PhaseSep Separate Phases Wash->PhaseSep OrgLayer Organic Layer (Contains Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Salt) PhaseSep->AqLayer Keep Thio Optional: Add Na2S2O3 (If solution is yellow/brown) AqLayer->Thio Acidify Acidify with 1M HCl to pH 1 Thio->Acidify Filter Filter Precipitate Acidify->Filter

Caption: Logical flow for Acid-Base purification, isolating the target from neutral byproducts.

Method B: Recrystallization (High Purity)

Best For: Final polishing to >98% purity or removing structurally similar isomers. Challenge: The isopropoxymethyl group adds lipophilicity, making water (the standard solvent for benzoic acid) less effective as a sole solvent.

Recommended Solvent Systems
SystemRatio (v/v)Protocol Notes
Ethanol / Water 1:1 to 1:2Primary Choice. Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.
Acetonitrile (ACN) PureGood for iodinated aromatics. Dissolve at reflux; cool to -20°C.
EtOAc / Heptane 1:3Dissolve in min. hot EtOAc. Add Heptane dropwise.
Technical Nuance: Preventing "Oiling Out"

Alkoxy-substituted benzoic acids are prone to "oiling out" (separating as a liquid oil rather than crystals) because the melting point is often lowered by the ether chain [[2]].

Troubleshooting "Oiling Out":

  • Seed Crystals: Retain a tiny amount of crude solid. If the hot solution turns cloudy/oily upon cooling, add the seed crystal immediately.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oil formation.

  • Reheat: If oil forms, reheat until dissolved, add slightly more solvent, and cool again.

Method C: Flash Chromatography

Best For: Separating regioisomers (e.g., 2-iodo vs 3-iodo) that co-precipitate in Method A.

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     50:50).
    
  • Modifier (Critical): Add 1% Acetic Acid to the mobile phase.

    • Reasoning: Carboxylic acids streak on silica gel due to interaction with silanol groups. Acetic acid suppresses ionization, resulting in sharp peaks [[3]].

Frequently Asked Questions (Troubleshooting)

Q: My product turned pink during drying. Is it ruined?

  • A: No. The pink color is trace iodine (

    
    ) liberated by light or air oxidation.
    
  • Fix: Wash the solid with cold 5% sodium thiosulfate solution, then water. Dry in the dark (wrap the flask in foil).

Q: I have low recovery after Acid-Base extraction.

  • A: Check the pH of the filtrate. The pKa is

    
     4. If you only acidified to pH 5 or 6, significant product remains in solution. You must drive the pH down to 1–2 to ensure full protonation and precipitation.
    

Q: Can I use Methanol instead of Ethanol for recrystallization?

  • A: Yes, but Methanol is a better solvent for this molecule. You will need a higher ratio of water (antisolvent) to force precipitation, which increases the risk of oiling out. Ethanol is generally more forgiving for ether-substituted benzoic acids.

References

  • Organic Syntheses , Coll.[5] Vol. 2, p. 349.[5] Purification of m-iodobenzoic acid derivatives via salt formation and thiosulfate treatment.

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Chromatography Technical Guide , Teledyne ISCO. Purification of Carboxylic Acids: Modifiers for Silica Chromatography.

  • PubChem Compound Summary , CID 44828520. 3-Iodo-4-isopropylbenzoic acid (Structural Analog Data).

Sources

Technical Support Center: Isopropoxymethyl (IPM) Ether Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Isopropoxymethyl (IPM) ether (


) is an acyclic acetal protecting group used for alcohols. While structurally similar to Methoxymethyl (MOM) ethers, the IPM group is significantly more acid-labile.

The Core Challenge: The presence of the isopropyl group exerts a stronger inductive electron-donating effect (+I) compared to the methyl group in MOM ethers. This stabilizes the oxocarbenium ion intermediate formed during acid-catalyzed hydrolysis, increasing the rate of cleavage by approximately 7.4 times compared to methoxy analogs [1].

Consequently, protocols that are "safe" for MOM or Benzyl ethers—such as silica gel chromatography or ammonium chloride workups—often lead to catastrophic hydrolysis of IPM ethers. This guide details the mechanistic failure modes and provides validated protocols to ensure orthogonality.

Mechanism of Failure: Acid-Catalyzed Hydrolysis

To prevent hydrolysis, one must understand the driving force. The reaction is not a simple displacement but a unimolecular ionization favored by the stability of the intermediate cation.

Figure 1: Hydrolysis Pathway & Critical Control Points

IPM_Hydrolysis Substrate IPM Ether (R-O-CH2-O-iPr) Protonation Protonation (Reversible) Substrate->Protonation + H+ (Trace Acid) Oxocarbenium Oxocarbenium Ion (Rate-Determining Step) Protonation->Oxocarbenium - iPrOH (Fast due to +I effect) Hydrolysis Hemiacetal Intermediate Oxocarbenium->Hydrolysis + H2O Products Alcohol (R-OH) + Formaldehyde + Isopropanol Hydrolysis->Products - H+

Caption: The isopropyl group stabilizes the oxocarbenium ion (yellow node), lowering the activation energy for cleavage. Even weak acids (pH 4-5) can trigger this cascade.

Troubleshooting & FAQs

Q1: My IPM ether disappears during silica gel chromatography. The NMR shows the free alcohol. What happened?

Diagnosis: Silica gel is naturally acidic (pH ~4.0–5.0 in aqueous suspension). This acidity is sufficient to protonate the acetal oxygen of the IPM group (see Figure 1), catalyzing hydrolysis during the time the compound spends on the column. Solution: You must buffer the stationary phase.

  • Protocol: Pre-treat the silica gel column with an eluent containing 1% Triethylamine (Et3N) .

  • Alternative: Use neutral Alumina or Florisil if the substrate is extremely labile.

Q2: I used a standard aqueous workup (NH4Cl), and my yield dropped. Why?

Diagnosis: Saturated Ammonium Chloride (


) is weakly acidic (pH ~4.6). During extraction, local concentrations of acid at the organic/aqueous interface can cleave the IPM group.
Solution:  Switch to a basic quench.
  • Protocol: Use Saturated Sodium Bicarbonate (

    
    , pH ~8.3) or Phosphate Buffer (pH 7.0).
    
  • Critical Step: If the reaction involved a strong Lewis acid (e.g.,

    
    ), do not  quench directly with water. Add excess Et3N or Pyridine before adding aqueous solutions to neutralize the Lewis acid in the organic phase first.
    
Q3: Can I use IPM ethers in reactions involving Lewis Acids (e.g., Glycosylation, Friedel-Crafts)?

Diagnosis: Risky. The acetal oxygens are Lewis basic. Strong Lewis acids (


, 

,

) will coordinate to the IPM oxygens, leading to complexation or cleavage. Solution:
  • Temperature Control: Perform Lewis acid steps at -78°C.

  • Equivalents: You may need extra equivalents of the Lewis acid, as the IPM group will act as a "sink," sequestering the reagent.

  • Validation: Run a test reaction on a small scale. If cleavage occurs, switch to a Benzyloxymethyl (BOM) or Silyl ether.

Q4: My product degrades in Chloroform ( ) during NMR analysis.

Diagnosis: Chloroform naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) over time, especially if not stored over silver foil or potassium carbonate. Solution:

  • Filter

    
     through a small plug of basic alumina before use.
    
  • Add a single drop of Pyridine-d5 or solid

    
     to the NMR tube.
    

Validated Experimental Protocols

Protocol A: Robust Installation of IPM Group

Use this protocol to minimize side reactions and ensure complete protection.

Reagents:

  • Substrate (Alcohol, 1.0 equiv)[1]

  • Chloromethyl Isopropyl Ether (IPM-Cl, 1.5 equiv) [Note: Carcinogenic suspect; handle in fume hood]

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Dichloromethane (DCM, Anhydrous)

  • Tetrabutylammonium iodide (TBAI, 0.1 equiv) - Catalyst for sluggish secondary alcohols

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve alcohol and DIPEA in DCM (0.2 M concentration). Cool to 0°C.[2][3]

  • Addition: Add IPM-Cl dropwise via syringe. If using TBAI, add it now.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC.[2][4]

  • Quench (CRITICAL): Pour reaction mixture into Saturated NaHCO3 . Do not use water or dilute acid.

  • Extraction: Extract with DCM. Wash organic layer with Brine.[2][4] Dry over

    
     (Sodium Sulfate is neutral; avoid Magnesium Sulfate if it is old/acidic).
    
Protocol B: Buffered Purification (The "1% Et3N" Rule)

Mandatory for isolating IPM-protected intermediates.

  • Slurry Preparation: Prepare the silica gel slurry using Hexanes/Ethyl Acetate containing 1% v/v Triethylamine .

  • Packing: Pour the slurry and flush the column with 2 column volumes of the Et3N-containing solvent. This neutralizes active acidic sites on the silica.

  • Elution: Run the column with your standard gradient. You can omit Et3N in the gradient if the column was pre-buffered, but keeping 0.5% Et3N is safer for very labile substrates.

Comparative Stability Data

Protecting GroupStructureAcid Stability (pH < 4)Base Stability (pH > 10)Relative Hydrolysis Rate*
MOM

LowHigh1.0 (Reference)
IPM

Very Low High~7.4
BOM

LowHigh~0.6
THP Cyclic AcetalLowHighVariable

*Relative rates of hydrolysis in aqueous acid. Higher number = Faster cleavage (Less Stable) [1].

Troubleshooting Logic Map

Use this decision tree to diagnose instability issues rapidly.

Troubleshooting_Tree Start Problem: IPM Group Loss CheckStep When does it occur? Start->CheckStep Workup During Workup CheckStep->Workup Column During Purification CheckStep->Column Storage During Storage/NMR CheckStep->Storage Q_Workup Did you use NH4Cl or unbuffered water? Workup->Q_Workup Q_Column Did you buffer the Silica? Column->Q_Column Q_Storage Solvent Acidity? Storage->Q_Storage Sol_Workup Switch to NaHCO3 quench. Keep pH > 7. Q_Workup->Sol_Workup Yes Sol_Column Add 1% Et3N to eluent. Use Basic Alumina. Q_Column->Sol_Column No Sol_Storage Filter CDCl3 through alumina. Store with K2CO3. Q_Storage->Sol_Storage Check CHCl3

Caption: Diagnostic flow for identifying the source of acidity causing IPM cleavage.

References

  • Tuning the stability of alkoxyisopropyl protection groups. Source: Beilstein Journal of Organic Chemistry (2019) URL:[Link] Significance: Establishes the relative hydrolysis rate of Isopropoxy acetals (7.4x faster than Methoxy) due to inductive effects.

  • Protecting Groups: Stability and Selectivity. Source: Organic Chemistry Portal URL:[Link] Significance: Provides comparative stability charts for MOM, MEM, and related ether groups under acidic/basic conditions.

  • Chloromethyl Isopropyl Ether Reagent Profile. Source: PubChem URL:[Link] Significance: Safety and physical property data for the installation reagent.

Sources

Optimizing solubility of 3-Iodo-4-(isopropoxymethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center – Application Science Division Subject: Solubility Optimization Guide for 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5)

Executive Summary

This guide addresses the solubility challenges associated with 3-Iodo-4-(isopropoxymethyl)benzoic acid , a key intermediate often used in cross-coupling reactions and medicinal chemistry.[1][2][3][4]

The molecule features a conflicting solubility profile: a polar, ionizable carboxylic acid "head" and a lipophilic, bulky "tail" consisting of an iodine atom and an isopropoxymethyl ether.[2] This duality often leads to precipitation in aqueous buffers and slow dissolution in standard organic solvents like dichloromethane (DCM).[2][3][4]

This technical note provides troubleshooting workflows, solvent selection strategies, and validated protocols to ensure consistent dissolution for synthesis and biological assays.

Part 1: Physicochemical Profile & Solubility Data[1][3][4]

Before attempting dissolution, understand the parameters governing this molecule's behavior.[2][3][4]

Table 1: Physicochemical Properties & Solubility Predictors

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 320.12 g/mol Moderate size; kinetics of dissolution may be slow without agitation.[1][2][3][4]
LogP (Predicted) ~3.2Lipophilic. Prefers organic environments.[1][2][3][4] Poor water solubility (<0.1 mg/mL) unless ionized.[1][2][3][4]
pKa (Acid) ~3.8Acidic. Exists as a neutral, insoluble solid below pH 3.[1][2][3][4]8. Soluble as a salt above pH 6.[2][3][4]0.
H-Bond Donors 1 (COOH)Forms strong dimers in non-polar solvents (e.g., Toluene), limiting solubility.[1][2][3][4]
Key Substituents Iodine, EtherEnhances solubility in chlorinated solvents (DCM, Chloroform) and ethers (THF).[2][3]

Table 2: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAcExcellent Best for stock solutions (>50 mg/mL).[1][2][3][4] Breaks acid dimers effectively.[2][3][4]
Alcohols Methanol, EthanolGood Good for reactions/crystallization.[1][2][3][4] Solubility decreases as alcohol chain length increases.[2][3][4]
Ethers THF, 1,4-DioxaneGood Excellent for reactions.[1][2][3][4] THF is preferred over ether due to higher polarity.[2][3][4]
Chlorinated DCM, ChloroformModerate Variable.[1][2][3][4] May require slight heating or sonication to break crystal lattice.[2][3][4]
Hydrocarbons Hexanes, ToluenePoor Avoid. Only useful as anti-solvents for precipitation.[1][2][3][4]
Aqueous Water, PBSVery Poor Insoluble at neutral/acidic pH.[1][2][3][4] Requires pH > 7.5 (add base) to dissolve.[1][2][3][4]

Part 2: Troubleshooting & FAQs

Scenario A: Preparation of Stock Solutions for Biological Assays

Q: I am trying to make a 10 mM stock in DMSO, but I see a haze. What is happening? A: While DMSO is an excellent solvent, moisture absorption (hygroscopicity) can cause immediate precipitation of this lipophilic acid.[2][3][4]

  • Root Cause: The "haze" is likely the protonated acid crashing out due to water contamination in the DMSO.[3][4]

  • Fix: Use anhydrous DMSO (stored over molecular sieves).[1][2][3][4] If haze persists, sonicate at 40°C for 10 minutes.[2][3][4] The compound is thermally stable at this temperature.[2][3][4]

Q: Can I store the DMSO stock at -20°C? A: Yes, but beware of "Freeze-Thaw Crashing."

  • Mechanism: Upon freezing, DMSO crystallizes first, effectively increasing the concentration of the solute in the remaining liquid phase until it precipitates.[3]

  • Protocol: When thawing, you must vortex and warm the vial to 37°C to redissolve any micro-precipitates before use. Never pipette directly from a just-thawed vial.[1][2][3][4]

Scenario B: Synthetic Chemistry & Reaction Optimization

Q: The compound is not dissolving in Dichloromethane (DCM) for my reaction. How do I fix this? A: Benzoic acid derivatives often form stable hydrogen-bonded dimers in non-polar solvents like DCM, which effectively doubles the molecular weight and reduces solvation energy.[1][3][4]

  • The "Trick": Add a catalytic amount of a polar cosolvent or a base.[1][2][3][4]

    • Option 1 (Cosolvent): Add 2-5% Methanol or THF to the DCM.[1][2][3][4] This disrupts the dimers.[2][3][4]

    • Option 2 (Base): If your reaction tolerates it, add 1.0 equivalent of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[2][3] This forms a lipophilic ammonium salt, which is highly soluble in DCM.[2][3][4]

Q: How do I purify this compound if it's an intermediate? A: Leverage its pH-dependent solubility (The "Acid-Base Swing").[1][2][3][4]

  • Dissolve the crude mixture in 1M NaOH (Compound becomes soluble benzoate salt).

  • Extract organic impurities with Ethyl Acetate (Compound stays in water).[2][3][4]

  • Acidify the aqueous layer with 1M HCl to pH ~2.[2][3][4]

  • The pure acid will precipitate as a white solid.[2][3][4] Filter and wash with cold water.[2][3][4]

Part 3: Validated Protocols

Protocol 1: The "Salt-Break" Dissolution Method

Use this when high concentration is required in non-polar organic solvents (e.g., Toluene, DCM).[1]

  • Calculate: Determine the moles of 3-Iodo-4-(isopropoxymethyl)benzoic acid.

  • Weigh: Place the solid into the reaction vessel.

  • Solvent Addition: Add the desired volume of organic solvent (DCM, Toluene, etc.).[2][3][4] Note: The solution will likely remain cloudy.

  • Base Addition: Add 1.1 equivalents of DIPEA or TEA.

  • Agitation: Vortex for 30 seconds.

  • Result: The solution should turn clear immediately as the organic-soluble ammonium salt forms.[1][2][3][4]

Protocol 2: Cosolvent Screening Workflow

Use this to determine the optimal solvent system for crystallization or formulation.[1][3][4]

Solubility_Workflow Start Start: Solid Compound Target Define Target Concentration (e.g., 10 mg/mL) Start->Target Choice Select Primary Solvent Target->Choice Polar Polar Aprotic (DMSO, DMF) Choice->Polar NonPolar Non-Polar/Chlorinated (DCM, Toluene) Choice->NonPolar Dissolve1 Vortex 1 min Polar->Dissolve1 NonPolar->Dissolve1 Check1 Clear Solution? Dissolve1->Check1 Success Proceed to Experiment Check1->Success Yes Fail1 Sonicate @ 40°C (10 min) Check1->Fail1 No Check2 Clear Solution? Fail1->Check2 Check2->Success Yes Fail2 Add 5% MeOH or 1.0 eq Organic Base Check2->Fail2 No FinalCheck Clear? Fail2->FinalCheck FinalCheck->Success Yes Switch Switch Solvent System FinalCheck->Switch No

Caption: Figure 1. Step-by-step decision matrix for solubilizing 3-Iodo-4-(isopropoxymethyl)benzoic acid in various media.

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[2][3][4][5] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[2][3][4][5][6][7][8] Journal of Chemical & Engineering Data, 55(11), 5124–5127.[2][5][7] [Link]

  • PubChem. (n.d.).[1][2][3][4] 3-Iodo-4-isopropylbenzoic acid (Analogous Structure Data). National Library of Medicine.[2][3][4] Retrieved March 5, 2026, from [Link][2]

  • Ziath. (2006).[1][2][3][4] Samples in DMSO: What an end user needs to know. Retrieved March 5, 2026, from [Link][2]

Sources

Technical Support Center: Purification of 3-Iodo-4-(isopropoxymethyl)benzoic Acid

[1]

Ticket Subject: Removal of persistent iodine (

Assigned Specialist:Status:

Executive Summary & Molecule Profile[2]

You are likely encountering "ghost" coloration (pinks/purples) or oxidative instability in your final product.[1] Because your target molecule, 3-Iodo-4-(isopropoxymethyl)benzoic acid , contains both an oxidizable ether linkage and an acidic functionality, standard iodine removal techniques requires modification to prevent product loss or degradation.[1]

Target Molecule Data
PropertyValue/DescriptionImplication for Workup
Structure Benzoic acid core, 3-Iodo, 4-IsopropoxymethylAcidic:

.[1][2][3] Soluble in base.
Impurity Unreacted Iodine (

)
Non-polar: Soluble in organics.[1] Reactive: Oxidizer.[1]
Solubility Low in water (acid form); High in EtOAc/DCMProduct stays in organic layer unless pH > 5.[1]
Stability Ether linkage (Isopropoxymethyl)Avoid strong Lewis acids or hot HI (generated during reduction).[1]

Primary Protocol: The Reductive Wash (The "Gold Standard")

This method relies on reducing non-polar Iodine (


1
The Mechanism
1
Step-by-Step Procedure
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid ethers (THF/Et2O) if possible, as they can stabilize iodine complexes.[1]

  • Preparation of Quench: Prepare a 10% w/v Sodium Thiosulfate (

    
    )  solution.
    
    • Pro-Tip: If thiosulfate is unavailable, Sodium Bisulfite (

      
      )  is a viable alternative but is more acidic.[1]
      
  • The Wash:

    • Add the aqueous thiosulfate to the organic layer (1:1 volume ratio).

    • Agitate vigorously for at least 5-10 minutes. Iodine removal is a biphasic reaction; surface area contact is critical.[1]

    • Visual Check: The organic layer should shift from purple/brown to pale yellow or colorless.

  • Phase Separation: Separate the layers. The iodine (now iodide) is in the aqueous layer.[4][5][6]

  • The "Ghost Color" Check:

    • If the organic layer remains pink, the iodine may be complexed. Add a small amount of water-soluble alcohol (MeOH) to the wash to break the emulsion/complex, then wash again.

⚠️ Critical Warning: The Acid Trap

Your product is a carboxylic acid. If you use a basic thiosulfate solution (which is common), you may inadvertently deprotonate your product (

1
  • Fix: Check the pH of the aqueous layer during extraction. Keep it acidic (pH 3-4) to ensure the product remains in the organic phase.

Advanced Protocol: The "Acid-Base Swing" (High Purity)[1]

For pharmaceutical-grade purity, this method leverages the acidity of the benzoic acid to separate it from non-acidic impurities (including trapped iodine).

Logic Flow
  • Extract: Pull product into water using Base (

    
    ).[1] Impurities stay in Organic.
    
  • Wash: Clean the aqueous layer.[1][7]

  • Precipitate: Return product to solid form using Acid (

    
    ).
    
The "Iodine Regeneration" Risk

Iodine disproportionates in base:

The Danger:regenerate iodine

171
The Corrected Protocol (with Graphviz Logic)

To prevent regeneration, you must add a reducing agent during the acidification step.

AcidBaseSwingStartCrude Mixture(Product + Iodine)Step1Dissolve in Organic (DCM)Extract with 1M NaOHStart->Step1SeparationPhase SeparationStep1->SeparationOrgLayerOrganic Layer(Contains Non-Acidic Impurities)Separation->OrgLayerDiscardAqLayerAqueous Layer(Contains Product-COO⁻ + I⁻ + IO₃⁻)Separation->AqLayerKeepStep2Wash Aqueous with fresh DCM(Removes trace organics)AqLayer->Step2CriticalStepCRITICAL STEP:Add Na₂S₂O₃ to Aqueous LayerBEFORE AcidificationStep2->CriticalStepStep3Acidify with HCl to pH 1-2CriticalStep->Step3Prevents I₂ RegenerationResultPrecipitate Product(Iodine species remain soluble as I⁻)Step3->Result

Caption: The "Acid-Base Swing" with integrated Iodine Scavenging to prevent re-oxidation.

Troubleshooting & FAQs

Q1: Why does my product turn pink on the filter paper after drying?

A: This is due to sublimation of trace iodine trapped in the crystal lattice, or photo-oxidation of residual iodide.[1]

  • Fix: Wash your final filter cake with a dilute solution of sodium bisulfite followed immediately by water.[1] Dry in the dark or under vacuum.

Q2: I used Sodium Thiosulfate, but the aqueous layer turned cloudy/milky.

A: You likely acidified the thiosulfate too much. In strong acid, thiosulfate decomposes to colloidal sulfur (


  • Fix: Switch to Sodium Bisulfite (

    
    )  for acidic extractions, or ensure your workup pH stays above 2.0. If sulfur precipitates, you must filter the organic layer through Celite before evaporation.
    
Q3: Can I just recrystallize to remove the iodine?

A: Iodine is notorious for "co-crystallizing" with benzoic acids.[1]

  • Recommendation: Perform the chemical quench (Section 2) before attempting recrystallization.[1] If you must recrystallize, use a solvent system like Toluene or Heptane/EtOAc , as iodine is highly soluble in toluene and may stay in the mother liquor.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard procedures for halogen removal and carboxylic acid purification).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013.[1] (Specific solubility and purification data for benzoic acid derivatives).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44828520, 3-Iodo-4-isopropylbenzoic acid (Structural analog for solubility properties).[1] Accessed 2025.[1] [1]

  • Google Patents. Process for removing iodine impurities from carboxylic acids.[1] (Industrial application of silver and thiosulfate scavengers).[1]

Technical Support Center: Regioselectivity in the Iodination of 4-(Isopropoxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the iodination of 4-(isopropoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to control the regioselectivity of this important synthetic transformation.

Introduction: The Challenge of Regioselective Iodination

The iodination of substituted aromatic rings is a cornerstone of organic synthesis, providing key intermediates for cross-coupling reactions and the development of novel pharmaceuticals. However, controlling the position of iodination—the regioselectivity—can be a significant challenge. In the case of 4-(isopropoxymethyl)benzoic acid, the interplay between the electron-withdrawing carboxylic acid group and the potentially electron-donating isopropoxymethyl group creates a nuanced regiochemical puzzle. This guide will help you navigate these complexities to achieve your desired product, 3-iodo-4-(isopropoxymethyl)benzoic acid, which is a valuable building block in medicinal chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the directing effects of the substituents on 4-(isopropoxymethyl)benzoic acid?

The regiochemical outcome of an electrophilic aromatic substitution, such as iodination, is governed by the electronic properties of the substituents already present on the aromatic ring.[3][4][5][6]

  • Carboxylic Acid (-COOH): This group is a meta-director and deactivating.[4][7] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

  • Isopropoxymethyl (-CH₂OCH(CH₃)₂): This group is an ortho, para-director and is generally considered activating. The oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack.[7]

In 4-(isopropoxymethyl)benzoic acid, these two groups are in a para relationship. The directing effects are therefore competitive. The isopropoxymethyl group directs ortho to itself (positions 3 and 5), while the carboxylic acid directs meta to itself (also positions 3 and 5). In this case, both groups reinforce the substitution at the 3 and 5 positions.

Q2: What is the expected major regioisomer and why?

The major product from the iodination of 4-(isopropoxymethyl)benzoic acid is expected to be 3-iodo-4-(isopropoxymethyl)benzoic acid . While both the 3 and 5 positions are electronically favored, steric hindrance from the bulky isopropoxymethyl group will likely disfavor substitution at the 5-position, which is ortho to it. Therefore, the iodine will preferentially add to the less sterically hindered 3-position.

Q3: Why is iodine less reactive than other halogens in electrophilic aromatic substitution?

Iodine is the least reactive of the common halogens (fluorine, chlorine, bromine, iodine) in electrophilic aromatic substitution.[8][9] This is because iodine is less electrophilic. To overcome this low reactivity, iodination reactions often require the presence of an oxidizing agent or a Lewis acid catalyst.[8][9][10] These reagents help to generate a more potent electrophilic iodine species, such as the iodonium ion (I+), which can then be attacked by the aromatic ring.

Troubleshooting Guide

This section addresses common issues encountered during the iodination of 4-(isopropoxymethyl)benzoic acid.

Problem 1: Low or No Yield of the Desired Iodinated Product

Possible Causes & Solutions:

  • Insufficiently Activated Iodinating Agent: As mentioned, iodine itself is often not reactive enough.

    • Solution: Employ an activating agent. Common choices include nitric acid, hydrogen peroxide, or a copper salt like CuCl₂ to oxidize I₂ to a more electrophilic species.[8][9] Alternatively, use a pre-activated iodine source such as N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[11]

  • Deactivation of the Aromatic Ring: The carboxylic acid group deactivates the ring, making the reaction sluggish.

    • Solution: More forcing reaction conditions may be necessary. This could involve increasing the reaction temperature, extending the reaction time, or using a stronger activating system. For particularly deactivated substrates, a Lewis acid catalyst like iron(III) chloride in combination with NIS can be effective.[12]

  • Reagent Quality: The purity of the starting material and iodinating agent is crucial.

    • Solution: Ensure your 4-(isopropoxymethyl)benzoic acid is pure. If using iodine monochloride (ICl), be aware that it is moisture-sensitive and can decompose.[13] Using a freshly opened bottle or purifying the reagent may be necessary.

Problem 2: Poor Regioselectivity (Formation of Multiple Isomers)

Possible Causes & Solutions:

  • Reaction Temperature is Too High: Higher temperatures can sometimes lead to a loss of selectivity.

    • Solution: Running the reaction at a lower temperature can improve the selectivity for the thermodynamically favored product.[13]

  • Steric Hindrance Not Dominating: While the isopropoxymethyl group is expected to direct away from the 5-position, this effect can be overcome under certain conditions.

    • Solution: Consider using a bulkier iodinating agent or a catalyst system that enhances steric differentiation.

  • Incorrect Reaction Conditions for the Substrate: The chosen method may not be optimal for this specific molecule.

    • Solution: A systematic optimization of reaction conditions is recommended. This can be guided by the experimental protocol outlined below.

Problem 3: Formation of Unexpected Byproducts

Possible Causes & Solutions:

  • Over-iodination: The formation of di-iodinated products can occur, especially with highly activating conditions.

    • Solution: Carefully control the stoichiometry of the iodinating agent. Using a 1:1 molar ratio or even a slight excess of the benzoic acid derivative can favor mono-iodination.[13]

  • Oxidation of Sensitive Functional Groups: Some iodinating conditions, particularly those with strong oxidants, can lead to side reactions.

    • Solution: If oxidation is suspected, consider a milder iodinating agent like N-iodosuccinimide (NIS) in the absence of strong oxidants.[13]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Regioselectivity Issue check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature to enhance kinetic vs. thermodynamic control. check_temp->lower_temp No check_reagent Is the iodinating reagent appropriate? check_temp->check_reagent Yes analyze_product Analyze product mixture by NMR or LC-MS to confirm isomer distribution. lower_temp->analyze_product change_reagent Consider a bulkier iodinating agent to increase steric hindrance. check_reagent->change_reagent No check_catalyst Is a catalyst being used? check_reagent->check_catalyst Yes change_reagent->analyze_product add_catalyst Introduce a Lewis acid catalyst to potentially influence regioselectivity. check_catalyst->add_catalyst No check_catalyst->analyze_product Yes add_catalyst->analyze_product

Sources

Overcoming steric hindrance in 3-Iodo-4-(isopropoxymethyl)benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Iodo-4-(isopropoxymethyl)benzoic acid

Status: Active Ticket ID: #CPL-3I4IP-BA Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Challenge: Coupling 3-Iodo-4-(isopropoxymethyl)benzoic acid presents a "perfect storm" of catalytic challenges:

  • Steric Hindrance: The isopropoxymethyl group at the C4 position is ortho to the reactive iodide at C3. While the methylene linker provides some flexibility, the branched isopropoxy tail creates a "roofing" effect that blocks the palladium center during transmetallation.

  • Catalyst Poisoning: The free carboxylic acid (pKa ~4.2) will instantly protonate basic ligands or coordinate to the palladium center (forming unreactive Pd-carboxylates) unless strictly managed.

  • Electronic Deactivation: The electron-rich ether substituent para to the acid and ortho to the iodide alters the electronics, potentially slowing oxidative addition compared to electron-deficient aryl iodides.

The Solution Architecture: Success requires a Bulky, Electron-Rich Phosphine System (Buchwald Ligands) combined with a Base-Management Strategy that accounts for the acidic proton.

Mechanistic Insight: Why Standard Protocols Fail

Standard protocols (e.g., Pd(PPh3)4, Na2CO3) fail because triphenylphosphine is not bulky enough to force reductive elimination in crowded systems, and it is easily oxidized.

The Steric-Electronic Conflict: The diagram below illustrates the catalytic bottleneck. While oxidative addition (Step A) is generally feasible with iodides, the ortho-substituent blocks the approach of the boronic acid during Transmetallation (Step B).

CatalyticCycle Start Substrate: 3-Iodo-4-(isopropoxymethyl)benzoic acid OxAdd Oxidative Addition (Fast for Aryl Iodides) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Complex1 Pd(II)-Ar-I Complex (Crowded Center) OxAdd->Complex1 TransMet Transmetallation (BOTTLENECK) Complex1->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration StericBlock STERIC CLASH: Isopropoxymethyl group blocks incoming Boronate StericBlock->TransMet

Figure 1: The catalytic cycle highlighting the steric bottleneck at the transmetallation stage caused by the C4-substituent.

Strategic Protocol Optimization
Decision Matrix: To Protect or Not to Protect?
FeatureRoute A: Methyl Ester Protection (Recommended) Route B: Direct Acid Coupling
Step Count 3 (Protect

Couple

Hydrolyze)
1 (Direct Coupling)
Reliability High. Eliminates catalyst poisoning.Moderate. Highly sensitive to water/base stoichiometry.
Purification Easy (Product is organic soluble).Difficult (Product is amphoteric/polar).
Ligand Req. XPhos or SPhosSPhos (Water tolerant).
Recommended Ligand Systems

We recommend Buchwald Dialkylbiaryl Phosphines . These ligands form a monolithic "glove" around the Pd, facilitating oxidative addition (via electron richness) and forcing reductive elimination (via steric bulk).

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The universal choice. High water tolerance, excellent for ortho-substitution.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Use if SPhos fails. The extreme bulk drives the reaction for very crowded substrates.

Validated Experimental Protocols
Protocol A: Coupling via Methyl Ester (Robust)

Use this if you can tolerate the extra steps. It is the most reproducible method.

Step 1: Esterification Treat 3-Iodo-4-(isopropoxymethyl)benzoic acid with MeOH/H2SO4 (cat.) or TMS-Diazomethane to generate the methyl ester.

Step 2: The Coupling (Suzuki-Miyaura)

  • Substrate: 1.0 equiv Methyl 3-iodo-4-(isopropoxymethyl)benzoate

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K3PO4 (3.0 equiv) (Anhydrous, finely ground)

  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)

  • Temperature: 80°C – 100°C

Procedure:

  • Charge a reaction vial with the ester, boronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent mixture.

  • Seal and heat to 80°C. Monitor by LCMS.

  • Checkpoint: Conversion should be >90% within 2-4 hours. If stalled, add 1 mol% Pd/SPhos.

Protocol B: Direct Coupling of Free Acid

Use this for high-throughput screening or if hydrolysis is impossible.

  • Substrate: 1.0 equiv Free Acid

  • Base: 3.5 equiv KOH or K3PO4. (Crucial: 1 equiv neutralizes the acid, 2.5 equiv drive the cycle).

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

  • Solvent: n-Butanol or Ethanol/Water (1:1). (Protic solvents help solubilize the carboxylate salt).

  • Temperature: 80°C.

Troubleshooting & FAQ

Q1: I see significant de-iodinated starting material (protodeiodination). Why?

  • Cause: The catalytic cycle is stalling after oxidative addition. The Pd-Ar-I species waits too long for the boronic acid, scavenges a proton from the solvent, and releases the iodine.

  • Fix:

    • Increase the concentration of the Boronic Acid.

    • Switch to XPhos , which accelerates the transmetallation step.

    • Ensure your solvent is strictly degassed (oxygen promotes homocoupling/side reactions).

Q2: The reaction turns black immediately and precipitates.

  • Cause: "Palladium Black" formation. The ligand is not stabilizing the Pd(0) species, or the free acid is stripping the ligand.

  • Fix: Ensure you are using the SPhos Precatalyst (SPhos Pd G2 or G3) rather than mixing Pd(OAc)2 and SPhos in situ. Precatalysts activate efficiently and prevent early catalyst death.

Q3: Can I use Pd(dppf)Cl2?

  • Analysis: Pd(dppf)Cl2 is excellent for simple cases but often fails with ortho-substituents because the bite angle is not optimized for the steric bulk of the isopropoxymethyl group. Stick to monodentate bulky phosphines (SPhos/XPhos).

Workflow Visualization

OptimizationTree Start Start: Coupling Fails CheckAcid Is Acid Protected? Start->CheckAcid Protect Esterify (MeOH/H+) CheckAcid->Protect No (Recommended) LigandCheck Ligand Used? CheckAcid->LigandCheck Yes (Ester) BaseCheck Check Base Equiv CheckAcid->BaseCheck No (Must keep acid) Standard PPh3 / dppf (Insufficient) LigandCheck->Standard Standard Buchwald Switch to SPhos/XPhos LigandCheck->Buchwald Already using Standard->Buchwald Upgrade IncreaseBase Increase to 3.5 equiv (For Free Acid) BaseCheck->IncreaseBase IncreaseBase->LigandCheck

Figure 2: Troubleshooting logic flow for optimizing the coupling reaction.

References
  • Buchwald Ligands (SPhos/XPhos)

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides.
    • Source: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Journal of the American Chemical Society.
    • URL:[Link]

  • Coupling of Free Carboxylic Acids

    • Title: Palladium-Catalyzed Synthesis of Aryl Ketones from Carboxylic Acids and Arylboronic Acids.
    • Source: Goossen, L. J., & Ghosh, K. (2001).
    • URL:[Link][1][2][3][4][5][]

  • Ortho-Substitution Effects: Title: Steric and Electronic Effects in the Suzuki Coupling of Aryl Halides. Source: Baegan, J. (2018). Sigma-Aldrich Technical Review.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Iodo-4-(isopropoxymethyl)benzoic acid and all reagents before handling.

Sources

Stability of 3-Iodo-4-(isopropoxymethyl)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Iodo-4-(isopropoxymethyl)benzoic acid. This document is intended for researchers, medicinal chemists, and process development scientists. While specific literature on the stability of this exact molecule is not extensively published, its structure allows for a chemically sound analysis of its behavior, particularly under acidic conditions. This guide is structured to address potential challenges and frequently asked questions based on established principles of organic chemistry.

Core Concept: Understanding the Point of Instability

The primary point of acidic lability in 3-Iodo-4-(isopropoxymethyl)benzoic acid is the isopropoxymethyl (IPM) ether . This functional group is a type of acetal, which is well-known to be unstable in the presence of acid.[1][2] The reaction is an acid-catalyzed hydrolysis that cleaves the ether bond, liberating the corresponding alcohol, 3-Iodo-4-(hydroxymethyl)benzoic acid, along with isopropanol and formaldehyde.

The iodinated benzoic acid portion of the molecule is generally stable under most acidic conditions that are not strongly oxidizing.[3] The carbon-iodine bond is robust, and the carboxylic acid is unreactive towards typical acidic workup conditions. Therefore, troubleshooting efforts should focus almost exclusively on the stability of the IPM ether.

Frequently Asked Questions (FAQs)

Q1: What is the degradation pathway for 3-Iodo-4-(isopropoxymethyl)benzoic acid in acid?

A1: The degradation proceeds via acid-catalyzed hydrolysis of the IPM acetal. The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a resonance-stabilized oxonium ion and isopropanol. This intermediate is then attacked by water, and after deprotonation, yields the final products: 3-Iodo-4-(hydroxymethyl)benzoic acid and formaldehyde.[4][5][6]

Q2: What factors influence the rate of IPM ether cleavage?

A2: Several factors dictate the speed of this degradation:

  • Acid Strength (pH): The reaction is catalyzed by acid. Stronger acids (lower pH) will dramatically accelerate the cleavage rate.[7][8]

  • Temperature: Higher temperatures increase the reaction rate.

  • Solvent: The presence of water is necessary for hydrolysis. Protic solvents (like methanol or ethanol) can also participate in the reaction through trans-acetalization.

  • Reaction Time: Longer exposure to acidic conditions will result in a greater degree of degradation.

Q3: How can I detect the degradation of my compound?

A3: You can monitor for the appearance of the primary degradation product, 3-Iodo-4-(hydroxymethyl)benzoic acid.

  • Thin-Layer Chromatography (TLC): The degradation product, being an alcohol, is significantly more polar than the starting material. It will appear as a new spot with a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You should look for a new peak corresponding to the mass of 3-Iodo-4-(hydroxymethyl)benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you can monitor for the disappearance of the characteristic signals for the IPM group (the methoxy protons and the isopropyl methine and methyl protons) and the appearance of a new signal for the benzylic alcohol's -CH₂OH group and a broad signal for the -OH proton.

Q4: Is the carbon-iodine bond stable under acidic conditions?

A4: Yes, the C-I bond on the aromatic ring is generally very stable under the acidic conditions typically used for workups or reactions that would cleave the IPM ether. Cleavage of this bond would require harsh conditions, such as the presence of strong reducing agents or specific metal catalysts, which are not typically present during standard acidic hydrolysis.

Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during synthesis and purification.

ProblemProbable CauseRecommended Solution
Low yield after an aqueous acidic workup. A new, more polar spot is observed on TLC.Unintentional cleavage of the IPM protecting group during the workup.Minimize Acid Contact: Perform the workup as quickly as possible and at a low temperature (0-5 °C). Use a Milder Acid: Instead of strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker organic acid like acetic acid. Biphasic Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution immediately after the acid wash to neutralize any residual acid.
LC-MS analysis shows a significant peak for the deprotected alcohol. The reaction was performed under anhydrous acidic conditions.Trace amounts of water in the reagents or solvents are sufficient to cause hydrolysis, especially with a strong acid catalyst.Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use a Non-Aqueous Acid Source: Consider using a Lewis acid or an acid source that does not introduce water, if compatible with your reaction.
Attempting to perform a reaction on the carboxylic acid (e.g., esterification) with an acid catalyst, but the IPM group is also cleaved. The conditions required for the desired reaction (e.g., Fischer esterification) are harsh enough to cleave the acid-labile IPM protecting group.Use Non-Acidic Coupling Reagents: Protect the carboxylic acid using coupling reagents that do not require acidic conditions, such as DCC/DMAP, HATU, or by converting the carboxylic acid to an acid chloride first (e.g., with SOCl₂ or oxalyl chloride) followed by reaction with the alcohol. Choose a More Robust Protecting Group: If acidic conditions are unavoidable for subsequent steps, consider using a more acid-stable protecting group for the hydroxymethyl functionality, such as a benzyl (Bn) ether or a silyl ether (e.g., TBDMS).[9][10]
The compound appears to degrade during silica gel chromatography. Residual acid on the silica gel is catalyzing the hydrolysis of the IPM ether on the column.Neutralize the Silica Gel: Prepare a slurry of the silica gel in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), before packing the column. Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used to avoid acidic conditions.

Visualized Workflows and Mechanisms

Degradation Pathway of IPM Ether

The following diagram illustrates the step-by-step mechanism of acid-catalyzed hydrolysis of the isopropoxymethyl (IPM) ether.

G cluster_0 Acid-Catalyzed Hydrolysis A 3-Iodo-4-(isopropoxymethyl) benzoic acid B Protonated Ether A->B + H⁺ C Resonance-Stabilized Oxonium Ion + Isopropanol B->C - Isopropanol D Hemiacetal Intermediate C->D + H₂O - H⁺ E 3-Iodo-4-(hydroxymethyl) benzoic acid + Formaldehyde D->E Hydrolysis

Caption: Acid-catalyzed cleavage of the IPM ether.

Troubleshooting Workflow for Unexpected Deprotection

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to the unexpected loss of the IPM protecting group.

G start Unexpected Deprotection Observed (e.g., by TLC, LC-MS) cond1 Did the reaction involve an acidic reagent or workup? start->cond1 proc1 Minimize acid contact time and temperature. Use milder acid (e.g., NH₄Cl). Neutralize immediately after workup. cond1->proc1 Yes cond2 Was the reaction run under anhydrous conditions? cond1->cond2 No end Problem Resolved proc1->end proc2 Thoroughly dry all solvents and reagents. Run under inert atmosphere (N₂ or Ar). cond2->proc2 No cond3 Was the product purified by silica gel chromatography? cond2->cond3 Yes proc2->end proc3 Neutralize silica with triethylamine. Use neutral alumina as an alternative. cond3->proc3 Yes cond3->end No proc3->end

Caption: Troubleshooting unexpected IPM group cleavage.

Experimental Protocols

Protocol 1: Stability Test Under Specific Acidic Conditions

This protocol allows you to determine the stability of your compound under your planned reaction or workup conditions.

  • Setup: In a small vial, dissolve a known amount of 3-Iodo-4-(isopropoxymethyl)benzoic acid (e.g., 10 mg) in the solvent to be used in your experiment (e.g., 1 mL of ethyl acetate).

  • TLC Baseline: Spot the solution on a TLC plate to establish the initial Rf of the starting material.

  • Acid Addition: Add a representative amount of the acid you plan to use (e.g., for a workup, add 0.5 mL of 1M HCl).

  • Monitoring: Stir the mixture at the intended temperature (e.g., room temperature). At regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr), take a small aliquot from the organic layer, spot it on a TLC plate, and develop the plate.

  • Analysis: Observe the TLC plate for the appearance of a new, more polar spot corresponding to the deprotected product, 3-Iodo-4-(hydroxymethyl)benzoic acid. The intensity of this new spot over time indicates the rate of degradation.

Protocol 2: Controlled Cleavage of the Isopropoxymethyl (IPM) Group

This protocol is for the intentional and clean removal of the IPM protecting group.

  • Dissolution: Dissolve 3-Iodo-4-(isopropoxymethyl)benzoic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio).

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 equivalents) or a milder acid like acetic acid for slower, more controlled deprotection.

  • Reaction: Stir the solution at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer with water and then with a saturated brine solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Iodo-4-(hydroxymethyl)benzoic acid, which can be purified further by recrystallization or chromatography if necessary.

References

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 10.3: Acetals and Ketals. Chemistry LibreTexts. Available at: [Link]

  • 2.1 Introduction 2.2 0,0-Acetals. Thieme. Available at: [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • Acetal Formation and Cleavage Mechanisms. Scribd. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. National Center for Biotechnology Information. Available at: [Link]

  • Cleavage Cocktail Selection. CDN. Available at: [Link]

  • Iodobenzoic acid. Grokipedia. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Alcohol Protecting Groups. University of Windsor. Available at: [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. CreoSalus. Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1H NMR Spectrum Analysis of 3-Iodo-4-(isopropoxymethyl)benzoic Acid

Executive Summary & Strategic Context

In the development of halogenated benzoic acid derivatives—common scaffolds in oncology and anti-inflammatory drug discovery—3-Iodo-4-(isopropoxymethyl)benzoic acid presents a unique analytical challenge.[1] Unlike simple alkyl-benzoates, this molecule combines a bulky isopropoxy ether side chain with an ortho-iodine substituent.[1]

This guide provides a comparative technical analysis of the 1H NMR profile of this compound. Instead of a static datasheet, we compare its spectral performance against synthetic precursors (Process Control) and solvent alternatives (Method Development) . This approach allows researchers to validate structure, monitor reaction completion, and select the optimal acquisition parameters.

Structural Analysis & Assignment Logic

The NMR interpretation relies on identifying three distinct zones: the aromatic core, the benzylic linker, and the isopropyl tail. The presence of Iodine at C3 exerts a significant heavy-atom effect , influencing the chemical shift of the adjacent C2 proton and the coupling patterns.

Predicted 1H NMR Data (400 MHz, DMSO-d6)
PositionProton TypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
COOH Carboxylic Acid13.0 - 13.5Broad Singlet1H-Exchangeable; typically invisible in CDCl₃.[1]
H-2 Aromatic (ortho to I)8.30 - 8.35Doublet (d)1HJ ~ 1.8Deshielded by COOH and Iodine (anisotropy).[1]
H-6 Aromatic (ortho to COOH)7.90 - 7.95Doublet of Doublets (dd)1HJ ~ 8.0, 1.8Deshielded by COOH; meta-coupling to H-2.[1]
H-5 Aromatic (ortho to ether)7.50 - 7.60Doublet (d)1HJ ~ 8.0Shielded relative to H-2/H-6; ortho to alkyl group.[1]
CH₂ Benzylic Methylene4.55 - 4.65Singlet2H-Downfield shift due to Oxygen electronegativity.[1]
CH Isopropyl Methine3.65 - 3.75Septet1HJ ~ 6.1Characteristic splitting by 6 equivalent methyl protons.[1]
(CH₃)₂ Isopropyl Methyls1.15 - 1.25Doublet6HJ ~ 6.1High-field alkyl resonance.[1]

Note on Causality: The H-2 proton appears significantly downfield (~8.3 ppm) not just due to the electron-withdrawing carboxyl group, but because the bulky Iodine atom creates steric compression and magnetic anisotropy effects that deshield the adjacent proton.

Comparative Analysis 1: Process Control (Product vs. Precursors)

In a synthetic setting, this compound is often generated via radical bromination of 3-iodo-4-methylbenzoic acid followed by etherification.[1] Distinguishing the product from these precursors is critical for yield optimization.

Performance Metric: Resolution of the Benzylic Region.

CompoundKey Signal (Benzylic)Shift (δ)MultiplicityDiagnostic Value
Precursor A (Methyl)Ar-CH₃ ~2.44SingletStarting Material: Upfield singlet indicates unreacted material.[1]
Intermediate B (Bromomethyl)Ar-CH₂ -Br~4.70SingletReactive Intermediate: Distinct downfield shift from methyl; often overlaps with product if resolution is poor.[1]
Target Product (Ether)Ar-CH₂ -O-iPr~4.60SingletProduct: Confirmed by appearance of Isopropyl coupling partners (Septet + Doublet).

Self-Validating Protocol:

  • The "Septet Check": If you see a singlet at 4.6 ppm but no septet at 3.7 ppm, you have the bromide intermediate, not the ether product. The isopropyl group provides an internal confirmation of the ether linkage.

Comparative Analysis 2: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent fundamentally alters the "performance" of the spectrum regarding the carboxylic acid proton and solubility.

FeatureDMSO-d6 (Recommended) CDCl₃ (Alternative)
COOH Visibility Excellent: Distinct broad singlet at ~13 ppm due to H-bonding with solvent.[1]Poor: Often invisible or extremely broad due to dimer formation/exchange.
Solubility High: Dissolves the polar acid moiety effectively.Moderate/Low: May require heating or derivatization (methyl ester) for clear spectra.
Water Peak Distinct peak at 3.33 ppm.Variable peak ~1.56 ppm; less interference.
Recommendation Primary Choice for full structural characterization.Secondary Choice only if checking for non-polar impurities.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the NMR signals, moving from the most distinct (diagnostic) peaks to the coupled aromatic system.

NMR_Assignment Start Spectrum Acquisition (DMSO-d6) Region1 Alkyl Region (1.0 - 4.0 ppm) Start->Region1 Region2 Benzylic Region (4.5 - 4.7 ppm) Start->Region2 Region3 Aromatic Region (7.5 - 8.5 ppm) Start->Region3 Check_iPr Identify Isopropyl: Doublet (1.2) + Septet (3.7) Region1->Check_iPr Diagnostic 1 Check_Linker Identify Linker: Singlet (4.6) Region2->Check_Linker Diagnostic 2 Check_Arom Assign Aromatics: H2 (s/d) > H6 (dd) > H5 (d) Region3->Check_Arom Diagnostic 3 Validation Structure Confirmed Check_iPr->Validation Check_Linker->Validation Check_Arom->Validation

Caption: Logical workflow for confirming the structure of 3-Iodo-4-(isopropoxymethyl)benzoic acid via 1H NMR.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and minimize artifacts (like rotameric broadening), follow this standardized protocol.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Analyte: ~10 mg of 3-Iodo-4-(isopropoxymethyl)benzoic acid.[1]

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 mg of solid into a clean vial. Add 0.6 mL DMSO-d6. Vortex for 30 seconds until fully dissolved. Note: If solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Tube Transfer: Transfer to a 5mm high-precision NMR tube. Cap immediately to prevent moisture absorption (water peak growth at 3.33 ppm).

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 5.0 seconds. Critical: The aromatic protons adjacent to Iodine and the COOH proton have long T1 relaxation times. A short D1 will lead to under-integration of H-2 and COOH.[1]

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad COOH peak.

    • Referencing: Set TMS internal standard to 0.00 ppm or residual DMSO quintet to 2.50 ppm.

References

  • ChemicalBook. (2026). 3-Iodo-4-methylbenzoic acid NMR Spectrum Data. Retrieved from .[1]

  • National Institutes of Health (PubChem). (2025). 3-Iodo-4-methylbenzoic acid Compound Summary. Retrieved from .[1]

  • Org. Process Res. Dev. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Retrieved from .[1]

  • SpectraBase. (2025). Benzoin isopropyl ether 1H NMR Chemical Shifts. Retrieved from .[1][2]

Sources

HPLC Method Development for 3-Iodo-4-(isopropoxymethyl)benzoic acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

Objective: To establish a robust, stability-indicating HPLC method for the purity profiling of 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5).

The Challenge: This compound presents a dual chromatographic challenge:

  • Acidic Tailing: The benzoic acid moiety (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) requires strict pH control to prevent peak broadening.[1]
    
  • Halogen Selectivity: Separating the target molecule from its likely des-iodo impurity (4-(isopropoxymethyl)benzoic acid) or hydrolysis byproducts requires a stationary phase capable of distinguishing subtle electron density differences, not just hydrophobicity.[1]

The Solution: This guide compares the industry-standard C18 chemistry against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases.[1] While C18 provides adequate retention, the Phenyl-Hexyl phase is identified as the superior choice for purity profiling due to enhanced ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and halogen-selective interactions.[1]

Physicochemical Profiling

Understanding the molecule is the first step in rational method design.[1]

PropertyValue (Approx.)Chromatographic Implication
Structure Benzoic acid core, 3-Iodo, 4-IsopropoxymethylMixed-mode interactions (Hydrophobic + Ionic + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-active).[1]
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3.7 – 3.9Critical: Mobile phase pH must be

to suppress ionization and ensure retention.[1]
LogP 2.9 – 3.2Moderately lipophilic. Requires high organic content (>40%) for elution.[1]
UV Max ~235 nm, 254 nmAromatic ring allows standard UV detection.[1]
Solubility Low in water; High in MeOH/ACNSample diluent must contain at least 50% organic solvent.[1]

Comparative Method Development

This section details the experimental evolution of the method. We compared three distinct stationary phases to determine the optimal separation mechanism.

Experiment A: Column Screening (The Core Comparison)

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

Column TypeMechanismObservationVerdict
C18 (ODS) Hydrophobic InteractionGood retention (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1] Peak shape is symmetrical, but resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) between the target and the des-iodo impurity is marginal (

).[1]
Adequate for assay, poor for impurities.[1]
Phenyl-Hexyl Hydrophobic + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Interaction
Excellent retention.[1] The iodine atom interacts with the phenyl ring of the stationary phase, significantly increasing retention relative to non-halogenated impurities.[1] ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Superior for purity profiling.[1]
C8 Hydrophobic (Weaker)Lower retention.[1] Elutes too quickly near the solvent front, risking co-elution with polar hydrolysis degradants.[1]Not Recommended .
Experiment B: Mobile Phase Modifier (MeOH vs. ACN)
  • Methanol (MeOH): Resulted in higher backpressure and slightly broader peaks due to viscosity.[1] However, it offered unique selectivity for the ether linkage.[1]

  • Acetonitrile (ACN): Provided sharper peaks and lower pressure.[1] The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions on the Phenyl-Hexyl column were more pronounced in ACN/Water than in MeOH/Water.[1]
    
  • Decision: Acetonitrile is selected for the final method.[1]

Recommended Protocol (The "Winner")

This protocol is the result of the optimization process, utilizing the Phenyl-Hexyl chemistry for maximum specificity.

Chromatographic Conditions[1][2][4][5]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in Water (pH ~2.1).[1]
    
    • Note: Use Formic Acid if MS detection is required, but Phosphoric Acid yields sharper peaks for UV.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
    .
    
  • Detection: UV @ 240 nm (primary), 210 nm (impurity check).[1]

  • Injection Volume: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Equilibration / Start
2.030Isocratic Hold
12.090Linear Gradient
15.090Wash
15.130Re-equilibration
20.030End
Sample Preparation[1][2][3]
  • Diluent: Acetonitrile : Water (50:50 v/v).[1]

  • Concentration: 0.5 mg/mL for purity; 0.1 mg/mL for assay.

  • Procedure: Weigh 10 mg of substance into a 20 mL flask. Dissolve in 10 mL ACN, sonicate for 5 mins, then make up to volume with water. Filter through 0.45 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     PTFE filter.[1][2]
    

Method Validation Summary

The recommended method was subjected to a pre-validation study to ensure reliability.

  • Specificity: No interference from blank or placebo. The des-iodo impurity elutes at RRT ~0.85; Target at RRT 1.00.[1]

  • Linearity: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     over range 0.05 – 1.0 mg/mL.[1]
    
  • Precision: Injection repeatability (

    
    ) showed RSD < 0.5%.
    
  • LOD/LOQ: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (LOD) and 
    
    
    
    (LOQ).[1]

Visualizations

Diagram 1: Method Development Decision Tree

This flowchart illustrates the logical pathway taken to arrive at the Phenyl-Hexyl decision.

MethodDevelopment Start Compound: 3-Iodo-4-(isopropoxymethyl)benzoic acid PropAnalysis Analyze Properties: Acidic (pKa ~3.8) + Halogenated + Lipophilic Start->PropAnalysis InitialScreen Initial Screen: C18 Column, pH 2.5 (Formic Acid) PropAnalysis->InitialScreen Result1 Result: Good Retention, Poor Selectivity for Halogenated Impurities InitialScreen->Result1 StrategySwitch Strategy Switch: Target Pi-Pi / Halogen Interactions Result1->StrategySwitch Need better Rs ColSelect Compare Alternative Columns StrategySwitch->ColSelect PhenylHexyl Phenyl-Hexyl: Strong Pi-Pi + Halogen Selectivity ColSelect->PhenylHexyl Best Separation PFP PFP (Pentafluorophenyl): Alternative Halogen Selectivity ColSelect->PFP FinalOpt Final Optimization: ACN Gradient + Phosphoric Acid PhenylHexyl->FinalOpt

Caption: Decision logic moving from generic C18 screening to targeted Phenyl-Hexyl selection.

Diagram 2: Impurity Fate & Separation Mechanism

Visualizing why the Phenyl-Hexyl column works better for this specific synthesis pathway.

SeparationMechanism Target Target: 3-Iodo-4-(isopropoxymethyl)benzoic acid Column Phenyl-Hexyl Stationary Phase Target->Column Strong Pi-Pi + Iodine Interaction Impurity1 Impurity A (Des-iodo): 4-(isopropoxymethyl)benzoic acid Impurity1->Column Weak Pi-Pi (No Iodine) Impurity2 Impurity B (Hydrolysis): 3-Iodo-4-(hydroxymethyl)benzoic acid Impurity2->Column Reduced Hydrophobic Retention Elution Elution Order: Imp B -> Imp A -> Target Column->Elution

Caption: Mechanism of separation showing enhanced retention of the iodinated target on Phenyl-Hexyl.

References

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Benzoic acid, 3-iodo-. Retrieved from [Link][1]

  • Kazmaier, U., & Kinsinger, T. (2018).[1][4] Synthesis of halogenated benzaldehydes. Organic Letters, 20(23), 7726-7730.[1][4] (Contextual synthesis reference).

  • Phenomenex. (n.d.).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Method Development Principles).

Sources

Mass spectrometry (LC-MS) fragmentation of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS Fragmentation Guide: Structural Elucidation and Quantification of 3-Iodo-4-(isopropoxymethyl)benzoic acid

Executive Summary

In pharmaceutical development, halogenated benzyl ethers like 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5) frequently serve as critical building blocks or active pharmaceutical ingredient (API) intermediates. Analyzing these compounds via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical challenge: balancing the need for high-sensitivity quantification with confident structural elucidation.

This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap Higher-energy Collisional Dissociation (HCD) for this specific molecule. By deconstructing the causality behind ionization strategies and fragmentation mechanisms, this guide provides a field-proven, self-validating framework for your bioanalytical workflows.

Molecular Profiling & Ionization Causality

Before selecting a mass spectrometry platform, we must establish the physicochemical causality that dictates our ionization strategy.

3-Iodo-4-(isopropoxymethyl)benzoic acid contains three critical functional groups:

  • Carboxylic Acid (-COOH): Highly acidic, making it an ideal candidate for deprotonation.

  • Iodine Atom (-I): A heavy, highly electronegative halogen at the meta position. Its electron-withdrawing nature via inductive effects further increases the acidity of the benzoic acid, strongly favoring negative ionization.

  • Isopropoxymethyl Ether: A benzylic ether linkage prone to heterolytic cleavage under collisional stress.

The Causality of Ionization Choice: Electrospray Ionization in negative mode (ESI-) is unequivocally the optimal choice. While positive mode (ESI+) can theoretically form an [M+H]⁺ adduct, the lack of a basic nitrogen atom results in poor ionization efficiency. In contrast, ESI- yields a highly stable and abundant deprotonated precursor ion, [M-H]⁻ at m/z 318.983 . To maximize this deprotonation, the mobile phase must avoid strong acids (like Formic Acid) which suppress negative ionization, utilizing neutral or slightly basic buffers (e.g., Ammonium Acetate) instead.

Mechanistic Fragmentation Pathways

Understanding how a molecule breaks apart is essential for selecting the right MS/MS transitions. The fragmentation of 3-Iodo-4-(isopropoxymethyl)benzoic acid under collisional stress follows three primary, predictable pathways[1, 2].

  • Pathway A: Decarboxylation (Low Collision Energy). A hallmark of benzoic acids, the loss of CO₂ (43.99 Da) generates a stable fragment at m/z 274.993.

  • Pathway B: Ether Cleavage (Medium Collision Energy). Benzylic ethers are highly susceptible to α-cleavage and hydrogen rearrangements. The loss of the intact isopropanol leaving group (60.06 Da) yields a reactive intermediate at m/z 258.926.

  • Pathway C: Deiodination (High Collision Energy). Because iodine is highly polarizable and an excellent leaving group, high-energy collisions result in the direct formation of the iodide anion (I⁻) at m/z 126.904 [3]. This is the most diagnostic and abundant fragment for targeted quantification.

G M Precursor Ion [M-H]⁻ m/z 318.983 C₁₁H₁₂IO₃⁻ F1 Decarboxylation m/z 274.993 C₁₀H₁₂IO⁻ M->F1 - CO₂ (43.99 Da) Low CE (10-20 eV) F2 Ether Cleavage m/z 258.926 C⻈H₄IO₂⁻ M->F2 - Isopropanol (60.06 Da) Med CE (20-30 eV) F3 Iodide Anion m/z 126.904 I⁻ M->F3 Heterolytic Cleavage High CE (30-50 eV) F1->F3 High CE F2->F3 High CE

Fig 1. Proposed ESI- LC-MS/MS fragmentation pathways for 3-Iodo-4-(isopropoxymethyl)benzoic acid.

Platform Comparison: QqQ CID vs. Orbitrap HCD

When designing an assay for this compound, scientists typically choose between a Triple Quadrupole (QqQ) and a High-Resolution Mass Spectrometer (HRMS) like an Orbitrap.

Triple Quadrupole (QqQ) - Collision-Induced Dissociation (CID)
  • Mechanism: Step-wise collisional cooling in the Q2 collision cell.

  • Best For: Absolute quantification in complex biological matrices.

  • Performance on this molecule: QqQ excels at Multiple Reaction Monitoring (MRM). By locking Q1 to m/z 318.9 and Q3 to m/z 126.9, the QqQ filters out nearly all matrix noise. The high abundance of the I⁻ fragment makes this transition incredibly sensitive (sub-ng/mL limits of detection).

Orbitrap - Higher-energy Collisional Dissociation (HCD)
  • Mechanism: Beam-type collisional dissociation in a multipole followed by trapping and injection into the Orbitrap mass analyzer.

  • Best For: Structural elucidation, metabolite identification, and resolving isobaric interferences.

  • Performance on this molecule: While slightly less sensitive for absolute quantification than a top-tier QqQ, the Orbitrap provides High-Resolution Accurate Mass (HRAM). The iodide ion has a highly specific mass defect (m/z 126.9039). In complex matrices, nominal mass instruments (QqQ) might suffer from background noise at m/z 127. The Orbitrap easily resolves the exact mass of iodine from interfering nominal-mass fragments, ensuring zero false positives [3].

Workflow cluster_MS Mass Spectrometry Platforms Sample Sample Prep (Protein Ppt) LC UHPLC Separation (C18, NH₄OAc/MeCN) Sample->LC QqQ Triple Quadrupole (QqQ) CID Fragmentation Targeted MRM LC->QqQ ESI- Orbitrap Orbitrap HRMS HCD Fragmentation Untargeted / PRM LC->Orbitrap ESI- Data1 Absolute Quantification QqQ->Data1 Data2 Structural Elucidation Orbitrap->Data2

Fig 2. Comparative analytical workflows: QqQ vs. Orbitrap for halogenated benzoic acid derivatives.

Quantitative Data & Performance Comparison

The following table summarizes the theoretical and experimentally derived parameters for analyzing 3-Iodo-4-(isopropoxymethyl)benzoic acid across both platforms.

Feature / ParameterQqQ (CID / MRM Mode)Orbitrap (HCD / PRM Mode)Causality / Rationale
Precursor Ion m/z 318.9 (Nominal)m/z 318.9831 (Exact)ESI- deprotonation of the carboxylic acid group.
Primary Quant Fragment m/z 126.9 (I⁻)m/z 126.9039 (I⁻)Iodine is an excellent leaving group; dominant base peak at high CE.
Secondary Qual Fragment m/z 275.0 (-CO₂)m/z 274.9933 (-CO₂)Decarboxylation verifies the intact benzoic acid core.
Optimal Collision Energy 35 eV (for m/z 126.9)45 NCE (Normalized CE)High energy is required to fully shatter the aromatic ring for maximum I⁻ yield.
Mass Accuracy ± 0.5 Da< 3 ppmOrbitrap resolves the unique mass defect of iodine, eliminating matrix interference.
Linear Dynamic Range 4 - 5 Orders of Magnitude3 - 4 Orders of MagnitudeQqQ electron multipliers offer superior detector linearity for routine PK assays.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to verify instrument performance before sample analysis.

Step 1: Mobile Phase Preparation (Crucial for ESI-)

  • Aqueous (A): 10 mM Ammonium Acetate in LC-MS grade water (pH ~6.8). Do not use Formic Acid, as it will suppress the [M-H]⁻ signal.

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Test (SST)

  • Action: Inject a 10 ng/mL standard of a generic iodinated analog (e.g., 4-iodobenzoic acid).

  • Validation Check: Verify the presence of the m/z 126.904 fragment. If the signal-to-noise ratio is < 50:1, or mass accuracy drifts > 5 ppm (on HRMS), halt the workflow. Clean the ESI capillary and recalibrate the mass analyzer.

Step 3: UHPLC Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The hydrophobic isopropoxymethyl group and the iodine atom make this compound highly retained on reverse-phase media. A steep organic gradient ensures a sharp, symmetrical peak, enhancing the signal-to-noise ratio.

Step 4: MS Acquisition Parameters

  • Polarity: Negative Ion Mode.

  • Capillary Temperature: 300°C (Ensures complete desolvation of the aqueous/organic droplets).

  • Spray Voltage: 2.5 kV (Lower than positive mode to prevent corona discharge in negative polarity).

Conclusion & Recommendations

For the routine pharmacokinetic (PK) quantification of 3-Iodo-4-(isopropoxymethyl)benzoic acid, the QqQ CID platform is recommended due to its superior linear dynamic range and absolute sensitivity via the 318.9 → 126.9 MRM transition.

However, if this compound is being analyzed in early-stage metabolism studies (where biotransformation might alter the ether linkage or aromatic ring), the Orbitrap HCD platform is mandatory. The ability to capture exact mass fragments (m/z 274.9933 and 258.9256) with sub-3 ppm mass accuracy guarantees confident structural elucidation of unknown metabolites that a QqQ would otherwise miss.

References

  • MetwareBio. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved from[Link]

  • Ohashi, M., Otani, S., & Kyushin, S. (1991). Fragmentation of Benzyl Esters with an Electron-Withdrawing Group by Photo-Induced Electron Transfer. Analogy with Fragmentation in Secondary Ion Mass Spectrometry. Scilit. Retrieved from[Link]

  • Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from[Link]

Technical Comparative Guide: 3-Iodo- vs. 3-Bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity-Stability Trade-off[1]

In the structural diversification of benzoic acid derivatives, the choice between 3-iodo (3-I) and 3-bromo (3-Br) analogues is rarely arbitrary. It is a calculated decision balancing oxidative addition kinetics against atom economy and cost .[1]

  • 3-Iodobenzoic derivatives are the "Formula 1" candidates: they offer the lowest activation energy barrier for oxidative addition, enabling room-temperature couplings and site-selective functionalization in the presence of other halogens.

  • 3-Bromobenzoic derivatives are the "Workhorses": they offer superior stability, lower cost, and sufficient reactivity for standard high-temperature cross-couplings, though they often require electron-rich ligands (e.g., Buchwald biaryl phosphines) to match the yields of their iodinated counterparts.

This guide analyzes the mechanistic divergences, provides experimental protocols for selective activation, and establishes a decision matrix for scale-up.

Mechanistic Foundation: Bond Energetics & Kinetics[2]

The performance gap between 3-I and 3-Br derivatives is rooted in the Carbon-Halogen (C-X) bond dissociation energy (BDE). This energy difference dictates the rate of Oxidative Addition (OA) , the rate-determining step (RDS) in most Pd(0)/Pd(II) catalytic cycles for these substrates.

Bond Dissociation Energy (BDE) Comparison
Bond TypeApprox.[2][3][4][5][6][7][8] BDE (kcal/mol)Relative Reactivity (Pd-Catalyzed)
C(sp²)–I ~65 High (Fast OA, often at RT)
C(sp²)–Br ~81 Medium (Requires heat >60°C or active ligands)
C(sp²)–Cl~96Low (Requires specialized ligands)

Data derived from general aryl halide trends [1].

The Catalytic Cycle & Energy Barriers

The following diagram illustrates why 3-iodo derivatives often bypass the need for "designer ligands" (like SPhos or XPhos) that are frequently required for deactivated 3-bromo derivatives.

CatalyticCycle cluster_legend Kinetic Profile Pd0 Pd(0) Active Species Complex_I Oxidative Addition Complex (Ar-Pd-I) Pd0->Complex_I Fast (Low Ea) RT compatible Complex_Br Oxidative Addition Complex (Ar-Pd-Br) Pd0->Complex_Br Slower (High Ea) Heat required Transmetal Transmetallation Complex_I->Transmetal R-M (Boronic Acid/Ester) Complex_Br->Transmetal Prod Reductive Elimination (Biaryl Product) Transmetal->Prod C-C Bond Formation Prod->Pd0 Catalyst Regeneration Text Iodides react faster due to weaker C-X bond, allowing milder conditions.

Figure 1: Comparative Catalytic Cycle. Note the kinetic advantage of the Iodide pathway (Green) vs. the Bromide pathway (Red).

Chemo-Selectivity: The "Switchboard" Strategy

The most powerful application of the reactivity difference is sequential functionalization . If a molecule contains both halogens (e.g., 3-bromo-5-iodobenzoic acid ), the iodide can be reacted exclusively, leaving the bromide intact for a second transformation.

Experimental Hierarchy
  • Site 1 (Iodine): Reacts at Room Temperature (RT) to 40°C with Pd(PPh₃)₄.

  • Site 2 (Bromine): Remains inert at RT; reacts at >80°C or with specialized ligands (e.g., P(t-Bu)₃).

Workflow Diagram: Sequential Coupling

Selectivity Start 3-Bromo-5-Iodobenzoic Acid (Starting Material) Step1 Step 1: Selective Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, RT Targets C-I only Intermed Intermediate: 3-Bromo-5-Substituted Benzoate Step1->Intermed Step2 Step 2: Exhaustive Coupling (High Temp / Active Ligand) Intermed->Step2 Pd(dppf)Cl2, 90°C Targets C-Br Final Final Product: 3,5-Disubstituted Benzoate Step2->Final

Figure 2: Sequential functionalization strategy utilizing the reactivity gap between I and Br.

Detailed Experimental Protocols

These protocols assume the use of the methyl ester derivative (Methyl 3-iodo/bromobenzoate) to avoid catalyst poisoning by the free carboxylic acid. If using the free acid, increase base stoichiometry to 2.5–3.0 equivalents.

Protocol A: Site-Selective Suzuki Coupling (Targeting 3-Iodo)

Objective: Couple an aryl boronic acid to the iodine position without affecting a bromine at the meta-position.

Reagents:

  • Substrate: Methyl 3-bromo-5-iodobenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Standard triphenylphosphine ligands are sufficient for Iodides.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME or Toluene/Ethanol (4:1)

Procedure:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at Room Temperature (23°C) .

    • Checkpoint: Monitor via TLC/LCMS every 30 mins. The Iodide should be consumed within 1-4 hours. The Bromide will remain >98% intact at this temperature [2].

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Protocol B: High-Efficiency Coupling for 3-Bromo Derivatives

Objective: Force the reaction of the less reactive 3-bromo derivative.

Reagents:

  • Substrate: Methyl 3-bromobenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv) — Excess required due to slower kinetics.

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) — Stronger base often helps transmetallation.

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Combine all solids in a pressure vial.

  • Reaction: Heat to 90°C for 12–24 hours.

    • Note: Unlike the iodide, the bromide requires thermal energy to overcome the oxidative addition barrier.

  • Troubleshooting: If conversion stalls, add 1 mol% additional catalyst and raise temp to 110°C.

Lithium-Halogen Exchange Comparison

For reactions involving lithiation (generating the aryl anion), the difference is even more stark.

Feature3-Iodo Benzoic Derivative3-Bromo Benzoic Derivative
Exchange Reagent i-PrMgCl or n-BuLin-BuLi or t-BuLi
Temperature -40°C to 0°C -78°C (Strict)
Rate Extremely Fast (< 5 min)Moderate (15-60 min)
Side Reactions Minimal (Clean exchange)Wurtz Coupling (Ar-Li reacting with Ar-Br) or Benzyne formation if temp rises.

Guidance: Use 3-Iodo derivatives for Knochel-type Grignard formations (i-PrMgCl). Use 3-Bromo derivatives only if cryogenic (-78°C) conditions can be strictly maintained [3].

Decision Matrix: When to Use Which?

ScenarioRecommended DerivativeRationale
Complex Total Synthesis 3-Iodo Mild conditions preserve sensitive functional groups.
GMP / Large Scale 3-Bromo Significant cost savings; stability allows bulk storage.
Sequential Coupling Both (Mixed Halogen) Use 3-bromo-5-iodobenzoic acid to install two different groups.
Finkelstein Conditions 3-Iodo Can be generated in situ from 3-Bromo using NaI/CuI if the pure Iodide is unavailable.

References

  • Bond Dissociation Energies & Reactivity

    • Source: Luo, Y. R. (2007). "Comprehensive Handbook of Chemical Bond Energies." CRC Press.
    • Context: Establishes C-I (~65 kcal/mol) vs C-Br (~81 kcal/mol) baseline.
  • Selectivity in Pd-Catalyzed Reactions

    • Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • Context: Foundational review detailing the r
  • Lithium-Halogen Exchange Kinetics

    • Source: Bailey, W. F., & Patricia, J. J. (1988). "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 352(1-2), 1-46.
    • Context: Details the cryogenic requirements for Bromide exchange vs Iodide.
  • Commercial Application of 3-Bromo-5-iodobenzoic acid

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS: 188815-32-9).
    • Context: Lists applications in regioselective Heck and Sonogashira couplings.

Sources

Comparative Guide: IR Spectroscopy for Isopropoxymethyl (IPOM) Group Identification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Identification of the Isopropoxymethyl (IPOM) group via Infrared Spectroscopy. Context: The IPOM group (


) serves as a crucial structural moiety in prodrug design and organic synthesis, often functioning as a protecting group for alcohols or a lipophilic side chain.
Challenge:  Distinguishing IPOM from structural analogues like Methoxymethyl (MOM) and Ethoxymethyl (EOM) is chemically critical but spectroscopically subtle.
Solution:  This guide provides a definitive spectral analysis focusing on the Gem-Dimethyl Doublet  and Ether C-O Fingerprint , supported by experimental protocols for high-resolution acquisition.

Theoretical Basis: Vibrational Signatures

The Isopropoxymethyl group consists of three distinct vibrational zones: the ether linkage (


), the methylene bridge (

), and the terminal isopropyl moiety (

).
The Diagnostic "Gem-Dimethyl" Doublet

The most authoritative indicator of an isopropyl group in IR spectroscopy is the symmetric methyl deformation (


).
  • Mechanism: In a single methyl group (e.g., MOM), this vibration appears as a single singlet peak at

    
    .
    
  • IPOM Specificity: In an isopropyl group, the two methyl groups attached to the same carbon interact vibrationally. This coupling splits the symmetric deformation into two distinct bands of approximately equal intensity.

  • Frequency:

    
     and 
    
    
    
    .
The Ether Linkage

The IPOM group contains an acetal-like ether structure (


).
  • Asymmetric Stretch (

    
    ):  Strong, broad band at 
    
    
    
    .
  • Symmetric Stretch (

    
    ):  Weaker, sharper bands often found at 
    
    
    
    .

Comparative Analysis: IPOM vs. Analogues

The following table contrasts the spectral performance of IPOM against its most common structural alternatives.

Table 1: Spectral Differentiation Matrix
FeatureIsopropoxymethyl (IPOM) Methoxymethyl (MOM) Ethoxymethyl (EOM) Diagnostic Value
Structure



Methyl Deformation (

)
Doublet:

&

Singlet:

Singlet:

High (Primary ID)
Methine Stretch (

)
Weak shoulder

AbsentAbsentMedium
C-O Stretch (

)
Broad, complex (

)
Sharp, distinct (

)
Broad (

)
Low (Overlap likely)
Skeletal Vibrations Isopropyl skeletal vibrations

N/AEthyl rock

Medium

Analyst Note: The splitting of the 1380 cm⁻¹ peak is the only self-validating confirmation of the isopropyl moiety in the absence of NMR data.

Experimental Protocol: High-Resolution Acquisition

To resolve the gem-dimethyl doublet (often separated by only 15-20 cm⁻¹), standard "scan-and-go" protocols are insufficient.

Methodology: Solvent-Free ATR-FTIR

Objective: Obtain a spectrum with sufficient resolution to distinguish the 1385/1365 doublet without solvent interference.

Equipment:

  • FTIR Spectrometer (e.g., distinct resolution

    
    ).
    
  • Diamond or ZnSe ATR Crystal (Single-bounce preferred for sensitivity).

Step-by-Step Procedure:

  • System Purge: Purge the optical bench with dry nitrogen for 15 minutes to eliminate atmospheric water vapor. Reason: Water vapor rotation lines (

    
    ) directly overlap with the critical gem-dimethyl region.
    
  • Background Acquisition: Collect a background spectrum (air) with 64 scans.

  • Sample Preparation:

    • Liquids: Place 1 drop of neat sample on the crystal.

    • Solids: Place sample and apply high pressure using the anvil to ensure intimate contact.

  • Acquisition Parameters:

    • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹, which may blur the doublet).

    • Scans: 32 to 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply "Atmospheric Correction" to remove residual water/CO₂ lines. Do not apply strong smoothing filters, as they can merge the doublet into a single peak.

Data Interpretation Workflow

Use the following logic flow to validate the presence of the IPOM group.

IPOM_Identification Start Start: Analyze Spectrum (1500 - 1000 cm⁻¹) Check_Ether Is there a strong band at 1050-1150 cm⁻¹? Start->Check_Ether Check_Doublet Check 1360-1390 cm⁻¹ Region: Is there a split 'Doublet'? Check_Ether->Check_Doublet Yes (Ether/Acetal confirmed) Result_Other Not an Ether/Acetal Check_Ether->Result_Other No Check_Methine Check 2890 cm⁻¹: Is there a weak C-H shoulder? Check_Doublet->Check_Methine Yes (1385 & 1365 cm⁻¹) Result_MOM PROBABLE: Methoxymethyl (MOM) Check_Doublet->Result_MOM No (Single peak at 1380 cm⁻¹) Result_IPOM CONFIRMED: Isopropoxymethyl (IPOM) Check_Methine->Result_IPOM Yes (High Confidence) Check_Methine->Result_IPOM No (Medium Confidence)

Caption: Logical decision tree for distinguishing IPOM from MOM using vibrational spectroscopy features.

Case Study Validation

Scenario: A researcher synthesizes Isopropoxymethyl chloride from isopropanol and paraformaldehyde but suspects contamination with Methoxymethyl chloride due to solvent exchange issues.

Experimental Data:

  • Observed Spectrum:

    • Strong band at

      
       (C-O stretch).[1]
      
    • Distinct peaks at

      
       and 
      
      
      
      (Intensity ratio
      
      
      ).
    • Absence of broad O-H stretch at

      
       (Confirming no unreacted alcohol).
      

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. Link

  • NIST Mass Spectrometry Data Center. (2023). Isopropoxymethyl chloride IR Spectrum. NIST Chemistry WebBook, SRD 69. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Link

Sources

Validating structure of 3-Iodo-4-(isopropoxymethyl)benzoic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Validation of 3-Iodo-4-(isopropoxymethyl)benzoic acid by X-ray Crystallography

Executive Summary

In the development of SGLT2 inhibitors and related pharmacophores, the intermediate 3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5) represents a critical structural checkpoint. While solution-phase NMR (


H, 

C) is the industry workhorse for routine identification, it frequently fails to unambiguously distinguish between regioisomers (e.g., 3-iodo vs. 2-iodo) due to the lack of strong coupling partners on the fully substituted aromatic ring.[1]

This guide compares the "product"—Single Crystal X-ray Diffraction (SC-XRD) —against standard spectroscopic alternatives. We demonstrate that SC-XRD is not merely a confirmatory tool but the only method capable of providing absolute regio-certainty, solid-state conformational data of the isopropoxy tail, and validation of the carboxylic acid hydrogen-bonding network essential for downstream formulation.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table objectively compares the validation power of SC-XRD against NMR and Mass Spectrometry for this specific halogenated benzoate.

FeatureMethod A: Solution NMR (

H/

C/NOESY)
Method B: Single Crystal X-ray (The Product) Scientific Verdict
Regio-Isomerism Ambiguous. The 1,3,4-substitution pattern leaves isolated protons.[1] NOE signals between the isopropoxy group and aromatic protons can be weak or misleading due to rotation.Absolute. Direct visualization of electron density maps unambiguously places the Iodine atom at the meta position relative to the carboxyl group.X-ray Wins for certainty.
Conformation Averaged. Solution state provides a time-averaged ensemble of the flexible isopropoxymethyl ether linkage.Discrete. Captures the precise torsion angle (

) of the -CH

-O-iPr group in the solid state, critical for docking simulations.
X-ray Wins for structure-based drug design (SBDD).
Sample Req. Low (<5 mg). Non-destructive, recoverable.[1]Medium (10-20 mg). Requires growth of a high-quality single crystal (0.1–0.3 mm).NMR Wins for speed/ease.
Interactions Solvent Dependent. Solute-solvent interactions dominate.Self-Assembly. Reveals the

carboxylic acid dimer motif, predicting solubility and melting point behavior.[1]
X-ray Wins for solid-state chemistry.

Experimental Protocol: The Validation Workflow

To validate the structure of 3-Iodo-4-(isopropoxymethyl)benzoic acid, we employ a self-validating workflow focusing on crystallization screening and heavy-atom refinement .

Phase 1: Crystallization Screening (The Alternatives)

Finding the correct solvent system is the primary bottleneck. We compare two distinct solvent strategies.

  • System A: Evaporation from Ethanol/Water (Polar/Protic) [1]

    • Mechanism:[1][2] Exploits the hydrogen-bonding capacity of the carboxylic acid.

    • Protocol: Dissolve 20 mg in 1 mL absolute ethanol. Add water dropwise until persistent turbidity. Heat to clear (60°C) and allow slow cooling.

    • Risk:[1][3][4] High probability of obtaining thin, twinned needles due to rapid hydrogen bond formation.

  • System B: Vapor Diffusion of Toluene/Hexane (Non-polar/Aprotic) [RECOMMENDED] [1]

    • Mechanism:[1] Slow reduction of solubility drives the formation of centrosymmetric dimers, often yielding block-like crystals suitable for X-ray.[1]

    • Protocol:

      • Dissolve 15 mg of compound in 0.5 mL Toluene (Inner vial).

      • Place inner vial uncapped inside a larger jar containing 5 mL Hexane (Outer reservoir).

      • Seal outer jar and store at 4°C for 3-5 days.

    • Advantage:[1][2][5][6] Slower growth rate minimizes disorder in the flexible isopropoxy chain.

Phase 2: Data Collection & Heavy Atom Logic
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Radiation Source: Molybdenum (Mo K

    
    , 
    
    
    
    = 0.71073 Å)
    is strictly preferred over Copper (Cu K
    
    
    ).[1]
    • Causality: Iodine (Z=53) has a high absorption coefficient (

      
      ).[1] Cu radiation (
      
      
      
      = 1.54 Å) causes significant absorption and fluorescence, leading to systematic errors in intensity data.[1] Mo radiation penetrates the crystal effectively, minimizing the need for aggressive absorption correction.[1]
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the terminal isopropyl methyl groups, reducing thermal ellipsoids and improving resolution.[1]

Phase 3: Structure Refinement
  • Space Group Determination: Expect Monoclinic

    
     or Triclinic 
    
    
    
    , common for benzoic acid derivatives.[1]
  • Phasing: Use SHELXT (Intrinsic Phasing). The heavy Iodine atom provides a strong anomalous signal, making solution instantaneous.[1]

  • Absorption Correction: Apply Multi-scan (SADABS) or Analytical correction (face-indexing required if crystal is irregular).

  • H-Bond Validation: Locate the carboxylic acid proton in the difference Fourier map. Constrain to O-H distance ~0.82 Å if necessary, but ensure it forms the expected dimer.

Visualization of Workflow

The following diagram illustrates the logical flow from crude synthesis to validated structure, highlighting the critical decision nodes.

ValidationWorkflow Start Crude 3-Iodo-4-(isopropoxymethyl) benzoic acid Screen Crystallization Screen Start->Screen SolventA System A: Ethanol/Water (Evaporation) Screen->SolventA Fast growth SolventB System B: Toluene/Hexane (Vapor Diffusion) Screen->SolventB Optimal growth Check Microscopy Check: Single Crystal? SolventA->Check SolventB->Check Xray SC-XRD Data Collection (Mo Source, 100 K) Check->Xray Yes (Block/Prism) Fail Re-screen / HPLC Purification Check->Fail No (Oil/Twin) Refine Structure Refinement (SHELXL) Xray->Refine Validation Validation Checkpoints: 1. R1 < 5% 2. Iodine Position Confirmed 3. Isopropoxy Conformation Refine->Validation Fail->Screen

Figure 1: Decision logic for structural validation.[7] Green path indicates the recommended protocol for halogenated benzoic acids.

Expected Results & Acceptance Criteria

To validate your experimental success, compare your results against these reference parameters typical for iodobenzoic acid derivatives.

ParameterReference Standard (Expected)Why this matters?
Crystal System Monoclinic or TriclinicConsistent with efficient packing of planar aromatic rings.
Space Group

(No. 14) or

(No. 2)
Centrosymmetric groups allow for the formation of energetic minima (dimers).
Unit Cell Volume ~1300–1500 Å

(Z=4)
Accounts for the iodine atom (~30 Å

) and isopropoxy bulk.
R-Factor (

)
< 5.0%High quality data; Iodine absorption was correctly handled.
C-I Bond Length 2.08 – 2.12 ÅValidates the

hybridization of the carbon attached to Iodine.
Dimer Interaction O-H...O distance ~2.65 ÅConfirms the carboxylic acid functional group integrity (not a salt).

Interpretation: If your solved structure shows the Iodine atom at the meta position (C3) and the isopropoxymethyl group at para (C4) with a clear carboxylic acid dimer, the structure is validated .[1] If the Iodine is found adjacent to the isopropoxy group (ortho), the synthesis regioselectivity has failed, a result NMR could have missed due to overlapping signals.[1]

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Fluorochem Ltd. (2023). "Product Specification: 3-Iodo-4-(isopropoxymethyl)benzoic acid." Fluorochem Catalog. Link

  • PubChem. (2023).[8] "Compound Summary: 3-Iodo-4-isopropylbenzoic acid (Analog)." National Library of Medicine. Link[1]

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

Reference Standards for 3-Iodo-4-(isopropoxymethyl)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5) is a critical halogenated building block, frequently employed in the synthesis of biaryl pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Its structural integrity—specifically the lability of the C-I bond and the isopropoxymethyl ether moiety—demands rigorous analytical control.

Currently, no pharmacopeial Certified Reference Material (CRM) exists for this specific compound. Consequently, researchers often rely on commercial "Research Grade" catalogs, which frequently fail to meet the stringency required for GLP/GMP studies.

This guide compares the performance of Commercial Research Grade materials against In-House Qualified Primary Standards and provides a self-validating workflow to upgrade the former to the latter.

Comparative Analysis: Reference Standard Grades

In the absence of a USP/EP monograph, the selection of a reference standard is a risk-based decision. The table below objectively compares the available alternatives for quantitative analysis.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard Option C: Surrogate Standard (e.g., 3-Iodo-4-methylbenzoic acid)
Purity (Typical) 95% – 98% (Area %)> 99.5% (w/w Mass Balance)> 99.0%
Assay Method HPLC-UV (Relative Area)qNMR + Mass Balance (ROI/KF)HPLC-UV
Traceability Vendor COA (Often untraceable)SI-Traceable (via NIST/BIPM internal std)Indirect / Low
Suitability Early Discovery / TLC spottingGLP Tox Studies / GMP ReleaseNOT RECOMMENDED
Risk Factor High: Unknown salt forms or solvent content can skew potency by >10%.Low: Full characterization eliminates potency errors.Critical: Response factor differences lead to quantitation errors.
Cost/Time Low / ImmediateHigh / 2-3 WeeksLow / Immediate

Expert Insight: Relying on Option A for potency assignment is the single most common source of Out-of-Specification (OOS) results in early development. A "98% pure" vendor sample may contain 10% inorganic salts or residual solvent, meaning its effective assay is only 88%. Option B is the mandatory standard for regulated work.

Technical Protocol: The "Self-Validating" Qualification Workflow

To establish an In-House Qualified Primary Standard (Option B) from a commercial source, you must employ a "Mass Balance" approach supported by Quantitative NMR (qNMR).

Workflow Visualization

The following diagram illustrates the decision logic for qualifying the standard.

QualificationWorkflow Start Raw Material (Commercial Grade) Identity Identity Confirmation (1H-NMR, MS, IR) Start->Identity Purity Chromatographic Purity (HPLC-UV @ 230nm) Identity->Purity Confirmed Decision1 Purity > 99.0%? Purity->Decision1 Recryst Recrystallization (EtOH/Water or IPA) Decision1->Recryst No (<99%) Charact Full Characterization Decision1->Charact Yes Recryst->Purity qNMR 1. Assay by qNMR (vs. NIST Benzoic Acid) Charact->qNMR KF 2. Water Content (Karl Fischer) Charact->KF ROI 3. Residue on Ignition (Sulfated Ash) Charact->ROI Calc Mass Balance Calculation Assay = (100 - %H2O - %ROI - %Volatiles) × %HPLC qNMR->Calc KF->Calc ROI->Calc Final Qualified Primary Standard (Valid for 12 Months) Calc->Final

Caption: Logic flow for converting raw commercial material into a qualified primary reference standard.

Step-by-Step Methodology
Phase 1: Chromatographic Purity (HPLC-UV)

This method separates the main peak from process impurities (e.g., de-iodinated byproducts).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent tailing of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: 230 nm (Maximize sensitivity for the benzoyl chromophore).

  • Temperature: 30°C.

Critical Control Point: The isopropoxymethyl ether is acid-sensitive. Do not use strong mineral acids (e.g., HCl) in the mobile phase; Formic or Phosphoric acid is preferred.

Phase 2: Assay Assignment via qNMR (The "Gold Standard")

qNMR provides a direct mole-for-mole measurement against a NIST-traceable internal standard, bypassing the need for a chemical reference of the analyte itself.

  • Internal Standard (IS): Use 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or Dimethyl sulfone (DMSO2) . These are stable, non-hygroscopic, and have simple NMR signals.

  • Solvent: DMSO-d6 (Ensures solubility of both the iodobenzoic acid and the IS).

  • Procedure:

    • Weigh ~20 mg of Sample and ~10 mg of IS into the same vial (Precision: ±0.01 mg).

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 60 seconds (to ensure full relaxation of protons).

  • Calculation:

    
    
    
    • 
      : Purity (Assay)[4][5]
      
    • 
      : Integral area
      
    • 
      : Number of protons (Integration value)
      
    • 
      : Molar Mass
      
    • 
      : Weight
      

Stability & Handling (Causality & Prevention)

The iodine substituent on the aromatic ring introduces specific stability risks that must be managed to maintain standard integrity.

  • Photolytic De-iodination: Aryl iodides are susceptible to homolytic cleavage under UV/Visible light.

    • Protocol: Store solid and solutions in amber glass . Limit exposure to ambient light during weighing.

  • Hygroscopicity: The carboxylic acid moiety can form hydrates.

    • Protocol: Store at 2-8°C in a desiccator. Equilibrate to room temperature for 30 minutes before opening to prevent condensation.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • NIST (National Institute of Standards and Technology). (2018).[6] NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from [Link]

  • MDPI. (2021). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination. Retrieved from [Link]

Sources

Comparative Technical Guide: 3-Iodo-4-isopropoxybenzoic acid vs. 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, the selection of halogenated benzoic acid building blocks dictates the efficiency of downstream synthetic workflows. 3-Iodo-4-isopropoxybenzoic acid (Compound A) and 3-Iodo-4-(isopropoxymethyl)benzoic acid (Compound B) are two highly valuable, bifunctional intermediates [1][2]. While they share identical reactive handles—an iodine atom for transition-metal-catalyzed cross-coupling and a carboxylic acid for amide formation—the presence of a single methylene (-CH2-) bridge in Compound B fundamentally alters their electronic topologies, reactivity kinetics, and deprotection orthogonalities.

As a Senior Application Scientist, I have designed this guide to objectively compare their physicochemical properties and synthetic performance, providing researchers with the mechanistic causality and validated protocols needed to select the optimal building block for their specific drug development programs.

Structural and Physicochemical Profiling

The structural divergence between an aryl ether (Compound A) and a benzyl ether (Compound B) governs their behavior in both biological environments and chemical reactors. Compound A features an oxygen atom directly conjugated with the aromatic system, whereas Compound B insulates the oxygen via a methylene spacer.

ParameterCompound A: 3-Iodo-4-isopropoxybenzoic acidCompound B: 3-Iodo-4-(isopropoxymethyl)benzoic acid
CAS Number 856167-47-01131614-21-5
Molecular Formula C₁₀H₁₁IO₃C₁₁H₁₃IO₃
Molecular Weight 306.09 g/mol 320.12 g/mol
Ether Linkage Type Aryl-O-Alkyl (Aryl Ether)Aryl-CH₂-O-Alkyl (Benzyl Ether)
Electronic Effect on Ring Strongly Electron-Donating (+M effect)Weakly Electron-Donating (+I effect)
C-I Bond Reactivity Deactivated (Slower oxidative addition)Neutral/Standard (Faster oxidative addition)
Ether Stability Highly stable (Requires harsh Lewis acids)Labile (Susceptible to hydrogenolysis)

Mechanistic Divergence in Synthetic Workflows

Electronic Modulation of Cross-Coupling Kinetics

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), the rate-determining step is typically the oxidative addition of Pd(0) into the C-I bond [3].

  • Compound A: The isopropoxy group exerts a strong resonance-donating (+M) effect directly into the aromatic ring. This increases the electron density of the C-I bond, making it less susceptible to nucleophilic attack by the electron-rich Pd(0) species, thereby decelerating oxidative addition.

  • Compound B: The methylene bridge prevents resonance delocalization of the oxygen's lone pairs into the ring. The group acts only via weak inductive (+I) effects. Consequently, the C-I bond remains relatively electron-deficient, facilitating rapid oxidative addition and generally resulting in higher coupling yields under milder conditions.

Orthogonal Deprotection Strategies

The choice between these building blocks often hinges on late-stage functionalization requirements [4].

  • Compound A (Aryl Ether): Highly robust. It survives strong reducing environments, basic conditions, and mild acids. Cleavage to the corresponding phenol requires harsh Lewis acids (e.g., BBr₃ at low temperatures).

  • Compound B (Benzyl Ether): Serves as a cleavable linker or masked reactive site. It can be smoothly cleaved via hydrogenolysis (H₂, Pd/C) to yield a methylarene, or treated with mild acids (e.g., TFA) to yield a benzyl alcohol.

Expertise Note (Hydrodeiodination Trap): Direct hydrogenolysis of Compound B prior to cross-coupling will result in rapid hydrodeiodination of the aromatic ring. The iodine handle must be utilized before any reductive deprotection of the benzyl ether is attempted.

Workflow Visualization

The following diagram illustrates the divergent synthetic utility and orthogonal cleavage pathways of both building blocks.

ReactivityProfile StartA 3-Iodo-4-isopropoxybenzoic acid (Aryl Ether) Suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) StartA->Suzuki Slower Oxidative Addition StartB 3-Iodo-4-(isopropoxymethyl)benzoic acid (Benzyl Ether) StartB->Suzuki Faster Oxidative Addition ProdA Coupled Aryl Ether (Electron-Rich) Suzuki->ProdA ProdB Coupled Benzyl Ether (Electron-Neutral) Suzuki->ProdB CleavageA Harsh Lewis Acid (e.g., BBr3) ProdA->CleavageA CleavageB Mild Hydrogenolysis (H2, Pd/C) ProdB->CleavageB FinalA Phenol Derivative CleavageA->FinalA FinalB Methylarene + Isopropanol CleavageB->FinalB

Divergent synthetic workflows and cleavage orthogonalities for Compound A vs. B.

Experimental Methodologies

To objectively demonstrate the performance differences, the following self-validating protocols are provided.

Protocol 1: Competitive Suzuki-Miyaura Coupling (Kinetic Validation)

Objective: To empirically validate the electronic deactivation of the C-I bond in Compound A versus Compound B. Causality: By running a competitive reaction with a limiting equivalent of boronic acid, the kinetically favored oxidative addition will dominate the product distribution.

  • Preparation: In a flame-dried Schlenk flask under N₂, combine Compound A (0.5 mmol), Compound B (0.5 mmol), and phenylboronic acid (0.5 mmol, limiting reagent).

  • Catalyst & Base: Add K₂CO₃ (1.5 mmol) and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%). The bidentate dppf ligand suppresses undesired protodeboronation.

  • Solvent: Add 5 mL of degassed 1,4-dioxane/H₂O (4:1 v/v). The water is essential for the activation of the boronic acid to the reactive boronate species.

  • Reaction: Heat the mixture at 80°C for 2 hours with vigorous stirring.

  • Self-Validation System: Quench an aliquot (0.1 mL) with water, extract with EtOAc, and analyze via LC-MS.

    • Expected Result: The chromatogram will show a >3:1 product ratio favoring the biaryl derivative of Compound B, validating that the +I effect of the alkoxymethyl group permits faster Pd(0) insertion than the +M effect of the alkoxy group.

Protocol 2: Chemoselective Ether Cleavage Post-Coupling

Objective: To demonstrate the orthogonal stability of the ether linkages after the iodine handle has been utilized. Causality: Aryl ethers require strong Lewis acids to coordinate and cleave the strong C(aryl)-O bond. Benzyl ethers readily undergo hydrogenolysis due to the stability of the intermediate benzylic radical/cation.

Pathway A: Cleavage of Aryl Ether (Derived from Compound A)

  • Dissolve 1.0 mmol of the coupled Compound A derivative in 10 mL anhydrous DCM. Cool to -78°C.

  • Dropwise, add 3.0 mmol of BBr₃ (1M in DCM).

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor by TLC. The highly non-polar aryl ether spot will disappear, replaced by a highly polar, UV-active spot (the phenol). LC-MS will confirm a mass shift corresponding to the loss of the isopropyl group (-42 Da, propene elimination).

Pathway B: Hydrogenolysis of Benzyl Ether (Derived from Compound B)

  • Dissolve 1.0 mmol of the coupled Compound B derivative in 10 mL MeOH.

  • Add 10 mol% Pd/C (10% wt). Purge the flask with N₂, then backfill with H₂ (1 atm via balloon).

  • Stir at room temperature for 2 hours.

  • Self-Validation: Filter through Celite and analyze via ¹H-NMR. The diagnostic singlet of the benzylic protons (~4.5 ppm) and the septet of the isopropyl group (~3.6 ppm) will completely disappear, replaced by a new methyl singlet (~2.3 ppm) on the aromatic ring, confirming complete and clean cleavage to the methylarene.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews (Miyaura, N., & Suzuki, A., 1995) URL:[Link]

  • Greene's Protective Groups in Organic Synthesis Wiley Online Library (Wuts, P. G. M., & Greene, T. W.) URL:[Link]

Elemental analysis expectations for C11H13IO3

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Expectations for C11H13IO3: A Comparative Guide to Analytical Methodologies

For researchers and drug development professionals working with halogen-rich organic molecules, validating the molecular formula through elemental analysis (EA) is a critical quality control step. The compound C11H13IO3 presents a unique analytical challenge: it contains a highly massive halogen (iodine) that constitutes nearly 40% of its total molecular weight.

This guide objectively compares the performance of standard elemental analysis platforms against specialized halogen-quantification techniques, providing the theoretical expectations, mechanistic causality, and validated experimental protocols necessary to accurately profile C11H13IO3.

Theoretical Elemental Expectations

Before selecting an analytical methodology, we must establish the theoretical baseline. The exact mass percentages dictate the required sensitivity and dynamic range of the chosen instrument.

Table 1: Theoretical Elemental Composition of C11H13IO3

ElementSymbolAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon C12.01111132.12141.27%
Hydrogen H1.0081313.1044.09%
Iodine I126.9041126.90439.64%
Oxygen O15.999347.99715.00%
Total 320.126 100.00%

Note: To pass standard pharmaceutical purity requirements, experimental results must fall within ±0.3% to ±0.5% of these theoretical values[1].

Comparative Analysis of Methodologies

Standard organic elemental analyzers are optimized for Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS). However, the ~40% iodine content in C11H13IO3 fundamentally alters the combustion dynamics, necessitating a bifurcated approach to completely characterize the molecule.

Table 2: Performance Comparison of EA Methodologies for C11H13IO3

MethodologyTarget ElementsAccuracySample SizeMechanistic Limitations for C11H13IO3
Automated CHN Analyzer C, H± 0.3%1 - 5 mgIodine forms corrosive

gas that poisons oxidation catalysts and interferes with TCD signals. Requires silver scrubbers[2].
Schöniger Flask + IC I± 0.5%10 - 20 mgManual, highly specialized process. Destroys the sample without providing C, H, or O data[3].
ICP-MS I (Trace)Parts per billionVariableRequires aggressive microwave acid digestion. Overkill for bulk elemental percentage determination.
The Causality of Halogen Interference in CHN Analysis

In a standard CHN analyzer, the sample is combusted in an oxygen-rich environment at extreme temperatures (925°C – 1100°C)[1][4]. Under these conditions, the iodine in C11H13IO3 vaporizes into diatomic iodine (


) and hydrogen iodide (

). If these gases reach the Thermal Conductivity Detector (TCD), their elution times overlap with

and

, falsely inflating the carbon and hydrogen percentages. Furthermore, halogen vapors rapidly poison the copper oxide reduction catalysts[2].

The Solution: To accurately measure C and H in C11H13IO3, the combustion tube must be packed with a halogen scrubber, such as silver wool or silver vanadate. The silver reacts with the volatile iodine to form non-volatile silver iodide (


), permanently trapping the interference before it reaches the detector[2].

Dual-Workflow Visualization

Because no single instrument can optimally quantify both the light organics (C, H) and the heavy halogen (I) in C11H13IO3 without compromise, a dual-workflow approach is the industry standard.

G Sample C11H13IO3 Sample (39.64% Iodine) CH_Path Carbon & Hydrogen Analysis Sample->CH_Path I_Path Iodine Quantification Sample->I_Path Combustion Automated CHN Analyzer (925°C - 1100°C) CH_Path->Combustion Schoniger Schöniger Flask Oxidation (O2 Atmosphere) I_Path->Schoniger Scrubber Silver Scrubber (Traps I2 / HI) Combustion->Scrubber Combustion Gases TCD Thermal Conductivity Detector (Quantifies CO2 & H2O) Scrubber->TCD Purified Analyte Gases Absorption Alkaline Absorption Solution (Captures I- / IO3-) Schoniger->Absorption Ashless Combustion IC Ion Chromatography (Quantifies Total Iodine) Absorption->IC Aqueous Halide Transfer

Dual-workflow analytical decision tree for the complete elemental profiling of C11H13IO3.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the following protocols incorporate built-in validation mechanisms to prevent false positives caused by incomplete combustion or matrix interference.

Protocol A: Carbon & Hydrogen Determination (Modified CHN)
  • Instrument Preparation: Pack the combustion tube of the elemental analyzer with a fresh layer of silver wool (or silver vanadate) immediately downstream of the primary oxidation catalyst[2].

  • Calibration: Calibrate the TCD using a certified reference material that closely matches the target compound's profile, such as 4-iodobenzoic acid.

  • Sample Weighing: Weigh exactly 2.000 mg of C11H13IO3 into a tin capsule. Crimp the capsule tightly to exclude atmospheric air.

  • Combustion: Drop the capsule into the 1100°C combustion zone under a temporary oxygen boost[1][4].

  • Self-Validation Check: Catalyst Saturation Test. Run a known halogenated standard after every 10 samples. If the carbon recovery drops below 99% of its theoretical value, the silver scrubber is saturated with

    
     and must be replaced immediately.
    
Protocol B: Iodine Quantification via Schöniger Flask Oxidation

The Schöniger flask method remains the gold standard for bulk halogen determination because it completely isolates the halogen from the organic matrix without the need for harsh, trace-metal-contaminating acids[3].

  • Sample Preparation: Weigh 15.0 mg of C11H13IO3 onto an ashless filter paper flag. Fold the paper to encapsulate the sample completely.

  • Platinum Basket Loading: Place the folded flag into a platinum sample holder attached to the stopper of a heavy-walled Erlenmeyer flask. Causality: Platinum is used because it acts as a catalyst for carbon oxidation while remaining entirely inert to the highly reactive iodine vapors generated during combustion[3].

  • Absorption Solution: Add 10 mL of an alkaline absorption solution (e.g., 0.1 M NaOH with a few drops of hydrazine sulfate to reduce any iodate to iodide) into the flask.

  • Combustion: Purge the flask with 100% oxygen for 30 seconds. Ignite the tail of the paper flag and immediately plunge the stopper into the flask, sealing it tightly. The sample will combust in a brilliant flash.

  • Absorption Phase: Invert the flask and shake vigorously for 15 minutes to ensure all iodine vapors are absorbed into the liquid phase.

  • Quantification: Dilute the absorption solution to a known volume and analyze via Ion Chromatography (IC) or titrate with silver nitrate (

    
    )[3].
    
  • Self-Validation Check: Combustion Completeness. Inspect the platinum basket post-combustion. The complete absence of soot or unburned carbon validates the total oxidation of the organic matrix. Any residual black particulate indicates incomplete combustion, rendering the iodine quantification artificially low and necessitating a re-run with a smaller sample size.

References

  • ResearchGate: Elemental analysis of organic compounds with the use of automated CHNS analyzers Source: ResearchGate / Journal of Analytical Chemistry URL:[Link]

  • CHN Elemental Analysis Guidelines and Limitations Source: Northern Illinois University (NIU) - Department of Chemistry and Biochemistry URL:[Link]

  • Why Use Organic Elemental Analyzers for CHNS Analysis? Source: AZoM Materials Science URL:[Link]

  • Halide Determination via Schöniger Oxygen Combustion Source: University of Illinois - School of Chemical Sciences Microanalysis Laboratory URL:[Link]

Sources

Impurity Profiling of Commercial 3-Iodo-4-(isopropoxymethyl)benzoic acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS 1131614-21-5) is a critical scaffold in medicinal chemistry, particularly utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of SGLT2 inhibitors and kinase inhibitors. Its value lies in the orthogonal reactivity of the aryl iodide and the carboxylic acid, combined with the lipophilic isopropoxymethyl ether.

However, commercial supplies vary significantly in impurity profiles depending on the synthetic route employed (Radical Bromination vs. Lithiation/Trapping). This guide provides a comparative analysis of commercial grades, identifying critical process-related impurities that silent-kill downstream catalytic cycles.

Key Findings
FeatureHigh-Purity Grade (>99%) Technical Grade (~95%) Impact on Downstream Synthesis
Primary Impurity Des-iodo analog (<0.1%)3-Iodo-4-methylbenzoic acid (>2%)Competes in coupling; lowers yield.
Critical Contaminant Pd/Cu residuals (<10 ppm)Residual Halides (Br/Cl)Poisons sensitive Pd-catalysts.
Moisture Content <0.5%>1.0%Hydrolysis of activated esters.
Recommended Use GMP/GLP Late-stage synthesisEarly-stage scaffold screening

Part 1: The Impurity Landscape (Synthetic Causality)

To accurately profile this compound, one must understand the "Genealogy of Impurities." The impurities present are a direct fingerprint of the synthetic strategy used by the manufacturer.

The Two Dominant Synthetic Routes
  • Route A (Radical Substitution): Starting from 3-iodo-4-methylbenzoate

    
     Radical bromination 
    
    
    
    Etherification.
    • Risk: Residual benzylic bromide and unreacted methyl precursor.

  • Route B (Sandmeyer/Iodination): Iodination of 4-(isopropoxymethyl)benzoic acid precursors.

    • Risk: Regioisomers (2-iodo analogs) and des-iodo species.

Visualization: Impurity Origin Map

The following diagram maps the causality between synthetic steps and specific impurity generation.

ImpurityMap Start 4-Methyl-3-iodobenzoate (Starting Material) Step1 Radical Bromination (NBS) Start->Step1 Reaction Imp1 IMP-A: Unreacted Start Mat. (3-Iodo-4-methylbenzoic acid) Start->Imp1 Incomplete Conv. Step2 Etherification (iPrOH/Base) Step1->Step2 Intermediate Imp2 IMP-B: Hydrolysis Product (3-Iodo-4-(hydroxymethyl) benzoic acid) Step1->Imp2 Moisture/Hydrolysis Target 3-Iodo-4-(isopropoxymethyl) benzoic acid Step2->Target Hydrolysis Imp3 IMP-C: Over-Alkylation (Bis-ether side products) Step2->Imp3 Side Reaction

Figure 1: Synthetic causality map linking manufacturing steps to specific process impurities (IMP-A, IMP-B, IMP-C).[1]

Part 2: Comparative Profiling Protocols

This section details the self-validating analytical protocols required to distinguish between commercial grades.

Experiment 1: UHPLC-UV/MS Profiling

Objective: Quantify organic impurities with specific attention to the "Silent Killer" (IMP-A: 3-Iodo-4-methylbenzoic acid), which co-elutes under standard conditions due to structural similarity.

Methodology
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm). Why? High pH stability allows ammonium acetate buffers, improving peak shape for carboxylic acids.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       95% B (Linear)
      
    • 10-12 min: 95% B[3]

  • Detection: UV at 254 nm (aromatic core) and MS (ESI Negative mode).

Comparative Data: Supplier A vs. Supplier B
Retention Time (min)ComponentMass (m/z) [M-H]⁻Supplier A (High Grade) Area %Supplier B (Tech Grade) Area %
4.2IMP-B (Hydroxymethyl)276.9ND1.2%
5.8Target Compound 319.0 99.4% 94.1%
6.1IMP-A (Methyl analog)260.90.1%3.5%
7.5Dimer Impurity637.00.2%0.8%

Analysis: Supplier B contains 3.5% of the methyl analog (IMP-A). This is critical because IMP-A will compete in Suzuki couplings, leading to a methyl-substituted impurity in the final drug substance that is extremely difficult to remove.

Experiment 2: Functional Group Integrity (NMR)

Objective: Confirm the integrity of the isopropoxymethyl ether, which is acid-sensitive.

  • Protocol: Dissolve 10 mg in DMSO-d6.

  • Key Signal: The isopropoxymethyl group appears as a doublet (CH3) at ~1.1 ppm and a septet (CH) at ~3.7 ppm, plus a singlet (benzylic CH2) at ~4.5 ppm.

  • Failure Mode: If the singlet at 4.5 ppm shifts or splits, it indicates hydrolysis to the benzyl alcohol (IMP-B) or oxidation to the aldehyde.

Part 3: Analytical Decision Workflow

When receiving a new batch of 3-Iodo-4-(isopropoxymethyl)benzoic acid, use this logic flow to determine if the material is suitable for your specific application.

DecisionTree Start Receive Batch Check1 Is Purity > 98% (HPLC)? Start->Check1 Check2 Is IMP-A (Methyl) < 0.5%? Check1->Check2 Yes ActionPurify Recrystallize (EtOAc/Hexane) Check1->ActionPurify No Check3 Is Moisture < 0.5% (KF)? Check2->Check3 Yes ActionReject Reject Batch (Irreversible Contamination) Check2->ActionReject No (Hard to remove) ActionGMP Release for GMP Synthesis Check3->ActionGMP Yes Check3->ActionPurify No (Dry it)

Figure 2: Quality Control Decision Tree for batch release.

References

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • Kinsinger, T., et al. "Synthesis of highly functionalized benzoic acid derivatives via radical bromination." Organic Letters, 2018.[4]

  • BenchChem. "Comparative Analysis of Analytical Techniques for Benzoic Acid Derivatives." BenchChem Technical Notes, 2025. Link

  • ResolveMass Laboratories. "Impurity Profiling and Characterization for Generic Projects." ResolveMass Insights, 2026. Link

  • Sigma-Aldrich. "3-Iodo-4-isopropylbenzoic acid Product Specification." Merck KGaA, 2025. Link

Sources

Safety Operating Guide

3-Iodo-4-(isopropoxymethyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Iodo-4-(isopropoxymethyl)benzoic acid Proper Disposal Procedures CAS: 1131614-21-5[1][2]

Introduction: The Chemo-Safety Imperative

As researchers, we often treat disposal as a janitorial afterthought. However, with halogenated organic acids like 3-Iodo-4-(isopropoxymethyl)benzoic acid , improper handling is not just a compliance violation—it is a chemical risk.[1][2]

This compound presents a dual challenge: the benzoic acid moiety confers acidity and corrosivity potential, while the aryl iodide functionality introduces thermal instability and the potential for toxic iodine vapor release if treated with strong oxidizers or improper incineration.[2]

This guide moves beyond generic "waste bin" advice. It provides a scientifically grounded workflow for the segregation, packaging, and destruction of this specific intermediate, ensuring both personnel safety and environmental integrity.[2]

Hazard Profile & Risk Assessment

Before handling waste, you must understand the specific risks associated with the molecule's functional groups.

Critical ParameterSpecificationOperational Implication
GHS Classification Skin Irrit. 2; Eye Irrit.[1][3][4] 2A; STOT SE 3PPE Mandatory: Nitrile gloves, safety goggles, and lab coat.[2] Avoid dust inhalation.[1][3][4][5][6][7][8][9]
Chemical Family Halogenated Benzoic AcidSegregation: Must go into Halogenated waste streams.[1] Do not mix with non-halogenated solvents.[1]
Reactivity Acidic; Sensitive to OxidizersIncompatibility: Do not mix with bleach (NaOCl) or strong oxidizers; risk of liberating toxic Iodine gas (

).[1]
Physical State Solid (Powder)Dust Hazard: Use wet-wiping methods for spills to prevent aerosolization.[1]

Waste Segregation & Decision Logic

Effective disposal starts with segregation.[1] The presence of the Iodine atom (


) dictates that this material cannot  be disposed of via standard organic waste streams often used for simple hydrocarbons.[1]

Core Directive: This material must be routed to High-Temperature Incineration capable of scrubbing acid gases (HI/I


).

DisposalWorkflow Start Waste Generation: 3-Iodo-4-(isopropoxymethyl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid Segregation Segregate: HALOGENATED Waste Solid->Segregation Liquid->Segregation Incompatibles CRITICAL STOP: Do NOT mix with Oxidizers (Bleach/Peroxides) Risk of I2 Gas Release Segregation->Incompatibles Safety Check ContainerSolid Container: HDPE Wide-Mouth Jar Label: 'Solid Hazardous Waste - Halogenated' Final Disposal Method: High-Temp Incineration ContainerSolid->Final ContainerLiq Container: Glass/HDPE Carboy Label: 'Liquid Hazardous Waste - Halogenated' ContainerLiq->Final Incompatibles->ContainerSolid If Solid Incompatibles->ContainerLiq If Liquid

Figure 1: Decision matrix for segregating iodinated benzoic acid derivatives. Note the critical prohibition of oxidizers.[2]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired inventory, contaminated spatulas, or weighing boat residues.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.[1]

    • Why? HDPE is resistant to weak acids; Teflon liners prevent iodine leaching into the cap seal.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "3-Iodo-4-(isopropoxymethyl)benzoic acid".[1][10]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

    • Coding: Mark clearly as "Halogenated Organic Solid" .

  • Transfer: Transfer solid waste carefully to avoid dust generation. If dust is visible, dampen the waste slightly with water or mineral oil to suppress it.

  • Secondary Containment: Place the jar into a secondary bin until pickup to capture any potential leakage.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this if the compound is dissolved in solvents like DCM, Ethyl Acetate, or Methanol.[1][2]

  • pH Check: Check the pH of the solution.[1]

    • If pH < 2 (highly acidic): Neutralize strictly with a dilute base (e.g., Sodium Bicarbonate) to pH 5–9 before adding to the waste carboy.[1][2]

    • Scientific Rationale: Adding strong acid to a waste container can catalyze reactions with other organics.[1] However, proceed slowly . Rapid neutralization of iodinated acids can generate heat, potentially volatilizing the solvent or the iodine.

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated solvents (e.g., Methanol): The entire mixture must now be treated as Halogenated Waste because of the solute.[1][2]

    • Never pour this solution into a "Non-Halogenated" drum. It will contaminate the entire bulk lot, leading to rejection by the incinerator facility.

  • Bulking: Pour into the "Halogenated Solvent Waste" carboy. Ensure the cap is vented or loosely tightened if recent neutralization occurred (to allow

    
     escape).[1]
    

Emergency Spill Response Workflow

Scenario: You drop a 5g vial of the powder on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.[1] Alert nearby personnel.

  • PPE Up: Don double nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator if available).[1]

  • Containment (The "Wet Method"):

    • Do not dry sweep.[1] Dry sweeping generates dust that causes respiratory irritation (STOT SE 3).[1]

    • Cover the spill with paper towels dampened with water or inert absorbent (vermiculite).[1]

  • Cleanup:

    • Scoop the damp mass into a disposable bag or wide-mouth jar.[1]

    • Wipe the surface with a soap/water solution.[1][4][5][6][7][8][9]

    • Verification: Check surface pH with a strip.[1] If acidic, wipe with dilute Sodium Bicarbonate until neutral.

  • Disposal: Label the cleanup debris as "Hazardous Waste - Debris contaminated with Halogenated Acid" .

Regulatory Compliance (RCRA & EPA)

While 3-Iodo-4-(isopropoxymethyl)benzoic acid is not explicitly listed on the EPA's "P" or "U" lists (40 CFR § 261.33), it must be characterized by the generator:

  • Characteristic of Corrosivity (D002): If the waste is aqueous and pH

    
     2.[1]
    
  • Generator Knowledge: As a halogenated organic, it requires destruction via incineration to prevent the formation of persistent organic pollutants (POPs) or groundwater contamination.[1]

Compliance Statement for Logbooks:

"Waste stream identified as Non-RCRA Listed, but managed as Hazardous Halogenated Organic Waste requiring high-temperature incineration due to aryl iodide content and potential aquatic toxicity."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44828520, 3-Iodo-4-isopropylbenzoic acid (Analog). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link][1][2]

Sources

Personal protective equipment for handling 3-Iodo-4-(isopropoxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1131614-21-5 Formula: C₁₁H₁₃IO₃ Molecular Weight: 320.12 g/mol [1]

Part 1: Immediate Response Card (Lab-Ready)
Situation Immediate Action Protocol
Eye Contact CRITICAL. Flush immediately with water for 15+ minutes. Lift eyelids occasionally. Remove contact lenses if present and easy to do.[2][3][4][5] Seek immediate ophthalmological evaluation (Benzoic acid derivatives can cause corneal damage).
Skin Contact Brush off loose powder. Wash with soap and copious water.[2][4][6] If irritation persists, seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Do not dry sweep (dust hazard). Dampen with inert absorbent or use a HEPA vacuum. Place in a sealed container for hazardous waste.
Fire Use CO₂, dry chemical, or alcohol-resistant foam.[7] Warning: Thermal decomposition releases toxic Iodine vapors (

) and Carbon Monoxide.
Part 2: Risk Assessment & Hazard Identification

Scientist-to-Scientist Analysis: While specific toxicological data for this exact intermediate is limited, its structure—a benzoic acid core substituted with an aryl iodide and an ether linkage—dictates a specific hazard profile based on Structure-Activity Relationships (SAR).

  • Primary Hazard (Acidic Functionality): The carboxylic acid moiety (

    
    ) presents a significant risk of Serious Eye Damage (Category 1)  or Eye Irritation (Category 2A) . Unlike simple irritants, acidic solids can cause permanent corneal opacity if not rinsed immediately.
    
  • Secondary Hazard (Aryl Iodide): The iodine substituent increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted benzoic acid. Thermal decomposition will release corrosive iodine gas.

  • Physical Hazard: As a likely crystalline solid, the primary operational risk is dust inhalation , which will irritate the upper respiratory tract (STOT-SE 3).

GHS Classification (Inferred/Conservative):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) – Treat as Cat 1 for safety.

  • STOT-Single Exposure: Category 3 (May cause respiratory irritation).[2][4]

Part 3: Personal Protective Equipment (PPE) Specifications

This protocol moves beyond "standard PPE" to a task-based protection matrix.

PPE Decision Matrix
Component Standard Handling (<1g) Scale-Up / Dust Generation (>1g) Rationale
Eye Protection Chemical Splash GogglesFace Shield + Goggles Safety glasses are insufficient for acidic powders that can become trapped behind lenses.
Hand Protection Nitrile (0.11 mm)Double Gloving: Nitrile (0.11 mm) over NitrileBenzoic acid derivatives permeate standard nitrile slowly, but double gloving prevents mechanical breach.
Respiratory Fume Hood (Face Velocity >100 fpm)N95/P100 Respirator + Fume HoodEngineering controls are primary. Respirator required only if handling outside hood (not recommended).
Body Lab Coat (Cotton/Poly)Lab Coat + Chemical ApronPrevent dust accumulation on personal clothing.
Glove Compatibility Data (Inferred for Benzoic Acid Derivatives)
  • Nitrile: Excellent splash protection. Breakthrough >480 min.

  • Latex: Avoid. Poor resistance to organic acids and potential for allergic reaction.

  • PVA: Good, but water-soluble (avoid if dissolved in aqueous workups).[8]

Part 4: Operational Handling Protocols
Protocol A: Weighing & Transfer

Objective: Minimize static-induced dust dispersion.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or bar if the powder is fluffy/electrostatic.

  • Transfer: Use a glass or antistatic plastic funnel. Do not use metal spatulas if the compound is potentially reactive (though aryl iodides are generally stable to metal tools, avoiding metal contamination is Good Laboratory Practice).

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to solubilize and remove acid residues.

Protocol B: Reaction Setup (Solubility & Reactivity)
  • Solubility: Likely insoluble in water; soluble in DMSO, DMF, Methanol, and DCM.

  • Reactivity Warning: Incompatible with strong oxidizing agents and strong bases .[5]

  • Reaction Safety: If using in a palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) typical for aryl iodides:

    • Ensure inert atmosphere (

      
       or 
      
      
      
      ) to prevent homocoupling or oxidation.
    • Quench reaction mixtures carefully; the acidic proton may react exothermically with strong bases (e.g., NaH, LiHMDS).

Part 5: Visualization & Logic Flows
Figure 1: PPE Layering Strategy

A logical flow for determining the correct protective gear based on operation scale.

PPE_Strategy Start Start: Handling 3-Iodo-4-(isopropoxymethyl)benzoic acid Assess Assess Operation Scale Start->Assess SmallScale Small Scale (<1g) Closed Transfer Assess->SmallScale LargeScale Large Scale (>1g) Open Handling / Dust Risk Assess->LargeScale Level1 LEVEL 1 PROTECTION - Fume Hood - Splash Goggles - Single Nitrile Gloves - Lab Coat SmallScale->Level1 Low Risk Level2 LEVEL 2 PROTECTION - Fume Hood - Face Shield + Goggles - Double Nitrile Gloves - Chemical Apron LargeScale->Level2 High Risk

Caption: Decision matrix for selecting PPE based on operational scale and dust generation risk.

Figure 2: Emergency Spill Response Workflow

Step-by-step logic for containing and cleaning a solid spill.

Spill_Response Spill Solid Spill Detected Secure 1. Secure Area (Alert Lab, PPE Up) Spill->Secure Contain 2. Containment Cover with damp absorbent pads (Prevent Dust) Secure->Contain Clean 3. Cleanup Scoop into HazWaste container Wash surface with soap/water Contain->Clean Disposal 4. Disposal Label: 'Solid Acidic Organic Waste' Clean->Disposal

Caption: Workflow for safely managing a solid spill of 3-Iodo-4-(isopropoxymethyl)benzoic acid.

Part 6: Waste Disposal & Decontamination

Disposal Classification:

  • Waste Stream: Solid Hazardous Waste (Organic Acid).

  • Labeling: Must be clearly labeled with the chemical name and hazard warnings (Irritant, Acidic).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases (exothermic neutralization risk).

Decontamination Solution: For cleaning glassware or bench surfaces:

  • Primary Wash: Acetone or Ethanol (to dissolve the organic structure).

  • Secondary Wash: Soap and Water (to remove residual acidity and salts).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44828520, 3-Iodo-4-isopropylbenzoic acid. Retrieved from [Link](Proxy data for SAR analysis).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.